Endomorphin 2
Description
isolated from bovine brain
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJHWXXXIMEHKW-LJWNLINESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415506 | |
| Record name | Endomorphin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Endomorphin-2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
141801-26-5 | |
| Record name | Endomorphin 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endomorphin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAPEPTIDE-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Endomorphin-2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
| Record name | Endomorphin-2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to Endomorphin-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endomorphin-2 (EM-2), a critical endogenous opioid peptide. It details its core amino acid sequence, quantitative pharmacological data, intracellular signaling pathways, and standard experimental protocols for its study.
Core Properties of Endomorphin-2
Endomorphin-2 is an endogenous tetrapeptide that acts as a potent and highly selective agonist for the μ-opioid receptor (MOR)[1][2]. It is predominantly found in the spinal cord and is implicated in the modulation of pain[2].
Amino Acid Sequence: The primary structure of endomorphin-2 is a C-terminally amidated tetrapeptide[1][3][4].
-
Three-Letter Code: Tyr-Pro-Phe-Phe-NH₂
-
One-Letter Code: YPFF-NH₂
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₇N₅O₅ | [3][4] |
| Molecular Weight | 571.67 g/mol | [3][4] |
| CAS Number | 141801-26-5 | [3][4] |
Quantitative Pharmacological Data
Endomorphin-2's high affinity and selectivity for the μ-opioid receptor have been quantified through various in vitro assays. The following tables summarize key binding and functional parameters.
Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Endomorphin-2
The inhibition constant (Kᵢ) indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | Tissue/Cell Line | Radioligand | Reference |
| μ (mu) | 0.69 | Not Specified | Not Specified | |
| μ (mu) | 1.12 | Rat Brain Membranes | [³H]Endomorphin-2 | [5] |
| δ (delta) | 9233 | Not Specified | Not Specified | |
| κ (kappa) | 5240 | Not Specified | Not Specified | |
| κ₃ (kappa₃) | 20 - 30 | Not Specified | Not Specified | [6][7] |
Table 2: Functional Activity of Endomorphin-2
This table includes pKᵢ values from displacement studies and pIC₅₀ values from functional assays that measure the inhibition of cyclic AMP (cAMP) formation. The pIC₅₀ is the negative logarithm of the IC₅₀, which is the concentration of an inhibitor that reduces a specific biological response by 50%.
| Parameter | Value | Cell Line | Assay | Reference |
| pKᵢ | 7.82 ± 0.11 | CHO-μ | [³H]-Diprenorphine Displacement | [8] |
| pKᵢ | 8.43 ± 0.13 | SH-SY5Y | [³H]-Diprenorphine Displacement | [8] |
| pIC₅₀ | 8.15 ± 0.24 | CHO-μ | Forskolin-Stimulated cAMP Inhibition | [8] |
| pIC₅₀ | 8.11 ± 0.31 | SH-SY5Y | Forskolin-Stimulated cAMP Inhibition | [8] |
Signaling Pathways of Endomorphin-2
Upon binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR), endomorphin-2 initiates a cascade of intracellular events. The signaling is complex, involving both canonical G-protein pathways and biased signaling through β-arrestin.
Canonical G-Protein Pathway: The μ-opioid receptor primarily couples to inhibitory G-proteins (Gαi/o)[9]. Activation by endomorphin-2 leads to the dissociation of the Gα and Gβγ subunits[10].
-
Gαi/o Subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5].
-
Gβγ Subunit: Modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs)[10][11]. This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, culminating in an overall inhibitory effect on neuronal activity[2].
Biased Agonism and β-Arrestin Pathway: Recent evidence suggests that endomorphin-2 may act as a biased agonist at the μ-opioid receptor[11][12]. This means it can preferentially activate one signaling pathway over another. Some studies indicate that endomorphin-2 is more efficient at promoting receptor phosphorylation and recruiting β-arrestin than would be predicted from its efficacy in G-protein activation[11][12]. The β-arrestin pathway is critically involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, potentially contributing to some of the adverse effects of opioids[10][13].
Experimental Protocols
Characterizing the interaction of endomorphin-2 with its receptor involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
This assay quantifies the affinity of endomorphin-2 for opioid receptors by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Kᵢ) of endomorphin-2.
-
Materials:
-
Cell membranes from tissue (e.g., rat brain) or cells expressing the target receptor (e.g., CHO-μ cells)[5][6].
-
Radioligand (e.g., [¹²⁵I]Endomorphin-2, [³H]-Diprenorphine)[6][8].
-
Unlabeled endomorphin-2 (competitor).
-
Assay Buffer: 50 mM Potassium Phosphate or Tris-HCl (pH 7.4), 5 mM MgCl₂[6].
-
Wash Buffer: Ice-cold Tris buffer.
-
Glass fiber filters (e.g., Whatman GF/B), presoaked in 0.5% polyethylenimine[6].
-
Scintillation counter or gamma counter.
-
-
Protocol:
-
Prepare serial dilutions of unlabeled endomorphin-2.
-
In assay tubes, combine cell membranes (e.g., 0.06 mg protein/mL), a fixed concentration of radioligand (e.g., 0.2 nM [¹²⁵I]Endomorphin-2), and varying concentrations of unlabeled endomorphin-2[6].
-
Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 1 µM naloxone).
-
Incubate the mixture for 60 minutes at 25°C[6].
-
Terminate the reaction by rapid filtration through the presoaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[6].
-
Measure the radioactivity retained on the filters using a suitable counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of endomorphin-2 to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation[8].
-
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of endomorphin-2 as an agonist.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of endomorphin-2.
-
Pre-incubate membranes (5-10 µg) with GDP in assay buffer for 20 minutes at 25-30°C to ensure G-proteins are in their inactive state[15][16].
-
Add varying concentrations of endomorphin-2 to the membrane suspension.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Include tubes for basal binding (no agonist) and non-specific binding (excess unlabeled GTPγS).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer[16].
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (above basal) against the log concentration of endomorphin-2. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values[16][17].
-
This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of cAMP production.
-
Objective: To determine the potency (IC₅₀) of endomorphin-2 in inhibiting adenylyl cyclase.
-
Materials:
-
Protocol:
-
Plate cells in a suitable microplate format (e.g., 384-well) and allow them to adhere[20].
-
Pre-treat the cells with serial dilutions of endomorphin-2 for a short period (e.g., 15 minutes).
-
Stimulate the cells with forskolin to induce cAMP production. The Gαi/o activation by endomorphin-2 will counteract this stimulation[18].
-
Incubate for the time specified by the cAMP detection kit (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions[19].
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of endomorphin-2. Use non-linear regression to determine the IC₅₀ value[8].
-
References
- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 2. Endomorphin - Wikipedia [en.wikipedia.org]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Endomorphin 2 | C32H37N5O5 | CID 5311081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro binding and signaling profile of the novel mu opioid receptor agonist this compound in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 14. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Endomorphin-2: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Endomorphin-2, a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2, stands as a pivotal endogenous ligand for the µ-opioid receptor.[1][2][3] Its discovery in 1997 by Zadina and colleagues marked a significant milestone in opioid research, providing a key to understanding the physiological modulation of pain and other neurological processes.[2][3][4][5] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of endomorphin-2, with a focus on the seminal experimental methodologies and key quantitative data.
Discovery and Initial Characterization
Endomorphin-2, along with endomorphin-1, was first isolated from bovine and human brain tissue.[2][3][6] The research was driven by the search for an endogenous ligand with high affinity and selectivity for the µ-opioid receptor, the primary target of morphine and other clinically significant opioids.[3][5] Unlike previously identified endogenous opioids like enkephalins and dynorphins, which exhibit broader receptor affinities, the endomorphins displayed a remarkable preference for the µ-opioid receptor.[3]
Amino Acid Sequence and Structure
The primary structure of endomorphin-2 was determined to be a C-terminally amidated tetrapeptide with the following sequence:
Tyr-Pro-Phe-Phe-NH₂ [1]
This unique sequence distinguishes it from endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and is crucial for its high-affinity binding to the µ-opioid receptor.[3]
Quantitative Data: Receptor Binding Affinities
The defining characteristic of endomorphin-2 is its high affinity and selectivity for the µ-opioid receptor. The following table summarizes key binding affinity (Ki) values from various studies.
| Ligand | Receptor Subtype | Ki (nM) | Source |
| Endomorphin-2 | µ-opioid | 0.69 | [3] |
| ~20-30 (kappa3) | [7] | ||
| Endomorphin-1 | µ-opioid | 0.36 | [3] |
| DAMGO | µ-opioid | - | - |
| DPDPE | δ-opioid | - | - |
| U-69,593 | κ-opioid | - | - |
Note: Ki values can vary between studies due to different experimental conditions, such as tissue preparation and radioligand used.
Experimental Protocols
The isolation and characterization of endomorphin-2 involved a multi-step process combining tissue extraction, chromatographic separation, and sensitive detection methods.
Tissue Extraction from Bovine Brain
The initial isolation of endomorphin-2 was achieved from large quantities of bovine brain tissue. While the original publication by Zadina et al. in Nature provides a high-level overview, subsequent publications and general neuropeptide extraction protocols offer insight into the likely methodology.
Protocol:
-
Homogenization: Bovine brain tissue is homogenized in an acidic extraction buffer (e.g., 0.2 M perchloric acid) to precipitate proteins and prevent enzymatic degradation of the peptides.[8]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: The supernatant, containing the peptide fraction, is carefully collected.
-
Solid-Phase Extraction (SPE): The acidic supernatant is passed through a C18 solid-phase extraction column. The column is washed with a low concentration of organic solvent (e.g., 5% acetonitrile in water with 0.1% trifluoroacetic acid) to remove salts and hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in water with 0.1% trifluoroacetic acid).
-
Lyophilization: The eluted peptide fraction is lyophilized to remove the solvent and concentrate the peptides.
High-Performance Liquid Chromatography (HPLC) Purification
The crude peptide extract is subjected to multiple rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.
Protocol:
-
Initial Separation (Wide Pore C18 Column): The lyophilized extract is reconstituted in a suitable buffer (e.g., 0.1% TFA in water) and injected onto a wide-pore C18 RP-HPLC column. A shallow gradient of increasing acetonitrile concentration is used to separate the peptides based on their hydrophobicity.
-
Fraction Collection: Fractions are collected at regular intervals throughout the chromatographic run.
-
Radioimmunoassay (RIA) Screening: Each fraction is screened for endomorphin-2-like immunoreactivity using a specific radioimmunoassay (see section 3.3).
-
Secondary and Tertiary Purification: Fractions showing high immunoreactivity are pooled and subjected to further rounds of purification on different RP-HPLC columns (e.g., C8, phenyl) and/or with different ion-pairing agents (e.g., heptafluorobutyric acid) to achieve final purity.
Radioimmunoassay (RIA)
RIA is a highly sensitive technique used to detect and quantify endomorphin-2 during the purification process and in biological samples.
Protocol:
-
Antibody Coating: Microtiter plates are coated with a capture antibody specific to endomorphin-2.
-
Competitive Binding: A known amount of radiolabeled endomorphin-2 (e.g., ¹²⁵I-endomorphin-2) is mixed with the unknown sample or a standard concentration of unlabeled endomorphin-2. This mixture is then added to the antibody-coated wells. The unlabeled endomorphin-2 in the sample competes with the radiolabeled endomorphin-2 for binding to the limited number of antibody sites.
-
Incubation and Washing: The plates are incubated to allow the binding to reach equilibrium. The wells are then washed to remove any unbound peptide.
-
Detection: The amount of radioactivity in each well is measured using a gamma counter.
-
Standard Curve and Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of endomorphin-2 in the unknown samples is then determined by interpolating their radioactivity values on the standard curve.
Receptor Binding Assay
To determine the affinity of endomorphin-2 for opioid receptors, competitive binding assays are performed using cell membranes expressing the receptor of interest.
Protocol:
-
Membrane Preparation: Cell membranes from tissues or cell lines expressing the µ-opioid receptor (e.g., rat brain, CHO cells transfected with the µ-opioid receptor gene) are prepared by homogenization and centrifugation.
-
Assay Buffer: A binding buffer containing ions and other components to mimic the physiological environment is prepared (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of unlabeled endomorphin-2.
-
Incubation and Filtration: The incubation is carried out at a specific temperature and for a set duration (e.g., 25°C for 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of endomorphin-2 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial to determine the efficacy of endomorphin-2 as an agonist at the µ-opioid receptor.
This assay measures the activation of G-proteins, the first step in the signaling cascade following receptor activation.
Protocol:
-
Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared as described in the receptor binding assay.
-
Assay Buffer: A buffer containing GDP and [³⁵S]GTPγS is prepared.
-
Agonist Stimulation: The membranes are incubated with varying concentrations of endomorphin-2 in the presence of GDP and [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Incubation and Filtration: The reaction is incubated and then terminated by rapid filtration.
-
Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of endomorphin-2 that produces 50% of the maximal stimulation (EC₅₀) and the maximal effect (Emax) are determined.
This assay measures a downstream effect of µ-opioid receptor activation, the inhibition of adenylyl cyclase activity.
Protocol:
-
Cell Culture: Whole cells expressing the µ-opioid receptor are used.
-
Forskolin Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cyclic AMP (cAMP) levels.
-
Agonist Treatment: The cells are co-incubated with forskolin and varying concentrations of endomorphin-2.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or RIA for cAMP).
-
Data Analysis: The concentration of endomorphin-2 that inhibits 50% of the forskolin-stimulated cAMP accumulation (IC₅₀) is determined.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Endomorphin-2 Isolation and Characterization
Caption: Workflow for the isolation and characterization of endomorphin-2.
Endomorphin-2 Signaling Pathway via the µ-Opioid Receptor
Caption: Simplified signaling cascade of endomorphin-2 via the µ-opioid receptor.
Conclusion
The discovery and isolation of endomorphin-2 have profoundly impacted our understanding of the endogenous opioid system. Its high affinity and selectivity for the µ-opioid receptor make it a valuable tool for research and a potential lead for the development of novel analgesics with improved side-effect profiles. The experimental methodologies detailed herein provide a foundation for the continued investigation of endomorphin-2 and the broader field of neuropeptide research. The elucidation of its signaling pathways continues to offer insights into the complex mechanisms of pain modulation and other physiological processes regulated by the µ-opioid receptor.
References
- 1. Endomorphin 1 and Endomorphin 2 Suppress in vitro Antibody Formation at Ultra-low Concentrations: Anti-Peptide Antibodies But Not Opioid Antagonists Block the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and distribution of endomorphins in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective endogenous agonist for the mu-opiate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [(35)S]GTPgammaS binding stimulated by endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurobiology of Endomorphins - James Zadina [grantome.com]
- 6. Isolation of relatively large amounts of endomorphin-1 and endomorphin-2 from human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
Endomorphin-2 in the Central Nervous System: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endomorphin-2 (EM-2), an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2), is a highly selective and potent agonist for the μ-opioid receptor (MOR) within the central nervous system (CNS).[1][2] Its actions are primarily inhibitory, leading to profound analgesia and modulation of various neurological functions. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the effects of endomorphin-2 in the CNS. It details the receptor binding, downstream signaling cascades, and the resulting physiological effects on neuronal activity and neurotransmitter release. This document synthesizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Receptor Binding and Affinity
Endomorphin-2 exhibits a high affinity and remarkable selectivity for the μ-opioid receptor.[1][2][3] This interaction is the initial and critical step in its mechanism of action. The binding characteristics of EM-2 to the MOR have been quantified in various experimental settings.
| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |
| Kd | 1.12 nM | Rat brain membranes | [3H]Endomorphin-2 | [4] |
| Kd | 1.77 nM | Wild-type mouse brain membranes | [3H]Endomorphin-2 | [5] |
| Bmax | 114.8 fmol/mg protein | Rat brain membranes | [3H]Endomorphin-2 | [4] |
| Bmax | 63.33 fmol/mg protein | Wild-type mouse brain membranes | [3H]Endomorphin-2 | [5] |
| pKi | 7.82 ± 0.11 | CHO-μ cells | [3H]-diprenorphine | [6] |
| pKi | 8.43 ± 0.13 | SH-SY5Y cells | [3H]-diprenorphine | [6] |
| Ki | 20-30 nM | Not Specified | Not Specified | [2] |
Intracellular Signaling Pathways
Upon binding to the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, endomorphin-2 initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the activation of inhibitory G-proteins (Gαi/o).[7][8]
G-Protein Coupling and Downstream Effectors
The binding of endomorphin-2 to the MOR induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The Gαi/o subunit dissociates from the Gβγ dimer and proceeds to modulate the activity of several key intracellular effectors.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[5] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6]
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of K+ ions.[9][10] This results in hyperpolarization of the neuronal membrane.[9][11]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Primarily through the action of the Gβγ subunit, endomorphin-2 inhibits high-threshold voltage-gated Ca2+ channels (N-type, P/Q-type).[7][12] This reduces calcium influx into the neuron.
-
Biased Agonism
Recent evidence suggests that endomorphin-2 may act as a biased agonist at the μ-opioid receptor.[13][14] This means that it can preferentially activate certain downstream signaling pathways over others. Specifically, endomorphin-2 has been shown to be more efficient at recruiting β-arrestin to the receptor compared to its efficacy for G-protein activation.[13][14] This biased signaling can have significant implications for the therapeutic profile of EM-2 and its analogs, as the recruitment of β-arrestin is often associated with receptor desensitization, internalization, and certain side effects.[14]
References
- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of endomorphin-2 to mu-opioid receptors in experimental mouse mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro binding and signaling profile of the novel mu opioid receptor agonist endomorphin 2 in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endomorphins inhibit high-threshold Ca2+ channel currents in rodent NG108-15 cells overexpressing mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential mechanism of G-protein activation induced by endogenous mu-opioid peptides, endomorphin and beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of endomorphin-2 on excitatory synaptic transmission and the neuronal excitability of sacral parasympathetic preganglionic neurons in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinal G-Protein-Gated Potassium Channels Contribute in a Dose-Dependent Manner to the Analgesic Effect of μ- and δ- But Not κ-Opioids | Journal of Neuroscience [jneurosci.org]
- 11. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ channel inhibition by endomorphins via the cloned mu-opioid receptor expressed in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Endomorphin 2 endogenous role in pain perception
An In-depth Technical Guide on the Endogenous Role of Endomorphin-2 in Pain Perception
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endomorphin-2 (EM-2), a tetrapeptide (Tyr-Pro-Phe-Phe-NH2), is a highly selective and potent endogenous agonist for the µ-opioid receptor (MOR).[1] Its strategic localization within primary sensory afferents and the spinal dorsal horn positions it as a critical modulator of nociceptive signaling.[2][3] EM-2 exerts powerful analgesic effects across various pain modalities, including inflammatory and neuropathic pain, primarily by activating pre- and postsynaptic µ-opioid receptors.[4][5] This activation leads to the inhibition of excitatory neurotransmitter release, such as Substance P, and hyperpolarization of second-order neurons, effectively dampening the transmission of pain signals.[6][7] While its therapeutic potential is significant, the native peptide's metabolic instability presents a challenge, driving research into more stable, potent analogs. This document provides a comprehensive overview of the endogenous role of EM-2 in pain perception, detailing its receptor pharmacology, mechanisms of action, analgesic efficacy in preclinical models, and the experimental protocols used for its study.
Receptor Binding Profile and Selectivity
Endomorphin-2 is distinguished by its exceptional affinity and selectivity for the µ-opioid receptor (MOR) over delta (DOR) and kappa (KOR) opioid receptors. This selectivity is fundamental to its specific role in pain modulation and differentiates it from other endogenous opioid peptides like enkephalins and dynorphins.[8][9] Quantitative binding assays have consistently demonstrated its potent interaction with MOR.
| Table 1: Receptor Binding Affinity (Ki) of Endomorphin-2 | | :--- | :--- | :--- | | Receptor Subtype | Binding Affinity (Ki) | Reference | | µ-Opioid Receptor (MOR) | 1.33 nM - 8.23 nM |[10] | | µ-Opioid Receptor (MOR) | 3.24 nM |[10] | | Kappa₃ (κ₃) Binding Sites | 20 - 30 nM |[11][12] | | Delta (δ) Opioid Receptor | > 500 nM |[11] | | Kappa₁ (κ₁) Opioid Receptor | > 500 nM |[11] |
Ki values represent the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates higher binding affinity.
Mechanism of Action in Nociceptive Modulation
Endomorphin-2 modulates pain primarily at the spinal level through its action on µ-opioid receptors located on both presynaptic and postsynaptic membranes of neurons in the pain pathway.[4]
Cellular Signaling Pathway
Upon binding to the MOR, a G-protein coupled receptor (GPCR), EM-2 initiates a cascade of intracellular events characteristic of Gi/Go protein activation.[13] This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[14] The cumulative effect is a decrease in neuronal excitability and a reduction in neurotransmitter release.[7]
Caption: Endomorphin-2 signaling cascade via the µ-opioid receptor.
Presynaptic and Postsynaptic Inhibition
Endomorphin-2 is found within primary sensory afferent fibers, often co-localized with nociceptive neurotransmitters like Substance P (SP) and calcitonin gene-related peptide (CGRP).[2][7]
-
Presynaptic Inhibition : EM-2 acts on presynaptic MORs on the terminals of primary afferent neurons in the spinal dorsal horn. This activation inhibits the influx of calcium, which is essential for vesicular release of excitatory neurotransmitters like SP and glutamate.[3][6] By suppressing the release of these key pain transmitters, EM-2 effectively reduces the signal transmission from first-order to second-order neurons.[6]
-
Postsynaptic Inhibition : On postsynaptic neurons in the dorsal horn, EM-2 binding to MORs activates GIRK channels, leading to an efflux of potassium ions.[7] This causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach its firing threshold and propagate the pain signal to higher brain centers.[5]
Caption: Presynaptic inhibition of nociceptive signals by Endomorphin-2.
Analgesic Efficacy in Preclinical Pain Models
The antinociceptive properties of EM-2 have been extensively documented in various animal models of acute, inflammatory, and neuropathic pain.[4][9] Its efficacy, however, can be compromised in certain conditions like diabetic neuropathic pain, potentially due to a reduction in MOR expression.[4]
| Table 2: Analgesic Effects of Endomorphin-2 in Preclinical Models | | :--- | :--- | :--- | :--- | :--- | :--- | | Pain Model | Species | Administration | Dose / ED₅₀ | Effect Measured | Reference | | Inflammatory Pain (CFA) | Rat | Intrathecal (i.t.) | 20 µg (most potent dose) | Attenuated mechanical allodynia & thermal hyperalgesia |[4] | | Diabetic Neuropathic Pain (DNP) | Rat | Intrathecal (i.t.) | 50 µg (most potent dose) | Dose-dependent analgesia (impaired vs. CFA model) |[4] | | Neuropathic Pain (SNI) | Mouse | Intracerebroventricular (i.c.v.) | 10 nmol | Increased paw withdrawal threshold |[15][16] | | Acute Nociceptive Pain | Mouse | Intracerebroventricular (i.c.v.) | ED₅₀ = 30 µg (tail-flick) | Increased tail-flick latency |[17] | | Acute Nociceptive Pain | Mouse | Intracerebroventricular (i.c.v.) | ED₅₀ = 0.5 µg (jump test) | Increased jump threshold |[17] |
Abbreviations: CFA - Complete Freund's Adjuvant; DNP - Diabetic Neuropathic Pain; SNI - Spared Nerve Injury.
Comparative Potency
In models of neuropathic pain, centrally administered EM-2 has demonstrated greater efficacy than morphine at equimolar doses.[15]
| Table 3: Comparative Analgesic Potency in the SNI Neuropathic Pain Model (Mouse) | | :--- | :--- | :--- | :--- | | Compound | Administration | Dose | Peak Paw Withdrawal Threshold (g) | Reference | | Endomorphin-2 | Intracerebroventricular | 10 nmol | 0.87 ± 0.33 g |[15] | | Endomorphin-1 | Intracerebroventricular | 10 nmol | 0.92 ± 0.36 g |[15] | | Morphine | Intracerebroventricular | 10 nmol | 0.46 ± 0.20 g |[15] |
Experimental Protocols for Studying Endomorphin-2
Investigating the analgesic properties of EM-2 involves standardized animal models and behavioral assays.
Animal Models of Pain
-
Inflammatory Pain (Complete Freund's Adjuvant - CFA) Model :
-
Induction : A subcutaneous injection of CFA (typically 50-100 µl) is made into the plantar surface of one hind paw of a rat or mouse.[5]
-
Pathology : This induces a localized, persistent inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia, typically developing over 24-72 hours.[4][5]
-
Use : This model is used to study the effects of analgesics on persistent inflammatory pain states.[6]
-
-
Neuropathic Pain (Spared Nerve Injury - SNI) Model :
-
Induction : Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one leg of a mouse or rat.[15][16]
-
The common peroneal and tibial nerves are tightly ligated and sectioned, leaving the sural nerve intact.[15][16]
-
Pathology : This procedure results in the development of long-lasting mechanical allodynia in the paw region innervated by the intact sural nerve.[15]
-
Use : This model is highly reproducible and mimics features of clinical neuropathic pain, making it ideal for testing novel analgesics.[16]
-
Drug Administration
-
Intrathecal (i.t.) Injection : A fine needle is inserted between the lumbar vertebrae (L5/L6) into the subarachnoid space to deliver the compound directly to the spinal cord. This route is used to investigate the spinal mechanisms of action.[4]
-
Intracerebroventricular (i.c.v.) Injection : A cannula is surgically implanted into a cerebral ventricle, allowing for the direct administration of substances to the brain to study supraspinal effects.[15]
Behavioral Assays
-
Mechanical Allodynia (von Frey Test) : Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the animal's paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A lower threshold indicates increased sensitivity (allodynia).[15]
-
Thermal Hyperalgesia (Hargreaves Test) : A radiant heat source is focused on the plantar surface of the paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is measured. A shorter latency indicates increased sensitivity to heat (hyperalgesia).[4]
-
Nociceptive Pain (Tail-Flick Test) : A portion of the animal's tail is exposed to a radiant heat source. The latency to flick the tail away from the heat is measured as an index of the spinal nociceptive reflex.[18]
Caption: General experimental workflow for assessing EM-2 analgesia.
Conclusion and Future Directions
Endomorphin-2 is a pivotal endogenous peptide in the modulation of pain, acting as a highly selective agonist at the µ-opioid receptor to produce potent analgesia. Its mechanism of action, centered on the pre- and postsynaptic inhibition of nociceptive transmission in the spinal cord, is well-characterized. Preclinical studies robustly support its efficacy in a range of pain models, often exceeding that of morphine. The primary obstacle to its clinical development is its rapid degradation in vivo.[17][19] Therefore, a major focus for drug development professionals is the engineering of metabolically stable EM-2 analogs that retain high potency and selectivity for the MOR while minimizing the side effects associated with traditional opioids, such as respiratory depression and the development of tolerance.[9][14] The study of endomorphin-2 continues to provide a valuable blueprint for designing the next generation of powerful and safer opioid analgesics.
References
- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 2. Endomorphin-2 is an endogenous opioid in primary sensory afferent fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
- 5. Effects of transgene-mediated endomorphin-2 in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive effects of endomorphin-2: suppression of substance P release in the inflammatory pain model rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Endomorphins: Promising Endogenous Opioid Peptides for the Development of Novel Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endomorphin-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 15. Antiallodynic Effects of Endomorphin-1 and Endomorphin-2 in the Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.st [2024.sci-hub.st]
- 17. Modulation of endomorphin-2-induced analgesia by dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endogenous endomorphin-2 contributes to spinal ĸ-opioid antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endomorphin System: A Technical Guide to its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endomorphin system represents a pivotal endogenous opioid signaling pathway with profound implications for pain management, stress modulation, and cardiovascular homeostasis. This technical guide provides an in-depth exploration of the physiological functions of endomorphin-1 (EM-1) and endomorphin-2 (EM-2), the endogenous peptide ligands that exhibit the highest known affinity and selectivity for the µ-opioid receptor (MOR).[1][2][3] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes.
Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) are tetrapeptides that, despite lacking the typical N-terminal Tyr-Gly-Gly-Phe motif of other opioid families, act as potent agonists at the MOR.[4] Their distinct anatomical distribution within the central and peripheral nervous systems underpins their diverse physiological roles, which are the central focus of this guide.
Core Physiological Functions
The activation of the µ-opioid receptor by endomorphins initiates a cascade of intracellular events with significant physiological consequences. The primary functions of the endomorphin system include potent analgesia, modulation of the cardiovascular system, and regulation of the neuroendocrine stress response.
Analgesia
Endomorphins are powerful endogenous analgesics, mediating their effects through the activation of µ-opioid receptors in key pain-processing regions of the central nervous system, including the periaqueductal gray, rostral ventrolateral medulla, and the dorsal horn of the spinal cord.[2][5]
| Peptide | Animal Model | Test | Dose | Route of Administration | Latency (seconds) | Reference |
| Endomorphin-2 | Rat | Tail-flick | 8 mcg | Intracerebroventricular (icv) | 1.7 (increase from baseline) | [6] |
| Endomorphin-2 | Rat | Tail-flick | 16 mcg | Intracerebroventricular (icv) | 3.6 (increase from baseline) | [6] |
| Endomorphin-2 | Rat | Tail-flick | 32 mcg | Intracerebroventricular (icv) | 8.9 (increase from baseline) | [6] |
| Morphine | Mouse | Hot plate (52°C) | 10 mg/kg | Intraperitoneal (i.p.) | Significant increase vs. vehicle | [7] |
This method assesses the analgesic effects of compounds by measuring the latency of a thermal pain response in rodents.[8]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, controlled level (e.g., 52°C or 55°C).[7][9] A transparent cylinder is placed on the surface to confine the animal.
-
Procedure:
-
Acclimatize the animal (mouse or rat) to the testing room for at least 30 minutes prior to the experiment.
-
Determine a baseline latency by placing the animal on the hot plate and starting a timer.
-
Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.[8]
-
Stop the timer upon the first clear sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30 or 60 seconds) must be established to prevent tissue damage.[10] If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.
-
Administer the test compound (e.g., endomorphin or morphine) via the desired route (e.g., intracerebroventricular or intraperitoneal).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.[9]
-
-
Data Analysis: An increase in the response latency compared to baseline or a vehicle-treated control group indicates an analgesic effect. The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[10]
The tail-flick test is another common method to assess spinal analgesia by measuring the latency to withdraw the tail from a noxious thermal stimulus.[11][12]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[11]
-
Procedure:
-
Gently restrain the animal (rat or mouse) with its tail exposed.
-
Position the tail over the light source.
-
Activate the light source, which starts a timer.
-
The latency to a brisk flick of the tail away from the heat source is automatically recorded.
-
A cut-off time (typically 10-15 seconds) is preset to prevent tissue damage.[13]
-
Establish a baseline latency for each animal.
-
Administer the test compound and measure the tail-flick latency at various time points post-administration.
-
-
Data Analysis: An increase in tail-flick latency indicates an antinociceptive effect. Data is often presented as the raw latency in seconds or as %MPE.[14]
Cardiovascular Regulation
Endomorphins exert significant effects on the cardiovascular system, primarily through central and peripheral µ-opioid receptors. These effects can include changes in blood pressure and heart rate.
| Peptide | Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| Endomorphin-1 | Rat | 1-30 nmol/kg | Intravenous (i.v.) | Dose-dependent decrease | [15] |
| Endomorphin-2 | Rat | 1-30 nmol/kg | Intravenous (i.v.) | Dose-dependent decrease | [15] |
| Endomorphin-2 | Rat (SHR) | 8 mcg | Intracerebroventricular (icv) | -2.667 kPa | [6] |
| Endomorphin-2 | Rat (SHR) | 16 mcg | Intracerebroventricular (icv) | -4.0 kPa | [6] |
| Endomorphin-2 | Rat (SHR) | 32 mcg | Intracerebroventricular (icv) | -6.534 kPa | [6] |
| [d-Ala(2)]-Endomorphin 2 (TAPP) | Rat | 1.2 mg/kg | Intravenous (i.v.) | -6% from baseline | [16] |
Direct measurement of arterial blood pressure in conscious, freely moving rats provides the most accurate assessment of cardiovascular responses to endomorphins.[17][18]
-
Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Implant a catheter into the carotid artery or femoral artery.
-
Exteriorize the catheter at the back of the neck.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Blood Pressure Measurement:
-
Connect the exteriorized catheter to a pressure transducer.
-
Allow the animal to acclimate to the recording chamber.
-
Record baseline mean arterial pressure (MAP), systolic and diastolic pressure, and heart rate.
-
Administer the endomorphin analog via the desired route (e.g., intravenous or intracerebroventricular).
-
Continuously record cardiovascular parameters for a defined period post-administration.
-
-
Data Analysis: Compare the post-administration cardiovascular parameters to the baseline values to determine the effect of the endomorphin.
Stress Response Modulation
The endomorphin system plays a crucial role in modulating the body's response to stress. Endorphins are released during stressful events and can influence the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response.
Currently, specific quantitative data tables for endomorphin's direct effect on corticosterone levels from the provided search results are limited. However, studies indicate that µ-opioid receptor knockout mice exhibit reduced corticosterone responses to stress.
Measurement of plasma corticosterone, the primary stress hormone in rodents, is a standard method to assess HPA axis activity. The Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for this purpose.[19][20][21][22][23]
-
Sample Collection:
-
Subject animals to a stressor (e.g., forced swim, restraint).
-
Collect blood samples at a specified time point following the stressor.
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
ELISA Procedure (Competitive Assay):
-
Prepare corticosterone standards of known concentrations.
-
Pipette standards and plasma samples into wells of a microplate pre-coated with an anti-corticosterone antibody.
-
Add an enzyme-conjugated corticosterone solution to each well. This will compete with the corticosterone in the samples/standards for binding to the antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound corticosterone and enzyme conjugate.
-
Add a substrate that will react with the bound enzyme to produce a color change.
-
Read the absorbance of each well using a microplate reader.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of corticosterone in the sample. A standard curve is generated from the absorbance readings of the standards, and the corticosterone concentration in the samples is determined by interpolating from this curve.
Molecular Mechanisms and Signaling Pathways
Endomorphins exert their physiological effects by binding to and activating the µ-opioid receptor, a G-protein coupled receptor (GPCR).
Mu-Opioid Receptor Binding
The high affinity and selectivity of endomorphins for the µ-opioid receptor are fundamental to their potent physiological effects.
| Ligand | Receptor | Preparation | Radioligand | Ki (nM) | pKi | Reference |
| Endomorphin-1 | µ-opioid | CHO cells | [³H]-Diprenorphine | - | 8.02 | [24] |
| Endomorphin-2 | µ-opioid | CHO cells | [³H]-Diprenorphine | - | 7.82 | [24] |
| Endomorphin-1 | µ-opioid | SH-SY5Y cells | [³H]-Diprenorphine | - | 8.54 | [24] |
| Endomorphin-2 | µ-opioid | SH-SY5Y cells | [³H]-Diprenorphine | - | 8.43 | [24] |
| Endomorphin-2 | µ-opioid | Wild-type mouse brain | [³H]-Endomorphin-2 | 1.77 (Kd) | - | [4] |
This assay is used to determine the affinity (Ki) of an unlabeled ligand (e.g., endomorphin) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding.[25][26][27]
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
A radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [³H]-diprenorphine).[24]
-
Unlabeled endomorphin-1 or endomorphin-2.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled endomorphin.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled endomorphin concentration.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mu-Opioid Receptor Signaling Pathway
Upon binding of an endomorphin, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Additional Physiological Roles and Methodologies
Gastrointestinal Motility
Endomorphins can influence gastrointestinal transit, primarily by acting on µ-opioid receptors in the enteric nervous system.
-
Procedure:
-
Fast animals overnight but allow access to water.
-
Administer the test compound (endomorphin or control).
-
After a set time, administer a non-absorbable marker (e.g., charcoal meal) orally.
-
After a further defined period, euthanize the animal and carefully dissect the gastrointestinal tract.
-
Measure the distance traveled by the charcoal meal from the pylorus to the cecum.
-
-
Data Analysis: A decrease in the distance traveled by the charcoal meal in the endomorphin-treated group compared to the control group indicates an inhibition of gastrointestinal transit.
Immunohistochemistry for Endomorphin Localization
Immunohistochemistry is a valuable technique to visualize the distribution of endomorphins within the central nervous system.[1][2][3][28][29]
-
Tissue Preparation:
-
Perfuse the rat with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the spinal cord and post-fix it in the same fixative.
-
Cryoprotect the tissue in a sucrose solution.
-
Section the spinal cord using a cryostat.
-
-
Immunostaining:
-
Block non-specific binding sites on the tissue sections.
-
Incubate the sections with a primary antibody specific for endomorphin-2.[1][2]
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Visualization:
-
Examine the sections under a fluorescence microscope.
-
Capture images to document the localization of endomorphin-2 immunoreactivity within the different laminae of the spinal cord.
-
Conclusion
The endomorphin system, through its highly selective interaction with the µ-opioid receptor, plays a critical role in a multitude of physiological processes. Its potent analgesic properties, coupled with its influence on cardiovascular function and the stress response, make it a compelling target for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key physiological functions of endomorphins, supported by quantitative data and detailed experimental protocols. The continued investigation of this system holds significant promise for advancing our understanding of endogenous pain control and for the rational design of next-generation analgesics with improved side-effect profiles.
References
- 1. Localization of endomorphin-2-like immunoreactivity in the rat medulla and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescent identification of endomorphin-2-containing nerve fibers and terminals in the rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical localization of endomorphin-1 and endomorphin-2 in immune cells and spinal cord in a model of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endomorphin-1 and endomorphin-2, endogenous ligands for the mu-opioid receptor, inhibit electrical activity of rat rostral ventrolateral medulla neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of endomorphin-2 on arterial blood pressure and pain threshold in spontaneously hypertensive rats and modification of these effects by beta-funaltrexamine and nor-binaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. jcdr.net [jcdr.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Endomorphin 1 and 2, endogenous mu-opioid agonists, decrease systemic arterial pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An endomorphine analog ([d-Ala(2)]-Endomorphin 2, TAPP) lowers blood pressure and enhances tissue nitric oxide in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arborassays.com [arborassays.com]
- 20. zellx.de [zellx.de]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. food.r-biopharm.com [food.r-biopharm.com]
- 23. medimabs.com [medimabs.com]
- 24. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat [frontiersin.org]
- 29. The ontogeny of endomorphin-1- and endomorphin-2-like immunoreactivity in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Distribution of Endomorphin-2 in the Peripheral Nervous system
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endomorphin-2 (EM-2), an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2), is a highly selective and potent agonist for the μ-opioid receptor (MOR).[1][2] Its distribution throughout the peripheral nervous system (PNS) is of significant interest for its role in pain modulation and other physiological processes, making it a key target for novel analgesic drug development.[3][4] This document provides a comprehensive overview of the localization, quantification, and functional pathways of EM-2 in the PNS, compiled from peer-reviewed literature. It details the experimental protocols used for its detection and presents quantitative data in a structured format. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The endomorphins, including Endomorphin-2, are considered to be the primary endogenous ligands for the μ-opioid receptor, the principal target of morphine and other opioid analgesics.[1][5] Unlike Endomorphin-1, which is more abundant in the brain, EM-2 is predominantly localized in the spinal cord and the peripheral nervous system.[1][2] This distinct distribution highlights its crucial role in modulating sensory information, particularly nociception, at the peripheral and spinal levels.[6][7] Understanding the precise location and concentration of EM-2 in peripheral neurons is fundamental for developing targeted therapies that can harness its potent analgesic properties while potentially mitigating the central side effects associated with traditional opioids.
Localization of Endomorphin-2 in the Peripheral Nervous System
Immunohistochemical and other neuroanatomical studies have revealed a specific and functionally relevant distribution of Endomorphin-2 in various components of the PNS.
Sensory Ganglia
Dorsal Root Ganglia (DRG): Endomorphin-2-like immunoreactivity is prominently found in the cell bodies of primary sensory neurons located in the DRG.[8][9] Studies in rats have shown that EM-2 is expressed in a subset of small to medium-sized DRG neurons.[10][11] These neurons are typically associated with the transmission of nociceptive signals.[10] The fibers originating from these EM-2-positive DRG neurons project to the superficial laminae (I and II) of the spinal cord's dorsal horn, a critical area for pain processing.[6][10][12] Disruption of these primary afferent fibers through dorsal rhizotomy or capsaicin treatment leads to a significant reduction of EM-2 immunoreactivity in the dorsal horn, confirming its origin in the DRG.[6]
Trigeminal Ganglia: Similar to the DRG, the trigeminal ganglia, which convey sensory information from the face and head, also contain neurons expressing EM-2.[6] The central projections of these neurons terminate in the spinal trigeminal nucleus, where EM-2 is involved in modulating orofacial pain.[6]
Nodose-Petrosal Ganglion Complex (NPG): EM-2 is also expressed in neurons of the nodose-petrosal ganglion complex, which contains the cell bodies of visceral sensory neurons involved in cardiovascular control.[8][9] This localization suggests a role for EM-2 in modulating autonomic sensory pathways.[9]
Autonomic Nervous System
Parasympathetic Nervous System: EM-2-immunoreactive terminals have been identified in the sacral parasympathetic nucleus (SPN) of the spinal cord, where they form synapses with μ-opioid receptor-expressing parasympathetic preganglionic neurons.[13][14] These neurons are crucial for regulating pelvic organ functions, such as micturition.[13][14] This suggests that EM-2, originating from primary afferents, can modulate the parasympathetic outflow to these organs.[13]
Sympathetic Nervous System: Functionally, endomorphins have been shown to inhibit the release of norepinephrine from sympathetic vascular nerves.[15] This action, which can lead to hypotension, indicates that EM-2 likely plays a modulatory role at the interface between sensory and sympathetic pathways, although the precise anatomical localization of EM-2 within sympathetic ganglia is less characterized than in sensory ganglia.[9][15]
Peripheral Nerve Fibers and Tissues
EM-2-immunoreactive nerve fibers, originating from the DRG, are present in peripheral nerves and extend to various peripheral tissues.[6] The peptide is co-localized with other key neuropeptides involved in nociception, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), within the same dense-core vesicles in the axon terminals of these primary afferent fibers.[6][16] This co-localization allows for a complex interplay in the modulation of pain signals at the first-order synapse.[7] Endomorphins have also been detected in immune cells and synovial tissue, particularly under inflammatory conditions, suggesting a role in peripheral pain and inflammation modulation.[17]
Quantitative Distribution of Endomorphin-2
Quantifying the expression of EM-2 provides critical insight into its physiological significance. The following table summarizes available quantitative data from studies on rodent models and human tissues.
| Tissue/Cell Type | Species | Method | Finding | Reference |
| Dorsal Root Ganglion (DRG) | Rat | Immunohistochemistry | 17.2% of all DRG neurons are EM-2-immunoreactive. | [10][11] |
| Dorsal Root Ganglion (DRG) | Rat | Double-Immunofluorescence | ~62.3% of EM-2-immunoreactive neurons also express Substance P. | [11] |
| Dorsal Root Ganglion (DRG) | Rat | Double-Immunofluorescence | ~76.9% of Substance P-immunoreactive neurons also express EM-2. | [11] |
| Human Peripheral Blood Lymphocytes | Human | Radioimmunoassay | Subject 1: 248 pg EM-1 / 10^8 cells; 69 pg EM-2 / 10^8 cells | [18] |
| Human Peripheral Blood Lymphocytes | Human | Radioimmunoassay | Subject 2: 13 pg EM-1 / 10^8 cells; 588 pg EM-2 / 10^8 cells | [18] |
| Human Peripheral Blood Lymphocytes | Human | Radioimmunoassay | Subject 3: 303 pg EM-1 / 10^8 cells; EM-2 not measured | [18] |
| Inflamed Synovial Tissue | Rat (Adjuvant Arthritis) | Radioimmunoassay | EM-2 was detectable in 2 out of 8 synovial extracts. | [18] |
Key Experimental Methodologies
The localization and quantification of Endomorphin-2 rely on a range of sophisticated biochemical and anatomical techniques.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
This is the most common method for visualizing the distribution of EM-2 in tissue sections.
-
Objective: To identify the specific cells and subcellular compartments containing EM-2.
-
General Protocol:
-
Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde in phosphate buffer).
-
Sectioning: The tissues of interest (e.g., DRG, spinal cord) are dissected, post-fixed, and cryoprotected (e.g., in 30% sucrose). Sections (10-50 μm) are cut using a cryostat or freezing microtome.[7]
-
Staining:
-
Sections are incubated with a primary antibody specific to Endomorphin-2.
-
Following washes, a secondary antibody conjugated to a fluorescent molecule (for IF) or an enzyme like horseradish peroxidase (for IHC) is applied.
-
For IF, sections are coverslipped with mounting medium and viewed with a fluorescence or confocal microscope.
-
For IHC, a chromogenic substrate (e.g., DAB) is added to produce a colored precipitate, which is then visualized under a light microscope.
-
-
Controls: Pre-absorption of the primary antibody with an excess of the EM-2 peptide is a critical control to ensure antibody specificity.[9] Omission of the primary antibody serves as another negative control.[9]
-
Radioimmunoassay (RIA)
RIA is a highly sensitive technique used to quantify the concentration of EM-2 in tissue homogenates or biological fluids.
-
Objective: To measure the absolute amount of EM-2 peptide in a sample.
-
General Protocol:
-
Sample Preparation: Tissues are dissected, weighed, and homogenized in an extraction buffer (e.g., acetic acid). The homogenate is centrifuged, and the supernatant is collected and often purified using methods like solid-phase extraction.
-
Assay: A known quantity of radiolabeled EM-2 (e.g., with ¹²⁵I) is mixed with a limited amount of anti-EM-2 antibody.
-
Competition: The unlabeled EM-2 from the sample competes with the radiolabeled EM-2 for binding to the antibody.
-
Separation: The antibody-bound EM-2 is separated from the free EM-2.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter. The concentration of EM-2 in the sample is determined by comparing its ability to displace the radiolabel with a standard curve generated using known concentrations of unlabeled EM-2.
-
Signaling Pathways and Experimental Workflows
Endomorphin-2 Signaling Pathway
Endomorphin-2 exerts its effects by binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR). This binding initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability.
Caption: Canonical signaling pathway of Endomorphin-2 via the μ-opioid receptor.
Experimental Workflow: Immunohistochemistry
The following diagram illustrates a typical workflow for identifying the location of Endomorphin-2 in peripheral nervous system tissues.
Caption: A standard experimental workflow for localizing EM-2 via immunofluorescence.
Conclusion and Implications for Drug Development
Endomorphin-2 is strategically localized within the peripheral nervous system to act as a key modulator of sensory, particularly nociceptive, and autonomic pathways.[6][9] Its presence in primary sensory neurons of the DRG and trigeminal ganglia, and its release from their central and peripheral terminals, positions it as a powerful endogenous analgesic.[6][12] The quantitative data, though still limited, confirm that a significant subset of nociceptive neurons utilize this peptide.
For drug development professionals, this detailed understanding of EM-2 distribution offers several opportunities:
-
Targeted Analgesics: Designing peripherally-restricted μ-opioid receptor agonists that mimic the action of EM-2 could provide potent pain relief without the central nervous system side effects (e.g., respiratory depression, addiction) associated with traditional opioids.
-
Inflammatory Pain: The presence of endomorphins in immune cells and inflamed tissues suggests that targeting the EM-2 system could be a viable strategy for treating inflammatory pain conditions like arthritis.[18]
-
Visceral and Neuropathic Pain: The localization of EM-2 in visceral afferents and its role in modulating spinal pain transmission pathways make it a target for treating visceral and neuropathic pain states.[3][9]
Further research, particularly quantitative studies in human tissues and the identification of the gene encoding for EM-2, will be crucial for fully translating our knowledge of this potent endogenous opioid into novel and safer therapeutic strategies.[2]
References
- 1. Endomorphin - Wikipedia [en.wikipedia.org]
- 2. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
- 4. The endomorphin system and its evolving neurophysiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endomorphin-2 is an endogenous opioid in primary sensory afferent fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endomorphin-2 is released from newborn rat primary sensory neurons in a frequency- and calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endomorphin-2 is Released from Newborn Rat Primary Sensory Neurons in a Frequency- and Calcium- Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morphological features of endomorphin-2-immunoreactive ultrastructures in the dorsal root ganglion and spinal dorsal horn of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endomorphins: localization, release and action on rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of endomorphin-2 on excitatory synaptic transmission and the neuronal excitability of sacral parasympathetic preganglionic neurons in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synaptic Connections between Endomorphin 2-Immunoreactive Terminals and μ-Opioid Receptor-Expressing Neurons in the Sacral Parasympathetic Nucleus of the Rat | PLOS One [journals.plos.org]
- 15. Endomorphin-1 and -2 inhibit human vascular sympathetic norepinephrine release: lack of interaction with mu 3 opiate receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat [frontiersin.org]
- 17. Endogenous opioid analgesia in peripheral tissues and the clinical implications for pain control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opioid peptides endomorphin-1 and endomorphin-2 in the immune system in humans and in a rodent model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Endomorphin 2 as a selective mu-opioid receptor agonist
An In-Depth Technical Guide to Endomorphin-2 as a Selective Mu-Opioid Receptor Agonist
Abstract
Endomorphin-2 (EM-2), an endogenous tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH₂, is a highly potent and selective agonist for the mu-opioid receptor (MOR).[1] First identified in 1997, it is considered a primary endogenous ligand for the MOR, playing a crucial role in nociceptive signaling.[2][3] Predominantly located in the spinal cord and lower brainstem, EM-2's high affinity and selectivity for the MOR distinguish it from other endogenous opioids.[1][2] This guide provides a comprehensive technical overview of Endomorphin-2, detailing its binding profile, signaling mechanisms, functional activity, and the experimental protocols used for its characterization. Recent studies have also illuminated its role as a biased agonist, preferentially activating certain downstream pathways, which has significant implications for the development of novel analgesics with potentially fewer side effects.[4][5][6]
Binding Profile and Receptor Selectivity
Endomorphin-2 exhibits exceptional affinity and selectivity for the mu-opioid receptor over delta (DOR) and kappa (KOR) opioid receptors. This high degree of selectivity is a key characteristic that underpins its specific physiological functions. Radioligand binding assays are the standard method for quantifying this affinity, typically expressed as the inhibition constant (Kᵢ).
Quantitative Data: Binding Affinity
The following table summarizes the binding affinities of Endomorphin-2 for the three main opioid receptor types.
| Receptor Type | Radioligand Used | Tissue/Cell Line | Kᵢ (nM) | Reference(s) |
| Mu (μ) | [³H]DAMGO | CHO cells (human recombinant) | Sub-nM to nM range | [5][6] |
| Mu (μ) | Not Specified | Not Specified | 0.69 | [7] |
| Delta (δ) | [³H]DPDPE | Rat Brain | 9233 | [7][8] |
| Kappa (κ) | [³H]U-69593 | Not Specified | 5240 | [7] |
| Kappa-3 (κ₃) | Not Specified | Not Specified | 20 - 30 | [9][10] |
Note: Endomorphins show little significant affinity for delta or kappa-1 binding sites, with Kᵢ values often exceeding 500 nM.[9][10]
Signaling Pathways
Activation of the mu-opioid receptor by Endomorphin-2 initiates a cascade of intracellular signaling events. The MOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).
G-Protein Dependent Signaling
The canonical signaling pathway involves the inhibition of adenylyl cyclase and modulation of ion channel activity.
-
G-Protein Activation : Upon EM-2 binding, the MOR undergoes a conformational change, promoting the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.[11]
-
Dissociation : The activated Gα-GTP subunit dissociates from the Gβγ dimer.
-
Downstream Effects :
-
Gαi-GTP : Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
Gβγ dimer : Modulates ion channels, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[2] This results in neuronal hyperpolarization and reduced neurotransmitter release.[2]
-
Caption: Canonical G-protein signaling pathway activated by Endomorphin-2 at the mu-opioid receptor.
Biased Agonism and β-Arrestin Pathway
Recent research has characterized Endomorphin-2 as a "biased agonist."[4][12] This means it can differentially activate downstream signaling pathways, showing a preference for the β-arrestin pathway over G-protein activation when compared to other agonists like DAMGO.[4][5][6][13]
-
Receptor Phosphorylation : Agonist-bound MOR is phosphorylated by G-protein coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment : The phosphorylated receptor serves as a docking site for β-arrestin proteins.[4] Endomorphin-2 is particularly efficient at inducing this association.[4][14]
-
Downstream Consequences :
-
Desensitization : β-arrestin binding sterically hinders further G-protein coupling, leading to rapid desensitization of the G-protein-mediated signal.[4]
-
Internalization : β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote receptor internalization.[4]
-
G-Protein Independent Signaling : β-arrestin can also initiate its own signaling cascades, for example, by activating MAP kinases.
-
The bias of EM-2 towards β-arrestin recruitment is a critical area of research, as this pathway is often linked to the adverse effects of opioids, such as tolerance and respiratory depression.[5][6] Ligands that are biased away from β-arrestin (i.e., G-protein biased) are sought after as potentially safer analgesics.[5][6]
Caption: The β-arrestin recruitment pathway, for which Endomorphin-2 shows biased agonism.
Functional Activity
The functional potency of Endomorphin-2 is assessed through various in vitro and in vivo assays that measure the biological response to receptor activation.
Quantitative Data: Functional Potency
| Assay Type | Description | Cell/Tissue Line | Potency (EC₅₀ / IC₅₀) | Reference(s) |
| [³⁵S]GTPγS Binding | Measures G-protein activation | Wistar Rat Brain | EC₅₀: 78 nM | [8] |
| cAMP Inhibition | Measures inhibition of adenylyl cyclase | HEK293 cells | IC₅₀: 4.0 nM (for an analogue) | [15] |
| Calcium Mobilization | Measures G-protein activation via chimeric G-proteins | CHO cells | nM range | [5][6] |
| GIRK Activation | Measures activation of K⁺ current | Rat Locus Coeruleus Neurons | Lower efficacy than DAMGO | [4][12] |
| Analgesia (in vivo) | Measures pain response (e.g., tail-flick) | Mice | Potent analgesic | [9][10] |
Note: In functional assays, Endomorphin-2 often shows lower operational efficacy for G-protein activation compared to the synthetic agonist DAMGO, but is more efficient at promoting receptor phosphorylation and β-arrestin recruitment.[4][12][14]
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity (Kᵢ) of a test compound (Endomorphin-2) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
References
- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 2. Endomorphin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
- 4. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 6. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endomorphin-2 | CAS 141801-26-5 | Tocris Bioscience [tocris.com]
- 8. endomorphin-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endomorphin-2: a biased agonist at the µ-opioid receptor - OAK Open Access Archive [oak.novartis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Role of Endomorphin-2 in Neuroendocrine Homeostasis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Endomorphin-2 (EM-2), an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2), is a highly selective and potent agonist for the µ-opioid receptor (MOR). Its distribution throughout the central nervous system, particularly in regions crucial for neuroendocrine regulation such as the hypothalamus and brainstem, suggests a significant role in maintaining homeostasis. This technical guide provides an in-depth examination of the function of endomorphin-2 in modulating key neuroendocrine axes, including the Hypothalamic-Pituitary-Adrenal (HPA) axis, the Hypothalamic-Pituitary-Gonadal (HPG) axis, and the regulation of prolactin, oxytocin, and vasopressin secretion. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
Endomorphin-2 is a member of the endomorphin family of opioid peptides that exhibit the highest known affinity and selectivity for the µ-opioid receptor.[1] The activation of MORs, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release.[2] This modulation in critical brain regions allows endomorphin-2 to influence a variety of physiological processes, including pain perception, stress response, and reproductive function. This guide will focus on the neuroendocrine effects of endomorphin-2, providing a comprehensive resource for researchers in the field.
Quantitative Data on Endomorphin-2 and its Receptor
The following tables summarize the key quantitative data related to the interaction of endomorphin-2 with the µ-opioid receptor and its effects on neuroendocrine parameters.
Table 1: Receptor Binding Affinity of Endomorphin-2 for Opioid Receptors
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Kd (nM) | Reference |
| µ-opioid | Endomorphin-2 | Rat brain membranes | 20 - 30 | - | [2][3] |
| µ-opioid | Endomorphin-2 | Wild-type mouse brain membranes | - | 1.77 | [1] |
| δ-opioid | Endomorphin-2 | Not specified | > 500 | - | [3] |
| κ-opioid | Endomorphin-2 | Not specified | > 500 | - | [3] |
Table 2: Functional Activity of Endomorphin-2 at the µ-Opioid Receptor
| Assay | Ligand | Cell/Tissue Preparation | EC50 (nM) | Reference |
| [35S]GTPγS Binding | Endomorphin-2 | Rat thalamus membranes | 212 | [4] |
| [35S]GTPγS Binding | Endomorphin-2 | Wistar rat brain | 78 | [4] |
Table 3: In Vivo Neuroendocrine Effects of Endomorphin-2
| Neuroendocrine Axis | Hormone Measured | Species | Administration Route | Dose | Effect | Reference |
| HPA Axis | Corticosterone | Mice | Intracerebroventricular (i.c.v.) | 0.25 - 1 µg | Significant increase | [3] |
Signaling Pathways
Endomorphin-2 exerts its effects by binding to the µ-opioid receptor, a member of the G-protein coupled receptor family. This interaction primarily activates the inhibitory G-protein (Gi/o) pathway.
Caption: Endomorphin-2 signaling pathway via the µ-opioid receptor.
Upon binding of endomorphin-2, the µ-opioid receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5] The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of endomorphin-2 and neuroendocrine function.
Radioligand Competition Binding Assay for Ki Determination
This protocol is used to determine the binding affinity (Ki) of endomorphin-2 for the µ-opioid receptor.
Materials:
-
Rat brain membranes (or cell membranes expressing µ-opioid receptors)
-
[3H]-DAMGO (selective µ-opioid receptor radioligand)
-
Unlabeled endomorphin-2
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled endomorphin-2 in binding buffer.
-
In a reaction tube, add a constant concentration of [3H]-DAMGO, the membrane preparation, and varying concentrations of unlabeled endomorphin-2.
-
To determine non-specific binding, add a high concentration of unlabeled DAMGO to a set of tubes.
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of endomorphin-2 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of endomorphin-2 that inhibits 50% of the specific binding of [3H]-DAMGO).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. beta-endorphin suppresses adrenocorticotropin and cortisol levels in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. endomorphin-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Acute and chronic activation of the mu-opioid receptor with the endogenous ligand endomorphin differentially regulates adenylyl cyclase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Endomorphin-2 ELISA Kit for Human Serum Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomorphin-2 (EM-2) is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor.[1][2][3][4] It is a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2.[1] Primarily located in the spinal cord and lower brainstem, Endomorphin-2 is implicated in various physiological processes, including pain perception, stress responses, and reward pathways.[1] The accurate quantification of Endomorphin-2 in human serum is crucial for research into its physiological roles and for the development of novel therapeutics targeting the opioid system. This document provides detailed application notes and protocols for the use of a competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantitative measurement of Endomorphin-2 in human serum samples.
Assay Principle
This ELISA kit employs the competitive inhibition enzyme immunoassay technique.[5][6][7] The microtiter plate is pre-coated with a monoclonal antibody specific for Endomorphin-2. During the assay, Endomorphin-2 present in the serum sample competes with a fixed amount of biotin-labeled Endomorphin-2 for a limited number of binding sites on the pre-coated antibody.[6][7] After an incubation period, unbound components are washed away. Subsequently, avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and incubated.[6][7] The unbound conjugate is removed by a wash step, and a substrate solution is added. The enzymatic reaction results in color development, the intensity of which is inversely proportional to the concentration of Endomorphin-2 in the sample.[6] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known concentrations of Endomorphin-2, and this curve is used to determine the concentration of Endomorphin-2 in the unknown samples.
Data Presentation
The performance characteristics of the Endomorphin-2 ELISA kit have been determined through rigorous validation studies. The following tables summarize the key quantitative data.
Table 1: Assay Performance Characteristics
| Parameter | Specification |
| Assay Type | Competitive Inhibition ELISA |
| Sample Type | Human Serum, Plasma |
| Detection Range | 3.70 - 300 pg/mL[6][8] |
| Sensitivity | < 1.56 pg/mL[6][8] |
| Specificity | High sensitivity and excellent specificity for Endomorphin-2. No significant cross-reactivity or interference with analogues observed.[5][6] |
Table 2: Assay Precision
| Precision Type | CV (%) |
| Intra-Assay Precision | < 10%[5][6][8] |
| Inter-Assay Precision | < 12%[5][6][8] |
| CV (%) = Standard Deviation / Mean x 100. Intra-assay precision was determined by testing 3 samples with low, middle, and high levels of Endomorphin-2 twenty times on one plate. Inter-assay precision was assessed by testing 3 samples with low, middle, and high levels of Endomorphin-2 on 3 different plates, with 8 replicates in each plate.[5][6] |
Table 3: Recovery
| Sample Matrix | Spiked Concentration Range (pg/mL) | Average Recovery (%) |
| Human Serum | Varies by study | 80 - 120% is generally acceptable[9][10] |
| Recovery is determined by spiking known amounts of Endomorphin-2 into human serum samples and measuring the concentration using the ELISA. The percentage recovery is calculated as (Measured Concentration / Expected Concentration) x 100%. |
Table 4: Linearity of Dilution
| Sample Dilution | Expected Concentration (pg/mL) | Measured Concentration (pg/mL) | Recovery (%) |
| Neat | Varies | Varies | 100 |
| 1:2 | Varies | Varies | Generally within 80-120%[10] |
| 1:4 | Varies | Varies | Generally within 80-120%[10] |
| 1:8 | Varies | Varies | Generally within 80-120%[10] |
| Linearity of dilution is assessed by serially diluting a human serum sample containing a high concentration of endogenous Endomorphin-2 and measuring the concentration at each dilution. The results should demonstrate a linear relationship between the dilution factor and the measured concentration. |
Experimental Protocols
Materials Required but Not Provided:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Eppendorf tubes
-
Deionized or distilled water
-
Absorbent paper
-
Vortex mixer
-
Automated plate washer (optional)
Reagent Preparation:
-
Wash Buffer (1x): Dilute the concentrated Wash Buffer (30x or 25x) with deionized or distilled water to the final working volume. For example, dilute 20 mL of 30x Wash Buffer concentrate with 580 mL of water.
-
Standard Dilutions: Reconstitute the lyophilized Endomorphin-2 standard with the provided Standard Diluent to create a stock solution (e.g., 300 pg/mL or 1000 pg/mL).[5][7] Perform serial dilutions of the stock solution with Standard Diluent to generate a standard curve. A typical standard curve may include concentrations of 300, 100, 33.33, 11.11, and 3.70 pg/mL, with the diluent serving as the zero standard (0 pg/mL).[5]
-
Biotinylated Detection Antibody/Reagent A: Briefly centrifuge the tube before use. Dilute the concentrated Biotinylated Detection Antibody (e.g., 100x) to the working concentration with the provided Assay Diluent.
-
HRP-Avidin/Detection Reagent B: Briefly centrifuge the tube before use. Dilute the concentrated HRP-Avidin (e.g., 100x) to the working concentration with the provided Assay Diluent.
Sample Preparation:
-
Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g.[7] Carefully remove the serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of Standard or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of the diluted Biotinylated Detection Antibody (Reagent A) to each well.
-
Gently shake the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 300-350 µL of 1x Wash Buffer per well. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add 100 µL of the diluted HRP-Avidin (Reagent B) to each well.
-
Incubate for 30 minutes at 37°C.
-
Repeat the aspiration and wash step as in step 5, but for a total of five washes.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
Calculation of Results:
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density (O.D.).
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A log-log or semi-log plot is often recommended.
-
Use the standard curve to determine the concentration of Endomorphin-2 in the samples.
-
If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Visualizations
Caption: Endomorphin-2 signaling through the µ-opioid receptor.
Caption: Workflow for the Endomorphin-2 competitive ELISA.
Caption: Principle of the competitive ELISA for Endomorphin-2.
References
- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. genscript.com [genscript.com]
- 5. Human Endomorphin 2 ELISA Kit [ABIN6955544] - Plasma, Serum [antibodies-online.com]
- 6. mybiosource.com [mybiosource.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. biomatik.com [biomatik.com]
- 9. reedbiotech.com [reedbiotech.com]
- 10. woongbee.com [woongbee.com]
Application Notes and Protocols: Radiolabeling Endomorphin-2 for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) is an endogenous tetrapeptide that exhibits high affinity and selectivity for the μ-opioid receptor, playing a crucial role in pain modulation.[1][2][3] Radiolabeled endomorphin-2 is an invaluable tool for characterizing μ-opioid receptors, determining their density and affinity in various tissues, and for screening new drug candidates. These application notes provide detailed protocols for the radiolabeling of endomorphin-2 and its use in receptor binding assays.
Radiolabeling of Endomorphin-2
The choice of radioisotope for labeling endomorphin-2 depends on the specific application. Tritium ([³H]) is often used for its long half-life and minimal impact on the peptide's biological activity, making it suitable for detailed binding studies.[1][4] Iodine-125 ([¹²⁵I]) offers higher specific activity, which is advantageous for receptor autoradiography and studies where receptor density is low.[5][6][7]
Protocol 1: Tritiation of Endomorphin-2 by Catalytic Dehalogenation
This method involves the synthesis of a halogenated precursor of endomorphin-2, followed by catalytic dehalogenation with tritium gas.
Materials:
-
[(3,5-I₂)Tyr¹]-endomorphin-2 (precursor peptide)
-
Tritium gas (³H₂)
-
Palladium on barium sulfate (Pd/BaSO₄) catalyst or PdO/BaSO₄ catalyst[4]
-
Dimethylformamide (DMF)
-
Triethylamine
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Scintillation counter for radioactivity measurement
Procedure:
-
Synthesize the precursor peptide, [(3,5-I₂)Tyr¹]-endomorphin-2, using solid-phase peptide synthesis.[4]
-
Dissolve the precursor peptide in DMF.
-
Add the Pd/BaSO₄ or PdO/BaSO₄ catalyst and a small amount of triethylamine to the reaction vessel.[4]
-
Introduce tritium gas into the reaction vessel and allow the reaction to proceed.
-
After the reaction is complete, remove the catalyst by filtration.
-
Purify the [³H]endomorphin-2 using reverse-phase HPLC.
-
Determine the specific activity of the purified product by measuring its radioactivity and quantifying the peptide concentration (e.g., by amino acid analysis). Specific activities in the range of 0.77 to 2.35 TBq/mmol have been reported.[1]
Protocol 2: Iodination of Endomorphin-2
This protocol describes the direct radioiodination of endomorphin-2 using the Chloramine-T method.
Materials:
-
Endomorphin-2
-
Sodium [¹²⁵I]iodide
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (pH 7.4)
-
Sephadex G-10 or equivalent size-exclusion chromatography column for purification
Procedure:
-
Dissolve endomorphin-2 in phosphate buffer.
-
Add Sodium [¹²⁵I]iodide to the peptide solution.
-
Initiate the iodination reaction by adding a fresh solution of Chloramine-T.
-
Allow the reaction to proceed for a short period (e.g., 60 seconds).
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Separate the [¹²⁵I]endomorphin-2 from free iodine and unreacted peptide using a size-exclusion chromatography column.
-
Collect fractions and measure the radioactivity to identify the purified [¹²⁵I]endomorphin-2.
Receptor Binding Assays
Radioligand binding assays are fundamental for studying the interaction of endomorphin-2 with the μ-opioid receptor.[8][9] These assays can be used to determine the affinity of the radioligand (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Protocol 3: Saturation Binding Assay with [³H]Endomorphin-2
This protocol is designed to determine the Kd and Bmax of [³H]endomorphin-2 binding to its receptor.
Materials:
-
[³H]Endomorphin-2
-
Unlabeled endomorphin-2
-
Tissue homogenate or cell membranes (e.g., from rat brain or CHO cells expressing the μ-opioid receptor).[10][11][12]
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.[5]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of [³H]endomorphin-2 in binding buffer.
-
For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled endomorphin-2 (e.g., 1 µM).[5]
-
Add the tissue or cell membrane preparation to all tubes.
-
Initiate the binding reaction by adding the [³H]endomorphin-2 dilutions to the tubes.
-
Incubate the tubes at 25°C for 60 minutes.[5]
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.
Protocol 4: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound for the μ-opioid receptor by measuring its ability to compete with a fixed concentration of radiolabeled endomorphin-2.
Materials:
-
Radiolabeled endomorphin-2 (e.g., [³H]endomorphin-2 or [¹²⁵I]endomorphin-2) at a concentration close to its Kd.
-
A series of dilutions of the unlabeled competitor compound.
-
Same materials as for the saturation binding assay.
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor compound in binding buffer.
-
Prepare assay tubes containing the tissue or cell membrane preparation.
-
Add the competitor compound dilutions to the tubes.
-
Add a fixed concentration of radiolabeled endomorphin-2 to all tubes.
-
Incubate, filter, and wash as described in the saturation binding protocol.
-
Measure the radioactivity on the filters.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Data Presentation
The following tables summarize quantitative data from various studies using radiolabeled endomorphin-2.
Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) of Radiolabeled Endomorphin-2
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]Endomorphin-2 | Wild-type mouse brain membranes | 1.77 | 63.33 | [12] |
| [³H]Deltorphin II | Rat brain membranes | 1.9 | 92 | [13] |
| [¹²⁵I]Endomorphin-2 | Mouse mammary adenocarcinoma | 18.79 (high affinity), 7670 (low affinity) | 635 (high affinity), 157000 (low affinity) | [6] |
Table 2: Inhibitory Constants (Ki) of Endomorphin-2 and Related Peptides at the μ-Opioid Receptor
| Competing Ligand | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Endomorphin-1 | [³H]-Diprenorphine | CHOμ cells | ~9.55 | [11] |
| Endomorphin-1 | [³H]-Diprenorphine | SH-SY5Y membranes | ~0.29 | [11] |
| Endomorphin-2 | [³H]-Diprenorphine | CHOμ cells | ~11.22 | [11] |
| Endomorphin-2 | [³H]-Diprenorphine | SH-SY5Y membranes | ~0.46 | [11] |
| Endomorphin-1 | - | Mouse brain homogenates | - | [7] |
| Endomorphin-2 | - | Mouse brain homogenates | - | [7] |
| Endomorphin-2 | - | μ-opioid receptor | 0.69 | [3] |
Table 3: IC₅₀ Values for Inhibition of Forskolin-Stimulated Cyclic AMP Formation in CHOμ cells
| Peptide | pIC₅₀ | Imax (%) | Reference |
| Endomorphin-1 | 8.03 ± 0.16 | 53.0 ± 9.3 | [11] |
| Endomorphin-2 | 8.15 ± 0.24 | 56.3 ± 3.8 | [11] |
μ-Opioid Receptor Signaling Pathway
Endomorphin-2 binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to its physiological effects.[12][14][15]
Caption: Simplified μ-opioid receptor signaling pathway.
Upon binding, the receptor activates inhibitory G-proteins (Gi/o).[12] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] The activated G-proteins can also directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of opioid-induced analgesia.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Synthesis and activity of endomorphin-2 and morphiceptin analogues with proline surrogates in position 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding of endomorphin-2 to mu-opioid receptors in experimental mouse mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 11. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and binding characteristics of the highly delta-specific new tritiated opioid peptide, [3H]deltorphin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. repository.arizona.edu [repository.arizona.edu]
Protocol for Endomorphin 2 Administration in Rat Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Endomorphin 2 (EM2) in rat models for research purposes. This compound is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor (MOR), playing a significant role in pain modulation and other physiological processes.
Introduction
This compound (Tyr-Pro-Phe-Phe-NH2) is a key endogenous ligand for the µ-opioid receptor, predominantly found in the spinal cord and brainstem. Its administration in rat models is a critical tool for investigating its analgesic properties, potential therapeutic applications, and underlying physiological mechanisms. This document outlines standard protocols for various administration routes, summarizes typical dosages, and describes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize typical dosage ranges for this compound administration in rats via different routes, as reported in scientific literature. Dosages can vary based on the specific research question, the rat strain, and the experimental model.
Table 1: Intrathecal (i.t.) Administration of this compound in Rats
| Parameter | Value | Reference |
| Dosage Range | 0.1 - 100 µg | [1] |
| Typical Volume | 5 - 10 µL, followed by a 10 µL flush | [1] |
| Vehicle | Sterile Saline or Artificial Cerebrospinal Fluid (aCSF) | [2] |
| Reported Effects | Antinociception in acute and inflammatory pain models | [1][3] |
Table 2: Intracerebroventricular (i.c.v.) Administration of this compound in Rats
| Parameter | Value | Reference |
| Dosage Range | 0.25 - 1 µg | [4] |
| Typical Volume | 5 - 10 µL | [5] |
| Vehicle | Sterile Saline or aCSF | [6] |
| Reported Effects | Increased locomotor activity, corticosterone release | [4] |
Table 3: Intravenous (i.v.) Administration of this compound in Rats
| Parameter | Value | Reference |
| Dosage Range | 1.2 - 12 mg/kg | |
| Vehicle | Sterile Saline | |
| Reported Effects | Dose-dependent decreases in systemic arterial pressure |
Signaling Pathways of this compound
This compound exerts its effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, EM2 induces a conformational change in the MOR, leading to the activation of intracellular signaling cascades. Notably, this compound is considered an arrestin-biased agonist.[7][8]
Caption: this compound signaling pathway via the µ-opioid receptor.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder.
-
Dissolve the peptide in the appropriate volume of sterile saline or aCSF to achieve the desired stock concentration.
-
Gently vortex the solution until the peptide is completely dissolved.
-
Prepare fresh solutions on the day of the experiment to ensure stability and potency.
Intrathecal (i.t.) Catheter Implantation and Administration
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., Sodium Pentobarbital, Isoflurane)
-
PE-10 tubing
-
Surgical instruments
-
Hamilton syringe
Protocol:
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Implant a chronic indwelling intrathecal catheter made of PE-10 tubing, with the tip positioned in the lumbar subarachnoid space.
-
Allow the animals to recover for 5-7 days post-surgery.
-
On the day of the experiment, gently restrain the rat and connect a Hamilton syringe filled with the this compound solution to the externalized end of the catheter.
-
Inject the desired volume (typically 5-10 µL) over a period of 30-60 seconds.
-
Immediately following the drug administration, flush the catheter with 10 µL of sterile saline to ensure complete delivery to the spinal space.
-
Proceed with behavioral testing at specified time points post-injection.
Intracerebroventricular (i.c.v.) Cannula Implantation and Administration
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., Sodium Pentobarbital, Isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Surgical drill
-
Dental cement
-
Hamilton syringe
Protocol:
-
Anesthetize the rat and mount it in a stereotaxic apparatus.
-
Surgically implant a guide cannula into one of the lateral ventricles using stereotaxic coordinates.
-
Secure the cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.
-
Allow for a recovery period of at least one week.
-
On the day of the experiment, gently restrain the rat, remove the dummy cannula, and insert an injection cannula connected to a Hamilton syringe.
-
Inject the desired volume of this compound solution (typically 5-10 µL) over a period of 1-2 minutes.
-
Remove the injection cannula and replace the dummy cannula.
-
Conduct behavioral or physiological assessments at predetermined intervals.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of this compound in a rat model of pain.
Caption: General experimental workflow for this compound studies in rats.
Conclusion
The protocols and data presented here provide a foundational guide for the administration of this compound in rat models. Researchers should adapt these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research. Careful consideration of dosage, administration route, and experimental design is crucial for obtaining reliable and reproducible results in the study of this important endogenous opioid peptide.
References
- 1. Contribution of Endogenous Spinal this compound to Intrathecal Opioid Antinociception in Rats Is Agonist-Dependent and Sexually Dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of intrathecal endomorphin-2 on the flexor reflex in normal, inflamed and axotomized rats: reduced effect in rats with autotomy [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and neuroendocrine actions of endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Endomorphin synthesis in rat brain from intracerebroventricularly injected [3H]-Tyr-Pro: a possible biosynthetic route for endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endomorphin-2 in CHO Cells Expressing Mu-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the effects of Endomorphin-2, a selective endogenous agonist for the mu-opioid receptor (μOR), in Chinese Hamster Ovary (CHO) cells stably expressing the recombinant μOR. These cells are a widely used model system for characterizing the pharmacology and signaling of opioid compounds.
Introduction
Endomorphin-2 is a tetrapeptide with high affinity and selectivity for the μ-opioid receptor.[1][2][3][4][5][6] Its interaction with the receptor initiates a cascade of intracellular signaling events, making it a valuable tool for research into analgesia, addiction, and other physiological processes mediated by the mu-opioid system. CHO cells expressing the μOR provide a robust and controlled in vitro system to dissect these mechanisms. This document outlines the key experimental procedures to assess the binding, G-protein activation, and downstream signaling of Endomorphin-2.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of Endomorphin-2 in CHO cells expressing the mu-opioid receptor.
Table 1: Binding Affinity of Endomorphin-2 for Mu-Opioid Receptors in CHO Cells
| Parameter | Value | Radioligand | Reference |
| pKi | 7.82 ± 0.11 | [³H]-diprenorphine | [1][2] |
| Ki | ~15.1 nM | [³H]-diprenorphine | Calculated from pKi |
Table 2: Functional Activity of Endomorphin-2 on cAMP Formation in CHO-μOR Cells
| Parameter | Value | Assay Conditions | Reference |
| pIC50 | 8.15 ± 0.24 | 1 μM Forskolin-stimulated cAMP | [1][2] |
| IC50 | ~7.08 nM | 1 μM Forskolin-stimulated cAMP | Calculated from pIC50 |
| Imax | 56.3 ± 3.8% | 1 μM Forskolin-stimulated cAMP | [1] |
Table 3: Endomorphin-2 Induced Intracellular Calcium Mobilization in CHO-μOR Cells
| Agonist Concentration | Mean Increase in [Ca²⁺]i | Reference |
| 1 μM | 69 ± 6.7 nM | [1][2] |
Signaling Pathways
Activation of the mu-opioid receptor by Endomorphin-2 in CHO cells primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][4] Additionally, μOR activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This can occur through both G-protein-dependent and β-arrestin-dependent pathways.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture of CHO-μOR Cells
This protocol outlines the standard procedure for maintaining Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.
Materials:
-
CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR)
-
Penicillin-Streptomycin (100 units/mL penicillin, 100 µg/mL streptomycin)[9][10]
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)[9]
Procedure:
-
Culture CHO-hMOR cells in DMEM/F-12 medium supplemented with 10% FBS, penicillin-streptomycin, and G418.[9][10]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[9]
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer with PBS. b. Add a minimal volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with fresh culture medium and gently pipette to create a single-cell suspension. d. Seed new culture flasks at the desired density.
-
For experiments, seed cells into appropriate plates (e.g., 96-well plates for cAMP assays, 6-well plates for protein extraction).
Membrane Preparation for Radioligand Binding Assay
This protocol describes the preparation of cell membranes from CHO-μOR cells for use in radioligand binding assays.
Materials:
-
Cultured CHO-μOR cells
-
Lysis/Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors)[9][11]
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cultured CHO-μOR cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS and centrifuge at low speed.
-
Resuspend the cell pellet in ice-cold lysis buffer.[11]
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.[9][12]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[12]
-
Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Store the membrane aliquots at -80°C until use.[12]
Radioligand Competition Binding Assay
This protocol details how to determine the binding affinity (Ki) of Endomorphin-2 for the mu-opioid receptor using a competition binding assay with a radiolabeled ligand such as [³H]-diprenorphine.
Materials:
-
CHO-μOR cell membrane preparation
-
[³H]-diprenorphine (or other suitable μOR radioligand)
-
Endomorphin-2
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM Naloxone)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
In a 96-well plate, set up the assay in triplicate with the following components:
-
A fixed concentration of [³H]-diprenorphine (typically at or below its Kd value).
-
A range of concentrations of Endomorphin-2.
-
A fixed amount of CHO-μOR membrane protein (e.g., 50 µg).[13]
-
Assay buffer to the final volume.
-
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess naloxone).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[13]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[13]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[13]
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of Endomorphin-2 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Endomorphin-2 concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol describes the measurement of Endomorphin-2's ability to inhibit forskolin-stimulated cAMP production in whole CHO-μOR cells, a functional measure of Gαi coupling.
Materials:
-
CHO-μOR cells seeded in a 96-well plate
-
Endomorphin-2
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[14][15]
-
Lysis buffer (provided with the kit)
Procedure:
-
Seed CHO-μOR cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, replace the culture medium with serum-free medium or a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX, and pre-incubate.
-
Add varying concentrations of Endomorphin-2 to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.[1] Include control wells with no forskolin (basal) and forskolin alone (maximum stimulation).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
Plot the cAMP levels as a function of the logarithm of the Endomorphin-2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of Endomorphin-2 that inhibits 50% of the forskolin-stimulated cAMP production).
ERK1/2 Phosphorylation Western Blot
This protocol details the detection of phosphorylated ERK1/2 (pERK1/2) by Western blot to assess downstream signaling activated by Endomorphin-2.
Materials:
-
CHO-μOR cells seeded in 6-well plates
-
Endomorphin-2
-
Serum-free medium
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2[16][17][18]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed CHO-μOR cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of Endomorphin-2 for a specific time course (e.g., 5, 10, 15, 30 minutes). A 5-minute stimulation is often optimal for pERK.
-
Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.
-
Scrape the cell lysates, collect them, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16][17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[16][17]
-
Quantify the band intensities using densitometry software. Express pERK levels as a ratio to total ERK.
References
- 1. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant mu-opioid receptors and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of endomorphin-2 to mu-opioid receptors in experimental mouse mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endomorphin-2 axon terminals contact mu-opioid receptor-containing dendrites in trigeminal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Arrestin 2 and ERK1/2 Are Important Mediators Engaged in Close Cooperation between TRPV1 and µ-Opioid Receptors in the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Assay: Binding Assay: Membranes were prepared from CHO cells expressing human S1P1. Cells were dissociated in buffer containing 20 mM HEPES, pH 7.5, ... - ChEMBL [ebi.ac.uk]
- 13. CHO cell membrane preparation and radioligand displacement assay [bio-protocol.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
Application Notes and Protocols for Competitive Inhibition Enzyme Immunoassay of Endomorphin 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the quantitative determination of Endomorphin 2 (EM-2) in biological samples using a competitive inhibition enzyme immunoassay (EIA). This assay is a valuable tool for research in pain, analgesia, and opioid receptor pharmacology.
Introduction
This compound (Tyr-Pro-Phe-Phe-NH2) is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor.[1] It is predominantly found in the spinal cord and is implicated in the modulation of nociceptive transmission.[1][2] The ability to accurately quantify this compound levels in various biological matrices is crucial for understanding its physiological and pathological roles. This competitive inhibition EIA provides a sensitive and specific method for this purpose.
The assay is based on the principle of competitive binding. A known amount of biotinylated this compound competes with the this compound present in the sample or standards for a limited number of binding sites on a specific anti-Endomorphin 2 antibody coated on a microplate. Following an incubation period, the unbound components are washed away. The amount of bound biotinylated this compound is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.
Data Presentation
Assay Performance Characteristics
The following tables summarize the typical performance characteristics of a competitive EIA for this compound.
| Parameter | Typical Value | Reference |
| Assay Range | 3.70 - 300 pg/mL | |
| Sensitivity (LOD) | < 1.56 pg/mL | |
| IC50 | ~44.8 fmol/well | [3] |
Cross-Reactivity
The specificity of the immunoassay is determined by its cross-reactivity with structurally related peptides.
| Compound | Cross-Reactivity (%) | Reference |
| Endomorphin 1 | >90% | [3] |
| Substance P | No significant cross-reactivity | [3] |
| Tyr-W-MIF-1 | No significant cross-reactivity | [3] |
| Met-enkephalin | No significant cross-reactivity | [3] |
| Leu-enkephalin | No significant cross-reactivity | [3] |
| Dynorphin A | No significant cross-reactivity | [3] |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): If supplied as a concentrate, dilute with deionized water to the final working volume as indicated by the manufacturer.
-
This compound Standard: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Prepare serial dilutions of the stock solution to generate a standard curve (e.g., 300, 100, 33.33, 11.11, 3.70 pg/mL). The diluent serves as the zero standard (0 pg/mL).
-
Biotinylated this compound (Tracer): Reconstitute the lyophilized tracer with the appropriate buffer as per the manufacturer's instructions.
-
Streptavidin-HRP Conjugate: Dilute the concentrated conjugate to its working concentration with the provided diluent.
-
Substrate Solution (TMB): The substrate is typically ready to use.
-
Stop Solution: The stop solution is typically ready to use.
Sample Preparation
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Assay the fresh serum immediately or aliquot and store at -20°C or -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C.
-
Other Biological Fluids: Centrifuge to remove particulates and assay immediately or store as for serum and plasma.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of standard or sample to the appropriate wells of the anti-Endomorphin 2 antibody-coated microplate.
-
Add 50 µL of Biotinylated this compound solution to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3-5 times with 1X Wash Buffer. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate as described in step 6.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Correct for any dilution of the samples performed during preparation.
Visualizations
This compound Signaling Pathway
This compound acts as a high-affinity agonist for the µ-opioid receptor, a G-protein coupled receptor (GPCR). Binding of this compound to the receptor initiates a signaling cascade that ultimately leads to its analgesic effects.
Caption: this compound signaling cascade via the µ-opioid receptor.
Competitive Inhibition EIA Workflow
The following diagram illustrates the key steps in the competitive inhibition enzyme immunoassay for this compound.
Caption: Workflow of the this compound competitive EIA.
References
- 1. Human this compound ELISA Kit [ABIN6955544] - Plasma, Serum [antibodies-online.com]
- 2. Endomorphin-2 axon terminals contact mu-opioid receptor-containing dendrites in trigeminal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endomorphin 1 and this compound Suppress in vitro Antibody Formation at Ultra-low Concentrations: Anti-Peptide Antibodies But Not Opioid Antagonists Block the Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of Endomorphin-2 Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endomorphin-2 (EM-2), with the amino acid sequence Tyr-Pro-Phe-Phe-NH₂, is an endogenous opioid peptide that exhibits high affinity and selectivity for the µ-opioid receptor (MOR).[1] As a potent agonist at the MOR, EM-2 plays a significant role in pain modulation, making it a key target in the development of novel analgesics.[2] However, its therapeutic potential is limited by poor metabolic stability and low bioavailability. To overcome these limitations, various synthetic analogs of EM-2 have been developed. These modifications, such as substituting the Proline at position 2, cyclizing the peptide, or modifying the C-terminus, aim to enhance enzymatic stability and improve pharmacological profiles.[1][3][4][5]
This document provides detailed protocols and application notes for the essential in vitro assays required to characterize these novel Endomorphin-2 analogs, focusing on receptor binding, functional signaling, and metabolic stability.
Key In Vitro Characterization Assays
A systematic in vitro evaluation is crucial to determine the pharmacological profile of newly synthesized EM-2 analogs. The primary assays include:
-
Receptor Binding Assays: To determine the affinity and selectivity of the analogs for the µ-opioid receptor and other opioid receptor subtypes (δ and κ).
-
Functional Signaling Assays: To assess the functional activity (agonism or antagonism) of the analogs by measuring downstream signaling events, such as the inhibition of cyclic AMP (cAMP) production and the phosphorylation of extracellular signal-regulated kinase (ERK).
-
Metabolic Stability Assays: To evaluate the susceptibility of the analogs to enzymatic degradation in relevant biological matrices like brain homogenates or liver microsomes.
Receptor Binding Assays
Principle: Competitive radioligand binding assays are used to determine the affinity of a test compound (unlabeled EM-2 analog) for a specific receptor by measuring its ability to displace a known radiolabeled ligand. The affinity is typically expressed as the inhibition constant (Ki).
Experimental Protocol: Radioligand Binding Assay
Materials:
-
HEK293 cells stably expressing human µ (MOR), δ (DOR), or κ (KOR) opioid receptors.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69593 (for KOR).[1]
-
Unlabeled Ligands: Endomorphin-2 (as a reference), novel EM-2 analogs, Naloxone (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), presoaked in 0.5% polyethylenimine.[6]
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture receptor-expressing cells to confluence.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
50 µL of binding buffer.
-
50 µL of various concentrations of the EM-2 analog (or reference/control compounds).
-
50 µL of the specific radioligand at a final concentration close to its Kd value.
-
50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
For total binding, add buffer instead of the competing analog.
-
For non-specific binding, add a high concentration of a non-selective antagonist like naloxone (10 µM).
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[6]
-
-
Harvesting and Washing:
-
Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the analog concentration.
-
Determine the IC₅₀ value (concentration of analog that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinities of Representative Endomorphin-2 Analogs
| Analog | Modification | Ki (µ-opioid receptor) [nM] | Selectivity (δ/µ) | Selectivity (κ/µ) | Reference |
| Endomorphin-2 | Parent Peptide | 0.69 ± 0.03 | High | High | [7] |
| [(S)βPrs²]EM-2 | Pro² replaced with (S)-3-pyrrolidinesulphonic acid | 19 | High | High | [1] |
| [(R)βPrs²]EM-2 | Pro² replaced with (R)-3-pyrrolidinesulphonic acid | 63 | High | High | [1] |
| [Aze²]EM-2 | Pro² replaced with (S)-azetidine-2-carboxylic acid | High Affinity | High | High | [5] |
| Tyr-c(D-Lys-Phe-Phe-Asp)NH₂ | Cyclized via D-Lys and Asp | High Affinity | N/A | N/A | [3] |
| [ΔZPhe⁴]EM-2 | Phe⁴ replaced with (Z)-α,β-didehydrophenylalanine | Comparable to EM-2 | High | High | [8] |
Note: "High Affinity" and "High Selectivity" are used where specific quantitative data was not provided in the source material.
Functional Signaling Assays
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades. The most prominent is the inhibition of adenylyl cyclase via the Gαi subunit, leading to a decrease in intracellular cAMP levels.[9][10] Another important pathway involves the Gβγ subunit, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, measurable by the phosphorylation of ERK.[9][11]
Mu-Opioid Receptor Signaling Pathways
Caption: µ-Opioid receptor signaling upon agonist binding.
A. cAMP Accumulation Assay
Principle: This assay measures the ability of an EM-2 analog to inhibit the production of cAMP. Since the µ-opioid receptor is Gαi-coupled, agonist binding inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first stimulated with forskolin, and the reduction in the resulting cAMP level is quantified.[12][13]
Experimental Protocol: Materials:
-
HEK293 cells expressing the µ-opioid receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin.
-
EM-2 analogs and reference agonists (e.g., DAMGO).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14]
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate and grow for 24 hours.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal signaling activity.
-
Compound Addition:
-
Aspirate the medium and add assay buffer containing various concentrations of the EM-2 analog.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Add forskolin to all wells (except the basal control) to a final concentration that produces approximately 80% of its maximal effect (e.g., 1-10 µM).
-
Incubate for another 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Stop the reaction by adding the lysis buffer provided in the cAMP detection kit.
-
Following the kit's instructions, add the detection reagents (e.g., HTRF antibodies).
-
Incubate as required (e.g., 60 minutes at room temperature).
-
-
Measurement: Read the plate using a plate reader compatible with the detection technology (e.g., HTRF reader).
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Normalize the data with 0% inhibition corresponding to forskolin alone and 100% inhibition corresponding to the basal level without forskolin.
-
Plot the percent inhibition against the log concentration of the analog to determine the EC₅₀ and Emax values.
-
B. ERK Phosphorylation (pERK) Assay
Principle: This assay quantifies the phosphorylation of ERK1/2, a downstream event in the MAPK signaling cascade that can be activated by µ-opioid receptor stimulation.[11] It provides an alternative measure of the functional activity of the analogs.
Experimental Protocol: Materials:
-
CHO or HEK293 cells expressing the µ-opioid receptor.
-
Serum-free culture medium.
-
EM-2 analogs and reference agonists.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Secondary antibodies: Fluorescently labeled anti-rabbit (e.g., IRDye 800CW) and anti-mouse (e.g., IRDye 680RD).
-
Plate-based imaging system (e.g., LI-COR Odyssey) or HTRF pERK kit.[15][16]
Procedure (In-Cell Western):
-
Cell Culture: Seed cells in a 96-well clear bottom plate and grow for 24-36 hours. Serum starve the cells for 4-24 hours before the assay.[15]
-
Agonist Stimulation:
-
Remove the serum-free medium and add various concentrations of the EM-2 analog.
-
Incubate at 37°C for the optimal stimulation time, typically 5-10 minutes, which should be determined empirically.[17]
-
-
Fixation and Permeabilization:
-
Remove the agonist solution and immediately add fixing solution. Incubate for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Add permeabilization buffer and incubate for 20 minutes.[15]
-
-
Blocking and Antibody Incubation:
-
Wash the cells and add blocking buffer for 90 minutes.
-
Incubate with a cocktail of the two primary antibodies (anti-pERK and anti-total-ERK) overnight at 4°C.[15]
-
Wash the cells and incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies for 60 minutes in the dark.
-
-
Imaging and Analysis:
-
Wash the cells a final time to remove unbound antibodies.
-
Scan the plate using a two-channel imaging system (e.g., 700 nm for total ERK and 800 nm for pERK).
-
Normalize the pERK signal to the total ERK signal for each well.
-
Plot the normalized pERK signal against the log concentration of the analog to determine EC₅₀ and Emax values.
-
Metabolic Stability Assays
Principle: These assays determine the rate at which an EM-2 analog is degraded by metabolic enzymes. This is often done by incubating the analog with a source of enzymes, such as rat liver microsomes or brain homogenates, and measuring the disappearance of the parent compound over time.[7][18] The result is typically expressed as the in vitro half-life (t₁/₂).
Experimental Protocol: Microsomal Stability Assay
Materials:
-
Rat liver microsomes (RLM) or brain homogenates.
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19]
-
EM-2 analog stock solution.
-
Reference compounds (e.g., a high-clearance and a low-clearance compound).
-
Quenching solution: Ice-cold acetonitrile containing an internal standard.
-
LC-MS/MS system.
Procedure:
-
Preparation:
-
Prepare a master mix of buffer and microsomes on ice.
-
Prepare the NADPH regenerating system.
-
-
Pre-incubation:
-
In a 96-well plate, add the EM-2 analog (final concentration typically 1 µM) to the microsome-containing buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
The time of this addition is considered t=0.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately add the aliquot to a separate plate containing ice-cold quenching solution to stop the reaction.[19]
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent EM-2 analog.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Data Presentation: Metabolic Stability of Selected Endomorphin-2 Analogs
| Analog | Matrix | Half-life (t₁/₂) [min] | Outcome | Reference |
| Endomorphin-2 | Rat Brain Homogenate | < 5 | Rapidly degraded | [3] |
| Tyr-c(D-Lys-Phe-Phe-Asp)NH₂ | Rat Brain Homogenate | > 90 | Significantly enhanced stability | [3] |
| [(R)-Nip(2)]EM-2 | Rat Brain Homogenate | N/A | Significantly enhanced stability | [7] |
| Various Analogs | N/A | N/A | Significantly enhanced stability | [20] |
Note: Data is often presented qualitatively as "enhanced stability" in initial reports.
Experimental Workflow and Logic Diagrams
General Workflow for EM-2 Analog Characterization
Caption: Experimental workflow for in vitro characterization.
Logic of EM-2 Analog Design and Evaluation
Caption: Rationale for analog design and its impact.
References
- 1. Synthesis and activity of endomorphin-2 and morphiceptin analogues with proline surrogates in position 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid peptides endomorphin-2/DAMGO: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of cyclic endomorphin-2 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of opioid activities of C-terminal esterified endomorphin-2 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-alpha,beta-didehydrophenylalanine (Delta(Z)Phe) residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 16. revvity.com [revvity.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endomorphin-1 analogs with enhanced metabolic stability and systemic analgesic activity: design, synthesis, and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereotaxic Microinjection of Endomorphin-2 in Brain Nuclei
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereotaxic microinjection of endomorphin-2 into specific brain nuclei. Endomorphin-2 is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor (MOR), playing a crucial role in pain modulation, reward, and stress responses.[1][2] Its targeted delivery into discrete brain regions is essential for elucidating its physiological functions and therapeutic potential.
Applications in Neuroscience and Drug Development
The stereotaxic microinjection of endomorphin-2 is a powerful technique to investigate its role in various physiological and pathological processes:
-
Pain Perception: Elucidating the analgesic mechanisms of endomorphin-2 in specific brain nuclei and spinal cord regions involved in nociceptive signaling.[3][4]
-
Reward and Addiction: Studying the effects of endomorphin-2 on the mesolimbic dopamine system, particularly in the ventral tegmental area (VTA) and nucleus accumbens (NAc), to understand its role in reward processing and the development of addiction.[5][6]
-
Stress and Anxiety: Investigating the influence of endomorphin-2 on the hypothalamic-pituitary-adrenal (HPA) axis and stress-related behaviors.[7][8]
-
Learning and Memory: Assessing the impact of endomorphin-2 on cognitive functions by targeting brain regions like the hippocampus.[9]
-
Drug Development: Evaluating the therapeutic potential of endomorphin-2 analogs as potent analgesics with potentially fewer side effects than traditional opioids.[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the stereotaxic microinjection of endomorphin-2, compiled from various studies.
Table 1: Stereotaxic Coordinates for Target Brain Nuclei in Rats and Mice
| Brain Nucleus | Species | Anteroposterior (AP) from Bregma (mm) | Mediolateral (ML) from Midline (mm) | Dorsoventral (DV) from Skull (mm) | Reference |
| Ventral Tegmental Area (VTA) | Rat | -5.2 to -6.0 | ±0.5 to ±1.0 | -7.5 to -8.5 | [6] |
| Nucleus Accumbens (NAc) | Rat | +1.2 to +1.7 | ±0.8 to ±1.5 | -6.5 to -7.5 | [13] |
| Arcuate Nucleus (ARC) | Rat | -2.3 to -3.3 | ±0.3 | -9.8 to -10.0 | [14] |
| CA3 of Hippocampus | Rat | -3.3 | ±3.0 | -3.5 | [9] |
| Lateral Parabrachial Nucleus (LPB) | Rat | -9.0 | ±2.3 | -7.0 | [15] |
Note: These coordinates are approximate and may need to be adjusted based on the specific strain, age, and weight of the animal, as well as the stereotaxic atlas being used.
Table 2: Endomorphin-2 Dosage and Injection Parameters
| Brain Nucleus | Species | Endomorphin-2 Dose | Injection Volume (per side) | Infusion Rate | Reference |
| Intracerebroventricular (ICV) | Mouse | 0.25 - 1 µg | Not Applicable | Not Specified | [7] |
| Arcuate Nucleus (ARC) | Rat | 0.50 - 0.75 µmol/kg | Not Specified | Not Specified | [14] |
| Ventral Tegmental Area (VTA) | Rat | 5 µg | Not Specified | Not Specified | [6] |
| CA3 of Hippocampus | Rat | 1, 3.3, 10 nmol | 0.5 µl | 0.25 µl/min | [9] |
| Intracerebroventricular (ICV) | Rat | 20 µg | Not Specified | Not Specified | [6] |
Experimental Protocols
Preparation of Endomorphin-2 Solution
-
Reconstitution: Reconstitute lyophilized endomorphin-2 powder in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline to the desired stock concentration.
-
Aliquotting and Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration with sterile aCSF or saline. Keep the solution on ice.
Stereotaxic Surgery and Microinjection
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).[16] Confirm the depth of anesthesia using a toe-pinch reflex.[17]
-
Animal Preparation:
-
Shave the fur from the scalp.[18]
-
Administer a pre-operative analgesic as per the approved protocol.
-
Secure the animal in a stereotaxic apparatus, ensuring the head is level.[13][18] Use ear bars and an incisor bar for stable positioning.[13]
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution (e.g., Betadine or chlorhexidine).[19]
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.[18]
-
Use cotton swabs to clean the skull surface and identify the bregma and lambda landmarks.
-
Determine the target coordinates for the desired brain nucleus using a stereotaxic atlas.
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.[13]
-
-
Microinjection:
-
Lower a microinjection cannula or a Hamilton syringe needle to the predetermined dorsoventral (DV) coordinate.
-
Infuse the endomorphin-2 solution at a slow and controlled rate (e.g., 0.1-0.5 µl/min) to allow for diffusion and minimize tissue damage.
-
Leave the injection needle in place for a few minutes post-injection to prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture or apply surgical clips to close the scalp incision.
-
Administer post-operative analgesics and saline for hydration.[18]
-
Monitor the animal in a clean, warm recovery cage until it is fully ambulatory.[16]
-
Provide soft food and easy access to water.
-
Monitor the animal daily for signs of pain, distress, or infection.
-
Histological Verification
After the completion of behavioral experiments, it is crucial to verify the placement of the microinjection cannula.
-
Perfusion and Brain Extraction: Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Sectioning and Staining: Extract the brain, post-fix if necessary, and cryoprotect in sucrose. Section the brain on a cryostat or microtome and mount the sections on slides. Stain the sections with a suitable histological stain (e.g., cresyl violet) to visualize the needle track.
-
Microscopic Examination: Examine the sections under a microscope to confirm that the injection was within the target nucleus.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Stereotaxic microinjection experimental workflow.
Endomorphin-2 Signaling Pathway
Caption: Simplified Endomorphin-2 signaling cascade.
Neurochemical Interactions of Endomorphin-2
Caption: Neurochemical effects of Endomorphin-2.
References
- 1. karger.com [karger.com]
- 2. Endomorphins: Promising Endogenous Opioid Peptides for the Development of Novel Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat [frontiersin.org]
- 4. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
- 5. Endomorphin peptides: pharmacological and functional implications of these opioid peptides in the brain of mammals. Part two [scielo.org.mx]
- 6. Differential effects of endomorphin-1 and -2 on amphetamine sensitization: neurochemical and behavioral aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral and neuroendocrine actions of endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. behavioral-and-neuroendocrine-actions-of-endomorphin-2 - Ask this paper | Bohrium [bohrium.com]
- 9. Endomorphin-2 but not Leu-enkephalin modulates spatial learning when microinjected in the CA3 region of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental Potential for Endomorphin Opioidmimetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering endomorphin drugs: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. Orexigenic effects of endomorphin-2 (EM-2) related to decreased CRH gene expression and increased dopamine and norepinephrine activity in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dsv.ulaval.ca [dsv.ulaval.ca]
- 18. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Stereotaxic Surgery [protocols.io]
Application Notes: Western Blot for Assessing Mu-Opioid Receptor Response to Endomorphin 2 Binding
References
- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 2. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Sample Preparation Protocol [novusbio.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. biomol.com [biomol.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Anti-Mu Opioid Receptor Antibody | AB1580-I [merckmillipore.com]
- 13. Anti-Mu Opioid Receptor antibody (ab17934) | Abcam [abcam.com]
- 14. mu Opioid receptor Polyclonal Antibody (BS-3623R) [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. endomorphin-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting & Optimization
Technical Support Center: Improving Endomorphin-2 Stability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with endomorphin-2 and its analogs in in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or no analgesic effect observed in vivo with native endomorphin-2. | Rapid degradation by peptidases. Poor blood-brain barrier (BBB) penetration. | 1. Confirm Peptide Integrity: Ensure the peptide has been properly stored and handled to prevent degradation before administration. 2. Increase Dose: While native endomorphin-2 has a short half-life, a higher dose might elicit a transient effect. 3. Co-administer Peptidase Inhibitors: Use inhibitors of dipeptidyl peptidase IV (DPP-IV) like diprotin A to reduce enzymatic degradation[1]. 4. Consider Alternative Administration Route: Intracerebroventricular (i.c.v.) injection bypasses the BBB and peripheral degradation, which can help confirm the peptide's central activity. 5. Utilize Stabilized Analogs: For systemic administration and prolonged effects, using chemically modified analogs is highly recommended. |
| A stabilized endomorphin-2 analog shows high in vitro stability but low in vivo efficacy. | Poor bioavailability (e.g., low absorption, high plasma protein binding). Inefficient BBB penetration. Altered receptor binding or activation profile. Rapid clearance by other mechanisms (e.g., renal filtration). | 1. Assess Lipophilicity: Increased lipophilicity can improve BBB penetration but may also increase plasma protein binding. An optimal balance is necessary. C-terminal esterification is a strategy known to increase lipophilicity[2]. 2. Evaluate BBB Permeability: Use in vitro models (e.g., PAMPA, Caco-2) or in vivo pharmacokinetic studies to determine brain uptake. 3. Re-evaluate Receptor Affinity and Functional Activity: Ensure that the chemical modifications did not significantly reduce the analog's affinity for the µ-opioid receptor or its ability to activate downstream signaling. Compare binding affinity (Ki) with functional potency (EC50 or IC50). 4. Conduct Pharmacokinetic (PK) Studies: Determine the analog's half-life, clearance rate, and volume of distribution to understand its in vivo fate. |
| Inconsistent results between experimental batches. | Variability in peptide synthesis and purity. Inconsistent animal handling and dosing. Differences in experimental conditions. | 1. Verify Peptide Quality: Use a new, quality-controlled batch of the peptide. Ensure high purity (>95%) and accurate quantification. 2. Standardize Protocols: Strictly adhere to standardized protocols for animal handling, administration route, and timing of measurements. 3. Control for Environmental Factors: Ensure consistent temperature, lighting, and noise levels in the animal facility. |
| My endomorphin-2 analog is stable in plasma but still shows a short duration of action. | Rapid clearance through other pathways (e.g., kidney, liver). High rate of dissociation from the µ-opioid receptor. Development of acute tolerance. | 1. Investigate Clearance Mechanisms: Analyze urine and bile for metabolites to understand the primary clearance routes. 2. Assess Receptor Residence Time: Determine the dissociation rate of the analog from the µ-opioid receptor. A longer residence time may lead to a more sustained effect. 3. Evaluate Tolerance Development: Conduct dose-response studies at different time points to assess the potential for acute tolerance. Some stabilized analogs have been shown to induce less tolerance than the native peptide[2]. |
Frequently Asked Questions (FAQs)
1. What is the primary pathway of endomorphin-2 degradation in vivo?
Endomorphin-2 is primarily degraded by enzymatic cleavage. The initial and major step is the cleavage of the Pro²-Phe³ bond by dipeptidyl peptidase IV (DPP-IV). This is followed by the action of aminopeptidases, which release free tyrosine and phenylalanine[1].
2. What are the most common strategies to improve the stability of endomorphin-2?
Several chemical modification strategies can enhance the stability of endomorphin-2:
-
N-terminal Modification: Replacing L-amino acids with D-amino acids (e.g., D-Ala²) can prevent cleavage by aminopeptidases.
-
Backbone Modification: N-methylation of peptide bonds can confer resistance to a broad range of peptidases[3].
-
Proline Substitution: Replacing Pro² with proline surrogates can hinder DPP-IV activity.
-
C-terminal Modification: Esterification of the C-terminal amide group can increase metabolic stability and lipophilicity, which may improve systemic activity[2].
-
Cyclization: Introducing cyclic constraints can lock the peptide into a bioactive conformation and improve stability.
3. How do chemical modifications affect the receptor binding and activity of endomorphin-2?
Chemical modifications can have variable effects on receptor affinity and efficacy. It is crucial to balance improved stability with the maintenance of potent µ-opioid receptor agonism. For instance, some C-terminal modifications can decrease receptor affinity while significantly improving stability and overall in vivo potency due to better pharmacokinetics[2]. Each new analog must be characterized for both its stability and its pharmacological profile.
4. What are the key in vitro assays to perform before moving to in vivo studies?
-
Plasma Stability Assay: To determine the half-life of the peptide in plasma from the species that will be used for in vivo studies.
-
Receptor Binding Assay: To determine the affinity (Ki) of the analog for the µ-opioid receptor and its selectivity over other opioid receptors (δ and κ).
-
Functional Assay: To confirm that the analog is an agonist at the µ-opioid receptor and to determine its potency (EC50) and efficacy. This can be done using cell-based assays that measure downstream signaling events like cAMP inhibition or GTPγS binding.
Data on Modified Endomorphin-2 Analogs
The following tables summarize quantitative data for native endomorphin-2 and some of its modified analogs to facilitate comparison.
Table 1: In Vitro Stability and Receptor Affinity of Endomorphin-2 Analogs
| Compound | Modification | Half-life in Rat Brain Homogenate (min) | µ-Opioid Receptor Affinity (Ki, nM) | Reference |
| Endomorphin-2 | Native Peptide | < 10 | 0.34 | [3] |
| [Sar²]Endomorphin-2 | N-methylation at Pro² | > 240 | 0.45 | [3] |
| Analog 1 | C-terminal esterification | Significantly increased vs. EM-2 | 1.37 | [2] |
| Analog 3 | C-terminal esterification | Significantly increased vs. EM-2 | 2.18 | [2] |
Table 2: In Vivo Antinociceptive Potency of Endomorphin-2 Analogs
| Compound | Administration Route | ED₅₀ (nmol/mouse) | Test | Reference |
| Endomorphin-2 | i.c.v. | 0.32 | Tail-flick | [2] |
| Analog 1 | i.c.v. | 0.15 | Tail-flick | [2] |
| Analog 3 | i.c.v. | 0.18 | Tail-flick | [2] |
| Endomorphin-2 | s.c. | > 50 µmol/kg (inactive) | Paw withdrawal | [2] |
| Analog 3 | s.c. | ~25 µmol/kg | Paw withdrawal | [2] |
Experimental Protocols
Plasma Stability Assay
Objective: To determine the in vitro half-life of an endomorphin-2 analog in plasma.
Materials:
-
Test peptide (endomorphin-2 analog)
-
Control peptide (with known stability)
-
Plasma (from the relevant species, e.g., rat, human), anticoagulated with heparin or EDTA
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the test peptide into the plasma at a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a 2-3 fold excess of cold quenching solution containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the concentration of the remaining parent peptide in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t₁/₂) by fitting the data to a first-order decay curve.
µ-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of an endomorphin-2 analog for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-µOR cells)
-
Radioligand with high affinity for the µ-opioid receptor (e.g., [³H]DAMGO or [³H]diprenorphine)
-
Test peptide (endomorphin-2 analog) at various concentrations
-
Non-specific binding control (e.g., naloxone at a high concentration, ~10 µM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a microtiter plate, combine the cell membranes (20-50 µg of protein), the radioligand (at a concentration near its Kd), and either buffer (for total binding), the non-specific control, or the test peptide at varying concentrations.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test peptide (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Endomorphin-2 Degradation Pathway
Caption: Enzymatic degradation of Endomorphin-2.
General Workflow for Developing Stabilized Endomorphin-2 Analogs
References
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A path to safer painkillers – revealed by freezing opioids and their protein receptors in motion [dornsife.usc.edu]
- 3. 2.8. Antinociceptive Activity by Hot Plate Test [bio-protocol.org]
Solubility issues of Endomorphin 2 in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Endomorphin-2 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Endomorphin-2 and why is its solubility in aqueous buffers important?
Endomorphin-2 is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2.[1] It is a highly potent and selective agonist for the μ-opioid receptor, playing a key role in pain modulation.[1][2] Proper dissolution in aqueous buffers is critical for accurate quantification, consistent experimental results, and ensuring its biological activity in in-vitro and in-vivo studies.
Q2: What are the main challenges in dissolving Endomorphin-2?
The solubility of Endomorphin-2 can be challenging due to its chemical structure, which includes hydrophobic amino acid residues (Phenylalanine). Peptides with significant hydrophobic character have a tendency to aggregate in aqueous solutions. Factors such as pH, ionic strength, and temperature can significantly impact its solubility.
Q3: What is the expected solubility of Endomorphin-2 in common buffers?
The solubility of Endomorphin-2 can vary depending on the specific buffer and its pH. One supplier reports a solubility of up to 33.33 mg/mL in Phosphate Buffered Saline (PBS).[3] Another source indicates a solubility of ≥48.55 mg/mL in water when aided by ultrasonication.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered with Endomorphin-2.
Issue 1: Endomorphin-2 powder does not dissolve in my aqueous buffer (e.g., PBS, Tris).
Root Cause Analysis:
-
pH of the buffer is close to the isoelectric point (pI) of Endomorphin-2: At its pI, a peptide has a net neutral charge, leading to minimal repulsion between molecules and thus, lowest solubility.
-
Hydrophobic interactions: The presence of two phenylalanine residues contributes to the peptide's hydrophobicity, promoting aggregation in aqueous environments.
-
Insufficient energy to break peptide-peptide bonds: The lyophilized powder may have formed strong intermolecular interactions that require energy to disrupt.
Solutions:
-
pH Adjustment:
-
If your buffer pH is between 5 and 6, it is likely near the pI of Endomorphin-2. Adjust the pH of your buffer away from this range. For acidic peptides, dissolving in a slightly basic buffer (pH > 7) can help. For basic peptides, a slightly acidic buffer (pH < 7) is recommended.
-
-
Sequential Dissolution Protocol:
-
Step 1: Start with Water. Attempt to dissolve the peptide in sterile, deionized water first.
-
Step 2: Mild Acid/Base. If insoluble in water, try adding a small amount of a dilute acid (e.g., 10-30% acetic acid) if the peptide is basic, or a dilute base (e.g., 0.1 M ammonium bicarbonate) if it is acidic.
-
Step 3: Organic Co-solvents. For highly hydrophobic peptides, a small amount of a water-miscible organic solvent can be used. First, dissolve the peptide in a minimal volume of DMSO (e.g., 10-50 µL), and then slowly add this solution to your aqueous buffer with gentle vortexing.
-
-
Sonication:
-
Use a bath sonicator to provide energy to break up aggregates and enhance dissolution. Be cautious with probe sonicators as they can generate heat and potentially degrade the peptide.
-
Issue 2: The Endomorphin-2 solution is cloudy or shows visible precipitates after initial dissolution.
Root Cause Analysis:
-
Aggregation: The peptide molecules are self-associating and coming out of solution.
-
Saturation: The concentration of Endomorphin-2 may be above its solubility limit in the chosen buffer.
Solutions:
-
Dilution: Dilute the sample with more of the same buffer to a concentration below its saturation point.
-
pH Adjustment: As mentioned previously, ensure the buffer pH is not near the pI of the peptide.
-
Filtration: If small particulates are present, you can filter the solution through a low-protein-binding 0.22 µm filter to remove undissolved material. However, this may lead to a loss of total peptide concentration.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 571.67 g/mol | [4] |
| Chemical Formula | C32H37N5O5 | [4] |
| Amino Acid Sequence | Tyr-Pro-Phe-Phe-NH2 | [1] |
| Solubility in PBS | 33.33 mg/mL | [3] |
| Solubility in Water | ≥48.55 mg/mL (with ultrasonication) |
Experimental Protocols
Protocol for Dissolving Endomorphin-2 in Aqueous Buffer
This protocol provides a general guideline for dissolving lyophilized Endomorphin-2.
Materials:
-
Lyophilized Endomorphin-2
-
Sterile, deionized water
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Optional: 10% Acetic Acid, 0.1 M Ammonium Bicarbonate, DMSO
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-warm the peptide: Allow the vial of lyophilized Endomorphin-2 to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution Attempt: Add a small volume of your desired aqueous buffer to the vial to achieve a concentration higher than your final working concentration.
-
Gentle Agitation: Vortex the vial gently for 1-2 minutes.
-
Visual Inspection: Check for complete dissolution. If the solution is clear, you can proceed to dilute it to your final concentration.
-
Troubleshooting Insolubility: If the peptide is not fully dissolved:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
pH Adjustment (if pI is known or suspected to be an issue): Adjust the pH of the buffer.
-
Co-solvent method: If the peptide remains insoluble, add a minimal volume of DMSO to the dry peptide to dissolve it first, then slowly add this solution to your buffer while vortexing. Note: Be aware of the potential effects of DMSO on your downstream experiments.
-
-
Sterile Filtration: Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter if required for your application.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Endomorphin-2 Signaling Pathway
Endomorphin-2, as a selective μ-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability and analgesia.
Caption: Endomorphin-2 signaling cascade via the μ-opioid receptor.
Troubleshooting Workflow for Endomorphin-2 Solubility
This workflow provides a logical sequence of steps to address solubility issues with Endomorphin-2.
Caption: A stepwise guide to troubleshooting Endomorphin-2 solubility.
References
- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Endomorphin-2 Dosage for Antinociceptive Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Endomorphin-2 for its antinociceptive effects in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is Endomorphin-2 and how does it produce antinociception?
Endomorphin-2 (EM-2) is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor (MOR). Its antinociceptive effects are primarily mediated through the activation of these receptors, which are widely distributed in the central nervous system (CNS), including the brain and spinal cord.[1] Activation of MORs by EM-2 leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. This cascade of events ultimately reduces neuronal excitability and inhibits the transmission of pain signals.[2][3]
Q2: What are the common routes of administration for Endomorphin-2 in antinociceptive studies?
In preclinical research, the most common routes for administering Endomorphin-2 to elicit antinociceptive effects are intracerebroventricular (i.c.v.) and intrathecal (i.t.) injections. These routes deliver the peptide directly to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and allowing for direct action on the CNS targets.[1]
Q3: What are typical effective dose ranges for Endomorphin-2?
The effective dose of Endomorphin-2 is dependent on the route of administration, the animal model, and the specific pain assay being used. Generally, dose-dependent antinociceptive effects are observed. For intracerebroventricular (i.c.v.) administration in mice, doses can range from 3 to 30 micrograms in a tail-flick test.[4] For intrathecal (i.t.) administration in rats, cumulative doses of 0.1 to 100 micrograms have been shown to produce dose-dependent antinociception in the tail-flick test.[5]
Q4: How does the antinociceptive potency of Endomorphin-2 compare to other opioids?
Studies have shown that while Endomorphin-2 is a potent analgesic, its potency can vary compared to other opioids like morphine or Endomorphin-1. The relative potency is influenced by the route of administration and the pain model. For instance, after i.c.v. administration in mice, Endomorphin-1 has been found to be more potent than Endomorphin-2 in the tail-flick test.[1]
Q5: Are there sex-dependent differences in the antinociceptive effects of Endomorphin-2?
Yes, research indicates that the antinociceptive responsiveness to intrathecally administered Endomorphin-2 can be sexually dimorphic in rats. For example, in female rats, the antinociceptive effect of spinal EM-2 can be dependent on the stage of the estrus cycle, with robust effects observed during proestrus.[6]
Data Presentation
The following tables summarize quantitative data for Endomorphin-2 dosage and its antinociceptive effects from various studies.
Table 1: Antinociceptive Effects of Intracerebroventricular (i.c.v.) Endomorphin-2 in Mice (Tail-Flick Test)
| Dose (µg) | Antinociceptive Effect (% MPE*) | Reference |
| 3 | Dose-dependent increase in tail-flick latency | [4] |
| 10 | Significant inhibition of tail-flick response | [4] |
| 30 | Maximum inhibition of tail-flick response | [4] |
*MPE: Maximum Possible Effect
Table 2: Antinociceptive Effects of Intrathecal (i.t.) Endomorphin-2 in Rats
| Dose | Pain Model | Key Findings | Reference |
| 0.1 - 100 µg (cumulative) | Tail-Flick Test | Dose-dependent, short-lasting antinociception. | [5] |
| 10 µg | Carrageenan-induced inflammatory pain | Transient antinociceptive effects. | [5] |
| Dose-dependent | Mechanical Allodynia | Attenuated mechanical allodynia. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Intracerebroventricular (i.c.v.) Injection in Mice
This protocol describes a free-hand injection method.
Materials:
-
Endomorphin-2 solution
-
Mouse anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 26G or 30G needle
-
Stereotactic apparatus (optional, for precise targeting)
-
Surgical scissors and forceps
-
Cotton swabs
-
70% ethanol and iodine solution
-
Suture clips or tissue adhesive
-
Warming pad
Procedure:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Secure the mouse in a stereotactic frame or hold it firmly.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma, the intersection of the sagittal and coronal sutures.
-
The injection site is typically 1 mm posterior and 1 mm lateral to the bregma.
-
Carefully drill a small hole through the skull at the injection site, avoiding damage to the underlying dura mater.
-
Lower the injection needle attached to the Hamilton syringe to a depth of approximately 2-3 mm from the skull surface.
-
Slowly infuse the Endomorphin-2 solution (typically 1-5 µL) over 1-2 minutes to prevent backflow.
-
Leave the needle in place for an additional minute before slowly retracting it.
-
Suture the incision and place the mouse on a warming pad until it recovers from anesthesia.
Intrathecal (i.t.) Injection in Mice
This protocol describes a direct lumbar puncture method.
Materials:
-
Endomorphin-2 solution
-
Mouse anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 30G or 31G needle
-
70% ethanol
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Position the mouse on its stomach with the lumbar area slightly arched.
-
Locate the space between the L5 and L6 vertebrae by palpating the iliac crests.
-
Insert the needle at a slight angle into the intervertebral space. A characteristic tail-flick is often observed upon successful entry into the subarachnoid space.
-
Inject the Endomorphin-2 solution (typically 5-10 µL) slowly.
-
Withdraw the needle and monitor the mouse for recovery on a warming pad.
Hot-Plate Test
This test measures the latency of a thermal pain response.
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Timer
-
Plexiglas cylinder to confine the animal
Procedure:
-
Set the hot-plate temperature to a constant, non-injurious level (e.g., 52-55°C).
-
Gently place the mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as paw licking, jumping, or shaking.
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.
Tail-Flick Test
This test measures the latency of a spinal reflex to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
-
Timer
Procedure:
-
Gently place the mouse in a restrainer, allowing its tail to be exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start the timer simultaneously.
-
The apparatus will automatically detect the tail flick and stop the timer, recording the latency.
-
A cut-off time should be set to prevent tissue damage.
Mandatory Visualizations
Signaling Pathway
Caption: Endomorphin-2 signaling pathway leading to antinociception.
Experimental Workflow
Caption: General workflow for assessing Endomorphin-2 antinociception.
Troubleshooting Guides
Intracerebroventricular (i.c.v.) Injections
| Issue | Possible Cause | Recommended Solution |
| High mortality rate | Anesthesia overdose; excessive surgical trauma; infection. | Monitor anesthesia depth carefully. Use aseptic surgical techniques. Ensure gentle handling of the animal. |
| No or variable drug effect | Incorrect injection site; leakage of the injectate. | Verify stereotactic coordinates. Inject slowly and leave the needle in place for a minute post-injection to prevent backflow.[8] |
| Seizures or other adverse neurological signs | Injection into parenchyma instead of ventricle; high injection volume or speed. | Ensure correct needle depth. Inject slowly and use appropriate volumes (typically 1-5 µL for mice). |
| Bleeding at the injection site | Puncture of a blood vessel. | Apply gentle pressure with a sterile cotton swab. Ensure the drill bit does not penetrate too deeply.[9] |
Intrathecal (i.t.) Injections
| Issue | Possible Cause | Recommended Solution |
| No tail-flick upon needle insertion | Incorrect placement of the needle. | Re-palpate the intervertebral space and re-insert the needle. Practice the technique to get a feel for puncturing the dura. |
| Paralysis or motor impairment | Spinal cord injury; high volume or concentration of injectate. | Use a fine-gauge needle (30G or smaller). Ensure the needle is not inserted too deeply. Use appropriate injection volumes (5-10 µL for mice).[10] |
| Leakage of CSF/injectate | Needle withdrawal is too rapid. | Withdraw the needle slowly after the injection. |
Hot-Plate Test
| Issue | Possible Cause | Recommended Solution |
| High variability in baseline latencies | Animal stress; inconsistent plate temperature; learning effect. | Acclimate animals to the testing room and apparatus. Ensure the hot plate maintains a stable temperature. Randomize the order of testing.[11] |
| Animals jump immediately | Plate temperature is too high; animal is hyperalgesic. | Verify and potentially lower the plate temperature. Ensure the animal does not have a pre-existing condition causing hypersensitivity. |
| No response before cut-off time | Plate temperature is too low; animal has a high pain threshold. | Verify and potentially increase the plate temperature within a safe range. |
Tail-Flick Test
| Issue | Possible Cause | Recommended Solution |
| Inconsistent baseline readings | Improper tail placement; animal stress from restraint; fluctuations in heat source intensity. | Ensure the same portion of the tail is consistently placed over the heat source. Acclimate animals to the restrainer. Calibrate the heat source regularly.[12] |
| Tissue damage to the tail | Cut-off time is too long; heat intensity is too high. | Reduce the cut-off time and/or the intensity of the heat source. |
| Failure to detect tail flick | Sensor malfunction; ambient light interference. | Check the functionality of the sensor. Conduct the test in an environment with controlled lighting.[13] |
References
- 1. The antinociceptive properties of endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antinociceptive effects of intrathecal endomorphin-1 and -2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of Endogenous Spinal Endomorphin 2 to Intrathecal Opioid Antinociception in Rats Is Agonist-Dependent and Sexually Dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive effects of endomorphin-2: suppression of substance P release in the inflammatory pain model rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 9. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forum.painresearcher.net [forum.painresearcher.net]
- 11. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
Troubleshooting Endomorphin 2 antibody cross-reactivity in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endomorphin-2 (EM-2) antibodies in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: My anti-Endomorphin-2 antibody is showing cross-reactivity with Endomorphin-1. Why is this happening and how can I confirm it?
A1: Cross-reactivity between Endomorphin-2 (EM-2) and Endomorphin-1 (EM-1) is common due to their high structural homology. Both are tetrapeptides, with EM-1 having the sequence Tyr-Pro-Trp-Phe-NH2 and EM-2 having the sequence Tyr-Pro-Phe-Phe-NH2.[1][2] An antibody generated against the full peptide sequence of EM-2 may recognize the similar structure of EM-1.
To confirm this cross-reactivity, a Peptide Competition Assay (PCA) is the recommended method.[3][4][5][6] This involves pre-incubating the antibody with an excess of the competing peptide (in this case, EM-1) before performing the immunoassay. If the signal is reduced or eliminated, it confirms that the antibody is cross-reacting with EM-1.
Q2: I am observing multiple bands in my Western Blot when probing for Endomorphin-2. What could be the cause?
A2: The presence of multiple bands in a Western Blot can be due to several factors:
-
Non-specific binding: The primary or secondary antibody may be binding to other proteins in the lysate.
-
Cross-reactivity: The antibody may be detecting other structurally related peptides or proteins.
-
Protein isoforms or post-translational modifications: The target protein may exist in multiple forms.
To determine which band is specific for Endomorphin-2, a Peptide Competition Assay (PCA) should be performed.[3][4] By pre-incubating the antibody with the EM-2 immunizing peptide, the specific band should disappear, while non-specific bands will remain.
Q3: My ELISA results for Endomorphin-2 are showing high background. What are the common causes and solutions?
A3: High background in an ELISA can obscure the specific signal and lead to inaccurate quantification. Common causes and their solutions are outlined below:
| Possible Cause | Recommended Solution |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to find the optimal concentration that provides a good signal-to-noise ratio.[7] |
| Insufficient blocking | Ensure the blocking buffer is appropriate for the assay and that the incubation time is sufficient to block all non-specific binding sites.[7][8] |
| Inadequate washing | Increase the number of wash steps and ensure that the wells are completely aspirated after each wash to remove unbound reagents.[7][9] |
| Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other species' immunoglobulins. |
| Overdevelopment of substrate | Reduce the substrate incubation time or dilute the enzyme-conjugated antibody. Stop the reaction as soon as the desired color intensity is reached.[9] |
Q4: I am not getting any signal in my Endomorphin-2 immunoassay. What should I check?
A4: A complete lack of signal can be frustrating. Here is a checklist of potential issues to troubleshoot:
| Possible Cause | Recommended Solution |
| Omission of a critical reagent | Carefully review the protocol to ensure all reagents (primary antibody, secondary antibody, detection reagent) were added in the correct order.[9] |
| Inactive reagents | Ensure that all reagents, especially enzymes and substrates, have not expired and have been stored correctly. Prepare fresh dilutions of antibodies and standards.[8] |
| Incorrect antibody usage | Verify that the primary and secondary antibodies are compatible (e.g., the secondary antibody recognizes the host species of the primary antibody). |
| Problem with the sample | Ensure the sample contains Endomorphin-2 at a detectable concentration. Run a positive control to validate the assay setup.[7] |
| Improper plate coating (ELISA) | If you are coating the plates yourself, ensure the antigen has been properly immobilized.[7] |
Troubleshooting Workflows
Logical Flow for Troubleshooting Cross-Reactivity
Caption: Troubleshooting logic for confirming Endomorphin-2 antibody cross-reactivity.
Quantitative Data Summary
The following table summarizes the cross-reactivity profile of a commercially available antibody raised against Endomorphin-1, which also recognizes Endomorphin-2. This illustrates the potential for cross-reactivity with other endogenous opioid peptides.
| Peptide | Cross-Reactivity (%) |
| Endomorphin-2 | 70% |
| Met-enkephalin | <0.03% |
| Leu-enkephalin | 0.01% |
| Beta-endorphin | <0.1% |
| (Data is illustrative and based on a representative antibody datasheet)[10] |
Key Experimental Protocols
Peptide Competition Assay (PCA) for Western Blot
This protocol is designed to confirm the specificity of an Endomorphin-2 antibody.
Materials:
-
Endomorphin-2 primary antibody
-
Immunizing peptide (Endomorphin-2)
-
Competing peptide (e.g., Endomorphin-1)
-
Western blot membranes with transferred protein lysate
-
Blocking buffer
-
Wash buffer (e.g., TBST)
-
Appropriate secondary antibody and detection reagents
Procedure:
-
Prepare two identical membrane strips: These should contain the protein lysate of interest.
-
Block the membranes: Incubate both membranes in blocking buffer for 1 hour at room temperature.
-
Prepare antibody solutions:
-
Control Antibody Solution: Dilute the Endomorphin-2 primary antibody to its optimal working concentration in blocking buffer.
-
Blocked Antibody Solution: In a separate tube, pre-incubate the same dilution of the primary antibody with a 100- to 200-fold molar excess of the Endomorphin-2 immunizing peptide for 1-2 hours at room temperature with gentle agitation.[3][4]
-
-
Incubate membranes with antibody solutions:
-
Incubate one membrane strip with the "Control Antibody Solution".
-
Incubate the second membrane strip with the "Blocked Antibody Solution".
-
Incubate overnight at 4°C with gentle agitation.
-
-
Wash membranes: Wash both membranes three times for 10 minutes each with wash buffer.
-
Secondary antibody incubation: Incubate both membranes with the appropriate secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final washes: Wash both membranes three times for 10 minutes each with wash buffer.
-
Detection: Proceed with the standard detection protocol (e.g., ECL).
Expected Results:
-
Control Membrane: A specific band for Endomorphin-2 should be visible.
-
Blocked Membrane: The specific Endomorphin-2 band should be absent or significantly reduced in intensity. If other bands remain, they are likely due to non-specific binding.
Experimental Workflow for Peptide Competition Assay
Caption: Workflow for a Peptide Competition Assay in Western Blotting.
Signaling Pathway
Endomorphin-2 is a high-affinity endogenous ligand for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2][11] Binding of Endomorphin-2 to the MOR initiates a signaling cascade that leads to analgesic and other physiological effects.
Endomorphin-2 Signaling Cascade
Caption: Simplified signaling pathway of Endomorphin-2 via the mu-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 6. Peptide competition assay (peptide blocking)_实验方法 [protocol.everlab.net]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. usbio.net [usbio.net]
- 11. Endomorphin 1 and Endomorphin 2 Suppress in vitro Antibody Formation at Ultra-low Concentrations: Anti-Peptide Antibodies But Not Opioid Antagonists Block the Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Endomorphin-2 Analogs
This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting guides for experiments aimed at improving the blood-brain barrier (BBB) penetration of Endomorphin-2 (EM-2) analogs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering Endomorphin-2 (EM-2) analogs to the central nervous system (CNS)?
A1: The clinical application of EM-2 analogs as painkillers is limited by two main factors: their poor metabolic stability in the bloodstream and their inability to effectively cross the blood-brain barrier (BBB).[1] Like most peptides, endomorphins are generally hydrophilic and susceptible to enzymatic degradation, which prevents them from reaching the CNS in sufficient quantities to activate opioid receptors after systemic administration.[2][3] Furthermore, they can be actively removed from the brain by efflux pumps such as P-glycoprotein (P-gp).[1][4]
Q2: What are the most successful strategies for enhancing the BBB penetration of EM-2 analogs?
A2: Several chemical modification and delivery strategies have proven effective:
-
Glycosylation: Attaching sugar moieties to the peptide can improve both metabolic stability and transport across the BBB, potentially through an endocytotic mechanism.[5][6]
-
Lipidation: Conjugating lipoamino acids (LAA) or other lipidic groups increases the lipophilicity of the peptide, which can improve its ability to diffuse across the lipid bilayers of the BBB.[7][8]
-
Structural Modifications: Substituting natural amino acids with unnatural ones (e.g., D-amino acids, Dmt) can enhance enzymatic resistance and receptor binding affinity.[7][9] Combining modifications, such as N-terminal cationization and C-terminal halogenation, can also improve physicochemical properties for better BBB permeation.[10][11]
-
Nanoparticle-Based Carriers: Encapsulating EM-2 analogs in nanoparticles (NPs), such as those made from poly(lactic-co-glycolic acid) (PLGA) or poly(butyl cyanoacrylate) (PBCA), can facilitate transport.[12][13] Surface modification of these NPs with surfactants like polysorbate 80 or targeting ligands can further enhance brain delivery.[14][15]
Q3: How exactly does glycosylation improve BBB penetration and bioavailability?
A3: Glycosylation enhances the bioavailability of peptide analogs in two main ways. Firstly, the addition of a sugar moiety can sterically hinder the approach of peptidases, significantly increasing the analog's stability and half-life in both serum and the brain.[5][16] Secondly, it can facilitate transport across the BBB. While the exact mechanism is still under investigation, it is believed that water-soluble glycopeptides may utilize an endocytotic mechanism, such as transcytosis, to cross the endothelial cells of the BBB.[6]
Q4: What is the mechanism behind lipoamino acid (LAA) conjugation?
A4: Conjugating LAAs to an endomorphin analog confers an amphipathic character to the molecule. This modification improves the interaction between the peptide and the lipid bilayer of cell membranes, thereby increasing its permeability and ability to cross the BBB.[7] The increased lipophilicity is a key determinant for enhancing passive diffusion across the BBB.[17] However, it's crucial to balance lipophilicity, as excessive levels can lead to the peptide being trapped within the cell membrane.[4]
Q5: How do I select an appropriate in vitro BBB model for my experiments?
A5: The choice of an in vitro model depends on the specific question you are addressing.
-
Cell Line Monocultures (e.g., hCMEC/D3): These are human brain microvascular endothelial cell lines that are relatively easy to culture and provide a reproducible model. They are suitable for initial high-throughput screening of analog permeability and interaction with efflux transporters.[18]
-
Primary Co-culture Models: These models, which typically use primary brain endothelial cells cultured with astrocytes and/or pericytes, more closely mimic the in vivo BBB. They exhibit tighter barrier properties and are better suited for detailed mechanistic studies of transport.[18][19]
-
Dynamic and Microfluidic Models: Advanced 3D microfluidic "organ-on-a-chip" models can recapitulate the physiological shear stress and complex cell-cell interactions of the neurovascular unit, offering a more accurate prediction of in vivo transport.[19]
Q6: What are the key considerations for in vivo testing of BBB penetration?
A6: In vivo testing is crucial to validate in vitro findings. The primary methods include:
-
In Situ Brain Perfusion: This technique, typically performed in rats, allows for the quantitative measurement of the brain uptake rate (e.g., µl/min/g of brain) of your analog without interference from peripheral metabolism.[5][20]
-
Pharmacokinetic Studies: Measuring the concentration of the analog in both plasma and brain tissue over time after systemic administration (e.g., intravenous injection) provides a clear picture of its ability to cross the BBB and its stability.
-
Pharmacodynamic Studies (Analgesia Tests): Assessing the central analgesic effect (e.g., using tail-flick or hot-plate tests) after peripheral administration provides indirect but essential evidence that the analog is crossing the BBB in sufficient quantities to engage its target µ-opioid receptors.[1][5]
Section 2: Troubleshooting Guides
Problem: My EM-2 analog shows low permeability in our in vitro Transwell BBB model.
| Possible Cause | Troubleshooting Steps |
| High Hydrophilicity | The analog may be too polar to passively diffuse. Consider increasing its lipophilicity through chemical modifications like LAA conjugation or C-terminal halogenation.[7][10] |
| Efflux Transporter Activity | The analog might be a substrate for efflux pumps like P-glycoprotein (P-gp).[4] Perform the transport assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A). If permeability increases, efflux is likely the issue.[21] |
| Enzymatic Degradation | The peptide may be degraded by enzymes present in the cell culture model. Analyze the media in the basolateral (brain-side) chamber using HPLC or LC-MS to check for degradation products. If degradation is high, consider incorporating D-amino acids or other modifications to improve stability.[10] |
| Poor Model Integrity | The endothelial cell monolayer may not have formed tight junctions properly. Verify barrier integrity before each experiment by measuring transendothelial electrical resistance (TEER) or the permeability of a paracellular marker like Lucifer yellow or fluorescently-labeled dextran.[18] |
Problem: The analog is rapidly degraded in serum or brain homogenate stability assays.
| Possible Cause | Troubleshooting Steps |
| Susceptibility to Peptidases | The peptide's structure is vulnerable to cleavage by enzymes common in biological matrices. |
| Solution 1: Structural Modification | Introduce unnatural amino acids, such as D-Ala at position 2, which is a common site for degradation.[10] |
| Solution 2: Glycosylation | Attach a sugar moiety to the peptide backbone. This can sterically shield cleavage sites and has been shown to significantly increase stability in both serum and brain homogenates.[5][16] |
| Solution 3: N- and C-terminal Modification | Capping the termini (e.g., N-terminal guanidination, C-terminal amidation) can block exopeptidases.[10][11] |
Problem: My analog has good in vitro BBB permeability but shows a weak or no analgesic effect in vivo.
| Possible Cause | Troubleshooting Steps |
| Low Receptor Affinity | The chemical modifications that improved BBB penetration may have negatively impacted the analog's binding affinity for the µ-opioid receptor (MOR). Perform receptor binding assays to determine the Ki value for the MOR.[8][22] |
| Rapid Brain Efflux | The compound may enter the brain but be rapidly pumped out. This might not be fully captured by all in vitro models. In vivo microdialysis or detailed pharmacokinetic studies can help assess the residence time of the analog in the brain. |
| Rapid Metabolism within the CNS | Even if stable in blood, the analog could be quickly metabolized within the brain itself. Assess stability in brain homogenates specifically.[5][10] |
| Off-Target Effects | The analog might have unforeseen interactions or effects that counteract its analgesic properties. |
Section 3: Data Summaries
Table 1: Comparison of BBB Permeability of Modified Opioid Peptides
| Peptide/Analog | Modification Strategy | Permeability / Brain Influx Rate (K_in) | Species/Model | Reference |
| Tyr-D-Thr-Gly-Phe-Leu-Ser-NH₂ | Parent Peptide | 1.0 ± 0.2 µl x min⁻¹ x g⁻¹ | Rat (in situ perfusion) | [5][16] |
| Tyr-D-Thr-Gly-Phe-Leu-Ser(β-D-glucose)-NH₂ | Glycosylation | 2.2 ± 0.2 µl x min⁻¹ x g⁻¹ | Rat (in situ perfusion) | [5][16] |
| ¹²⁵I-ADAB | Dermorphin Analog | 0.0515 ± 0.0284 µl/(min·g of brain) | Mouse (i.v. bolus) | [23] |
| ¹²⁵I-ADAMB | Dermorphin Analog | 0.0290 ± 0.0059 µl/(min·g of brain) | Mouse (i.v. bolus) | [23] |
Table 2: Receptor Binding Affinities of Selected Endomorphin Analogs
| Analog | Modification | Receptor Binding Affinity (K_iµ) | Reference |
| Endomorphin-1 / Substance P Hybrid | Lipoamino Acid (C10LAA) Conjugation | 3.87 ± 0.51 nM | [8] |
| Endomorphin-1 & Endomorphin-2 | Unmodified | High affinity for µ1 and µ2 sites | [22] |
| Guanidino-[D-Ala², p-Cl-Phe⁴]EM-1 | Combined Modifications | Maintained high µ-receptor affinity | [10][11] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture: Culture human brain microvascular endothelial cells (e.g., hCMEC/D3) on the porous membrane of a Transwell insert (apical chamber). Optionally, co-culture with rat or human astrocytes grown on the bottom of the well (basolateral chamber).[18]
-
Barrier Formation: Allow cells to grow to confluence and form a tight monolayer. This typically takes 2-4 days. Monitor the integrity of the barrier by measuring Transendothelial Electrical Resistance (TEER) daily. A stable, high TEER value indicates a well-formed barrier.
-
Permeability Experiment:
-
Replace the medium in both chambers with fresh assay buffer.
-
Add the EM-2 analog solution at a known concentration to the apical (blood-side) chamber.
-
At specified time points (e.g., 15, 30, 45, 60 minutes), collect a sample from the basolateral (brain-side) chamber. Replace the collected volume with fresh buffer.
-
To assess active efflux, perform a parallel experiment where the analog is added to the basolateral chamber and sampled from the apical chamber.
-
-
Quantification: Analyze the concentration of the analog in the collected samples using a sensitive analytical method such as LC-MS/MS or HPLC.
-
Data Analysis: Calculate the apparent permeability coefficient (P_app) using the formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: In Situ Brain Perfusion Technique in Rats
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat. Surgically expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the internal carotid artery. This allows for direct perfusion of one brain hemisphere.
-
Perfusion: Begin perfusion with a warmed (37°C), oxygenated physiological buffer for a brief washout period (e.g., 30 seconds).
-
Test Compound Infusion: Switch to a perfusion buffer containing the radiolabeled or non-labeled EM-2 analog at a known concentration. Perfuse for a short, defined period (e.g., 1-5 minutes).[5][20]
-
Termination and Sample Collection: Decapitate the animal, and quickly remove the brain. Dissect the perfused hemisphere and collect tissue samples. Also, collect aliquots of the perfusion fluid.
-
Quantification: Determine the concentration of the analog in the brain tissue and perfusion fluid via liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.
-
Data Analysis: Calculate the brain uptake rate (K_in) using the equation: K_in = C_br / ∫C_p(t)dt, where C_br is the concentration of the analog in the brain at the end of the perfusion, and ∫C_p(t)dt is the integral of the perfusate concentration over time.
Section 5: Visualizations
Caption: Overview of primary strategies to improve CNS delivery of Endomorphin-2 analogs.
Caption: Experimental workflow for an in vitro BBB permeability assay using a Transwell system.
Caption: Simplified signaling pathway for the Endomorphin-2-activated µ-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of endomorphins and the blood-brain barrier--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved blood-brain barrier penetration and enhanced analgesia of an opioid peptide by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain [frontiersin.org]
- 8. Synthesis, biological activity and structure-activity relationship of endomorphin-1/substance P derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transport characteristics of endomorphin-2 analogues in brain capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utilization of combined chemical modifications to enhance the blood-brain barrier permeability and pharmacological activity of endomorphin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJNANO - Key for crossing the BBB with nanoparticles: the rational design [beilstein-journals.org]
- 13. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chronic Low Dose Morphine Does Not Alter Two In Vitro BBB Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 20. Transport of opioid peptides into the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Blood-brain barrier permeability of novel [D-arg2]dermorphin (1-4) analogs: transport property is related to the slow onset of antinociceptive activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Endomorphin 2-Induced K+ Current Desensitization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the desensitization of G-protein-coupled inwardly rectifying potassium (GIRK) currents induced by Endomorphin 2 (EM2).
Troubleshooting Guide
This section addresses common issues encountered during experiments measuring EM2-mediated K+ currents.
| Question | Answer |
| My this compound-induced K+ current is rapidly decaying. What's happening? | This rapid decay is a hallmark of µ-opioid receptor (MOR) desensitization, particularly in response to peptide agonists like this compound.[1] The initial peak current reflects the activation of GIRK channels, while the subsequent decay indicates a reduction in receptor signaling. This process is critical for preventing overstimulation of the receptor.[2][3] |
| How can I minimize this desensitization to achieve a more stable recording? | To reduce desensitization, you can pharmacologically inhibit the key enzymes responsible. The primary mechanism for EM2-induced desensitization involves G protein-coupled receptor kinase 2 (GRK2).[4][5][6] Applying a GRK2/3 inhibitor, such as Cmpd101, has been shown to effectively reduce the desensitization of GIRK currents evoked by this compound.[4][5][6] |
| The desensitization seems faster with this compound compared to another agonist like DAMGO. Is this expected? | Yes, this is an expected observation. This compound is considered a β-arrestin-biased agonist at the µ-opioid receptor.[1] This means it is more efficient at recruiting β-arrestin (a key step in desensitization) relative to its ability to activate G-proteins, leading to a faster and more pronounced desensitization of the K+ current compared to agonists like DAMGO.[1] |
| I'm not observing any significant desensitization with this compound. What could be wrong? | Several factors could contribute to this: 1. Agonist Concentration: The concentration of this compound may be too low to induce robust desensitization. The degree of desensitization is dependent on the intensity of receptor stimulation.[7][8] 2. Recording Duration: Your recording period following agonist application might be too short to observe the full extent of the current decay. Desensitization occurs over minutes.[2] 3. Cellular Context: The expression levels of MORs, GRKs, and β-arrestins in your specific cell system can influence the magnitude of desensitization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism of this compound-induced K+ current desensitization?
A1: The desensitization of the µ-opioid receptor (MOR) in response to this compound is a multi-step process primarily driven by G protein-coupled receptor kinase 2 (GRK2) and β-arrestin-2.[4][5][9] The sequence of events is as follows:
-
Agonist Binding: this compound binds to and activates the MOR.
-
GRK Phosphorylation: The activated receptor is phosphorylated by GRK2 on serine residues in its C-terminal tail.[4][10]
-
β-arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin.[3][10]
-
G-Protein Uncoupling: The binding of β-arrestin sterically hinders the MOR from coupling to its G-protein, thereby terminating the signal to the GIRK channel.[10] This is the acute desensitization phase.
-
Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (like clathrin and AP-2) to promote the internalization of the receptor into endosomes.[10] This long-term desensitization reduces the number of receptors available on the cell surface.
Q2: What is a G-protein-coupled inwardly rectifying potassium (GIRK) channel?
A2: A GIRK channel is the downstream effector ion channel responsible for the K+ current observed in these experiments. When the MOR is activated by an agonist like this compound, the associated G-protein splits into its Gα and Gβγ subunits. The liberated Gβγ dimer directly binds to and opens the GIRK channel, allowing K+ ions to flow out of the neuron, causing hyperpolarization and inhibiting neuronal firing.[7]
Q3: What is the role of Protein Kinase C (PKC) in this process?
A3: While GRK2 is the dominant kinase for desensitization by peptide agonists like this compound and DAMGO, Protein Kinase C (PKC), specifically the PKCα isoform, is the primary mediator of desensitization induced by alkaloid opioids such as morphine.[11][12][13] The desensitization pathways are agonist-dependent.[11][14] While PKC activation can enhance morphine-induced desensitization, it is not the principal mechanism for this compound.[4][12][14]
Q4: What is "biased agonism" and how does it apply to this compound?
A4: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This compound is a β-arrestin-biased agonist at the MOR.[1] This means that compared to other agonists, it more potently or efficaciously promotes the recruitment of β-arrestin and subsequent receptor internalization than it does G-protein activation.[1] This intrinsic property is a key reason why this compound induces rapid and robust desensitization of the K+ current.
Data Summary
The following tables summarize quantitative data on agonist-induced desensitization from studies in locus coeruleus (LC) neurons.
Table 1: Comparison of Desensitization for Different µ-Opioid Receptor Agonists Data extracted from studies on native µ-opioid receptors in locus coeruleus neurons.
| Agonist | Saturating Concentration | Rate of Desensitization (τ, min) | Extent of Desensitization (% Current Decay) |
| Endomorphin-2 | 10 µM - 30 µM | ~1.8 | ~70-80% |
| DAMGO | 10 µM | ~3.5 | ~60-70% |
| Morphine | 30 µM | Slower / Less Pronounced | ~25% over 15 min |
| Source: Compiled from data presented in McPherson et al., 2010 and Lowe et al., 2015.[1][4] |
Table 2: Effect of GRK2/3 Inhibition on this compound-Induced Desensitization
| Condition | Inhibitor | Concentration | Reduction in Desensitization |
| Endomorphin-2 | None | - | Baseline desensitization |
| Endomorphin-2 | Cmpd101 | 30 µM | Significantly reduced desensitization |
| Source: Based on findings from Lowe et al., 2015.[4] |
Experimental Protocols
Protocol 1: Measuring K+ Current Desensitization using Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies used to study MOR signaling in rat locus coeruleus (LC) neurons.[1][4]
-
Slice Preparation: Prepare acute horizontal brain slices (250-300 µm) containing the LC from adult rats in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C. Visualize LC neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Recording:
-
Use borosilicate glass pipettes (3-5 MΩ) filled with a potassium-based internal solution (e.g., containing K-gluconate, MgCl₂, EGTA, HEPES, ATP, and GTP).
-
Establish a whole-cell voltage-clamp configuration, holding the neuron at -60 mV.
-
-
Agonist Application:
-
Obtain a stable baseline current.
-
Apply a saturating concentration of this compound (e.g., 10 µM) via the perfusion system for a sustained period (e.g., 10-15 minutes).[4]
-
-
Data Acquisition and Analysis:
-
Continuously record the outward K+ current.
-
Measure the peak current amplitude upon agonist application (I_max).
-
Measure the steady-state current amplitude at the end of the application period (I_ss).
-
Quantify desensitization as the percentage of current decay: ((I_max - I_ss) / I_max) * 100.
-
The rate of desensitization can be determined by fitting the decaying portion of the current to a single exponential function.[1]
-
Protocol 2: Pharmacological Inhibition of Desensitization
-
Follow Steps 1-3 from Protocol 1.
-
Inhibitor Pre-incubation: Before applying the agonist, pre-incubate the slice with the GRK2/3 inhibitor Cmpd101 (e.g., 30 µM) for at least 15-20 minutes.[4]
-
Co-application: Continue to include Cmpd101 in the perfusion solution during the application of this compound.
-
Data Acquisition and Analysis: Record and analyze the K+ current as described in Protocol 1. Compare the extent and rate of desensitization in the presence and absence of the inhibitor to determine its effect.
Visualizations
Caption: Signaling pathway of EM2-induced K+ current activation and desensitization.
Caption: Experimental workflow for measuring K+ current desensitization.
Caption: Agonist-dependent desensitization pathways of the µ-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Desensitization of μ-opioid receptor-evoked potassium currents: Initiation at the receptor, expression at the effector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desensitization of mu-opioid receptor-evoked potassium currents: initiation at the receptor, expression at the effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mu-opioid receptor desensitization by beta-arrestin-2 determines morphine tolerance but not dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of protein kinase C in functional selectivity for desensitization at the µ-opioid receptor: from pharmacological curiosity to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of PKCα and G-protein-coupled receptor kinase 2 in agonist-selective desensitization of µ-opioid receptors in mature brain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Mechanisms of rapid opioid receptor desensitization, resensitization and tolerance in brain neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Endomorphin 2 Response Rates in Adherent Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low response rates of Endomorphin 2 in adherent cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (EM-2) is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2.[1] It is a high-affinity and highly selective agonist for the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][2]
Q2: What are the expected downstream signaling pathways upon this compound binding to the μ-opioid receptor?
Activation of the μ-opioid receptor, which is predominantly coupled to Gi/o proteins, typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5]
-
Activation of G-protein-activated inwardly rectifying potassium channels (GIRKs).[4]
-
Inhibition of voltage-gated calcium channels.[4]
-
Mobilization of intracellular calcium ([Ca2+]i) from internal stores, a response that can be measured using calcium-sensitive dyes.[6][7]
Q3: Is it common to observe low response rates to this compound in adherent cells?
Yes, studies have reported low response rates to endomorphins in single adherent CHO cells expressing the μ-opioid receptor.[6] This may be a contributing factor to the small and sometimes unpredictable increases in intracellular calcium observed in whole-cell suspension assays of the same cell line.[6]
Q4: What is receptor desensitization and how can it affect my experiment?
Receptor desensitization is a process where a receptor's response to a ligand is diminished after prolonged or repeated exposure.[8][9] For the μ-opioid receptor, this can involve receptor phosphorylation and the recruitment of β-arrestins, leading to receptor internalization (endocytosis).[8][10][11] Endogenous ligands like endomorphins can induce rapid desensitization and internalization.[8] If your experimental protocol involves prolonged pre-incubation or repeated stimulation with this compound, you may be observing a desensitized state.
Troubleshooting Guides
Issue 1: No or Weak Downstream Signal (e.g., cAMP inhibition, Calcium Mobilization)
This is a common issue that can stem from various factors related to the cells, the ligand, or the assay itself.
Troubleshooting Workflow
References
- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. The role of mu opioid receptor desensitization and endocytosis in morphine tolerance and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Endomorphin-2 Degradation Pathways in Brain Synaptic Membranes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for studying the degradation pathways of endomorphin-2 (EM-2) in brain synaptic membranes. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of endomorphin-2 in brain synaptic membranes?
A1: The primary enzymes identified as responsible for the degradation of endomorphin-2 in brain synaptic membranes are Dipeptidyl Peptidase IV (DPP IV) and Aminopeptidase M (APM), a type of metalloprotease.[1][2] DPP IV initiates the degradation by cleaving the Pro²-Phe³ bond, while aminopeptidases further break down the resulting fragments.[3][4]
Q2: What are the major metabolites of endomorphin-2 degradation by brain synaptic membranes?
A2: The major metabolites produced from the enzymatic degradation of endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) are Tyr-Pro, Phe-Phe-NH₂, free tyrosine, and free phenylalanine.[3][4][5] The initial cleavage by DPP IV yields Tyr-Pro and Phe-Phe-NH₂. Subsequently, aminopeptidases can further degrade Phe-Phe-NH₂ into its constituent amino acids.
Q3: How can I inhibit the degradation of endomorphin-2 in my experiments?
A3: To inhibit the degradation of endomorphin-2, a combination of peptidase inhibitors is recommended. For inhibiting DPP IV, specific inhibitors like diprotin A can be used.[3][4] To inhibit aminopeptidases, bestatin is a commonly used inhibitor.[3][4] The use of a cocktail of inhibitors targeting different peptidase families can provide broader protection.
Q4: What is the typical half-life of endomorphin-2 in a rat brain homogenate?
A4: The half-life of endomorphin-2 in a rat brain homogenate has been reported to be approximately 3.81 minutes.[6] This relatively rapid degradation highlights the importance of using peptidase inhibitors in studies where the stability of the peptide is crucial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in degradation rates between experiments. | 1. Inconsistent preparation of synaptic membranes. 2. Variation in incubation time or temperature. 3. Degradation of endomorphin-2 stock solution. | 1. Standardize the synaptic membrane preparation protocol. Ensure consistent homogenization and centrifugation steps. Quantify protein concentration for each batch and normalize enzyme activity to protein content. 2. Use a calibrated incubator or water bath. Ensure precise timing of the reaction quenching. 3. Aliquot the endomorphin-2 stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| No degradation of endomorphin-2 observed. | 1. Inactive enzyme preparation. 2. Incorrect buffer conditions (pH, cofactors). 3. Problems with the analytical method (e.g., HPLC). | 1. Prepare fresh synaptic membranes. Test the activity of the preparation with a known substrate for DPP IV or aminopeptidases. 2. Ensure the buffer pH is optimal for the enzymes (typically around 7.4). Check if any necessary cofactors for metalloproteases (like Zn²⁺) are present. 3. Verify the performance of your HPLC system. Inject a standard mixture of endomorphin-2 and its expected metabolites to confirm retention times and detector response. |
| Unexpected metabolites detected. | 1. Contamination of the sample or reagents. 2. Presence of other active peptidases in the preparation. 3. Non-enzymatic degradation of the peptide. | 1. Use high-purity reagents and sterile techniques. Run a blank control (without synaptic membranes) to check for contamination. 2. Consider using a broader range of peptidase inhibitors to identify the responsible enzyme class. 3. Include a control with heat-inactivated synaptic membranes to distinguish between enzymatic and non-enzymatic degradation. |
| Difficulty in quantifying low levels of metabolites. | 1. Insufficient sensitivity of the detection method. 2. Low enzyme activity in the synaptic membrane preparation. | 1. If using HPLC with UV detection, consider switching to fluorescence detection after derivatization or, for higher sensitivity and specificity, use an HPLC-MS/MS system.[7] 2. Increase the amount of synaptic membrane protein in the assay or prolong the incubation time (while ensuring the reaction remains in the linear range). |
Data Presentation
Table 1: Key Enzymes in Endomorphin-2 Degradation
| Enzyme | Class | Cleavage Site in Endomorphin-2 |
| Dipeptidyl Peptidase IV (DPP IV) | Serine Peptidase | Pro²-Phe³ |
| Aminopeptidase M (APM) | Metalloprotease | Tyr¹-Pro² (on EM-2) and subsequent degradation of fragments |
Table 2: Inhibitors of Endomorphin-2 Degrading Enzymes
| Inhibitor | Target Enzyme(s) | Type of Inhibition | Reported Kᵢ or IC₅₀ |
| Diprotin A | DPP IV | Competitive | Kᵢ in the micromolar range (specific value for EM-2 degradation not found) |
| Bestatin | Aminopeptidases (e.g., APM, Leucine Aminopeptidase) | Competitive | IC₅₀ values of 20 nM and 60 nM for leucine aminopeptidase and aminopeptidase B, respectively.[3] |
| EMDB-2 (Tyr-Pro-Ala-NH₂) | DPP IV, APM | Competitive | Kᵢ in the micromolar range[1] |
| EMDB-3 (Tyr-Pro-Ala-OH) | DPP IV, APM | Competitive | Kᵢ in the micromolar range[1] |
Experimental Protocols
Protocol 1: Preparation of Brain Synaptic Membranes
This protocol is adapted from established methods for the isolation of synaptic membranes.[4][5][7]
Materials:
-
Rodent brain tissue (e.g., whole brain, cortex, or hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4, with protease inhibitors (e.g., PMSF, aprotinin, leupeptin)
-
Sucrose Solutions: 0.8 M, 1.0 M, and 1.2 M sucrose in 5 mM HEPES, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Euthanize the animal according to approved ethical guidelines and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (Pellet P1).
-
Collect the supernatant (S1) and centrifuge it at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (Pellet P2).
-
Resuspend the P2 pellet in Homogenization Buffer and layer it onto a discontinuous sucrose gradient (0.8 M, 1.0 M, and 1.2 M sucrose layers).
-
Centrifuge the gradient at 82,500 x g for 2 hours at 4°C.
-
Synaptic membranes will be located at the 1.0 M / 1.2 M sucrose interface. Carefully collect this fraction.
-
Dilute the collected fraction with 5 mM HEPES buffer (pH 7.4) and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the synaptic membranes.
-
Resuspend the final pellet in a suitable buffer for your enzyme assay (e.g., 50 mM Tris-HCl, pH 7.4), determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
Protocol 2: Endomorphin-2 Degradation Assay
Materials:
-
Prepared brain synaptic membranes
-
Endomorphin-2 stock solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Peptidase inhibitors (optional, e.g., diprotin A, bestatin)
-
Quenching Solution: 1 M HCl or 10% Trifluoroacetic Acid (TFA)
Procedure:
-
Thaw the synaptic membrane aliquot on ice. Dilute to the desired protein concentration in Assay Buffer.
-
Prepare reaction tubes containing the synaptic membranes in Assay Buffer. If using inhibitors, pre-incubate the membranes with the inhibitors for 10-15 minutes at 37°C.
-
Initiate the reaction by adding endomorphin-2 to a final concentration typically in the micromolar range.
-
Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of Quenching Solution.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for analysis by HPLC or HPLC-MS/MS.
Protocol 3: HPLC Analysis of Endomorphin-2 and its Metabolites
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm. For higher sensitivity and specificity, use mass spectrometry to monitor the parent and daughter ions of endomorphin-2 and its metabolites.
-
Injection Volume: 20-50 µL.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the supernatant from the degradation assay.
-
Run the gradient program and collect the data.
-
Identify and quantify the peaks corresponding to endomorphin-2 and its metabolites by comparing their retention times and/or mass-to-charge ratios with those of synthetic standards.
-
Calculate the rate of degradation by plotting the decrease in the endomorphin-2 peak area or the increase in metabolite peak areas over time.
Mandatory Visualizations
References
- 1. In vitro quantitative study of the degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of a membrane-bound enkephalin-degrading aminopeptidase by bestatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 4. Degradation of endomorphin-2 at the supraspinal level in mice is initiated by dipeptidyl peptidase IV: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatographic study of the enzymatic degradation of endomorphins, with identification by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and purification challenges of C-terminal modified Endomorphin 2
Welcome to the technical support center for the synthesis and purification of C-terminal modified Endomorphin-2 (EM-2). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing C-terminal modified Endomorphin-2 analogs?
A1: The most common method for synthesizing EM-2 analogs, including those with C-terminal modifications, is solid-phase peptide synthesis (SPPS), typically utilizing Fmoc/tBu chemistry.[1][2][3] This approach involves building the peptide chain sequentially while it is anchored to a solid resin support.
Q2: Why is C-terminal amidation a common modification for Endomorphin-2?
A2: C-terminal amidation is frequently used because it neutralizes the negative charge of the terminal carboxylic acid group.[4][5] This modification can increase the peptide's stability against enzymatic degradation, mimic the structure of many native peptides, and potentially enhance biological activity by altering hydrogen bonding patterns and conformation.[4][5][6]
Q3: How do C-terminal modifications, such as esterification, impact the properties of EM-2 analogs?
A3: C-terminal modifications can significantly alter the physicochemical properties of EM-2 analogs.[7] Esterification, for example, has been shown to increase both the lipophilicity and metabolic stability of EM-2 analogs.[8] These changes can affect the peptide's ability to cross the blood-brain barrier and may influence its binding affinity and functional activity at opioid receptors.[9][10] Neutralizing the C-terminal charge increases the peptide's overall hydrophobicity.[6]
Q4: What are the main challenges encountered during the purification of these modified peptides?
A4: The primary purification method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12] Key challenges include the co-elution of impurities with similar hydrophobic properties, such as deletion sequences or diastereomers that may have formed during synthesis.[11] The increased hydrophobicity from C-terminal modifications can lead to longer retention times and may require optimization of HPLC conditions (e.g., gradient, solvent system) to achieve sufficient purity.[13]
Q5: Which analytical techniques are essential for characterizing the final product?
A5: After purification, it is crucial to confirm the identity and purity of the synthesized peptide. The standard techniques include:
-
Reversed-Phase HPLC (RP-HPLC): Used to assess the purity of the final product.[3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm that the molecular weight of the synthesized peptide matches the expected theoretical mass.[3]
-
NMR Spectroscopy: 1D and 2D NMR can be used to investigate the three-dimensional conformation of the peptide analogs in solution, which is crucial for understanding structure-activity relationships.[10]
Troubleshooting Guides
Synthesis Phase
Problem: The yield of my crude peptide is very low after cleavage from the resin.
-
Possible Cause 1: Incomplete Coupling Reactions. During SPPS, steric hindrance from bulky amino acids or the growing peptide chain can prevent complete coupling, leading to truncated sequences.[14]
-
Solution: Monitor each coupling and deprotection step using a qualitative method like the Kaiser test.[3] If incomplete coupling is detected, perform a second coupling step before proceeding to the next amino acid. For difficult sequences, consider using stronger coupling reagents or a more suitable solvent system.
-
-
Possible Cause 2: Side Reactions. Undesired side reactions can consume your target peptide. For cyclic analogs, the formation of cyclodimers is a common issue.[1] For peptides with C-terminal cysteine or histidine, epimerization (racemization) is a significant risk during amino acid activation.[6]
Purification Phase
Problem: I see multiple, poorly resolved peaks on my RP-HPLC chromatogram.
-
Possible Cause 1: Presence of Closely Related Impurities. The additional peaks may correspond to deletion sequences (from incomplete coupling), diastereomers (from epimerization), or capped sequences that were not fully removed.[11] These impurities often have very similar retention times to the target peptide, making separation difficult.
-
Solution 1: Optimize HPLC Gradient. A shallower gradient during elution can improve the separation of closely co-eluting species.[12]
-
Solution 2: Change the Mobile Phase or pH. Altering the ion-pairing agent (e.g., using an alternative to TFA) or changing the pH of the mobile phase can change the selectivity of the separation.[13]
-
Solution 3: Use an Orthogonal Purification Method. If RP-HPLC is insufficient, consider a secondary purification method based on a different separation principle, such as ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC).[14][16]
-
Problem: My C-terminally modified peptide is poorly soluble in the HPLC mobile phase.
-
Possible Cause: Increased Hydrophobicity. Many C-terminal modifications neutralize the carboxylate charge, making the peptide significantly more hydrophobic and less soluble in aqueous solutions.[6][8]
-
Solution: Dissolve the crude peptide in a stronger organic solvent like DMSO or DMF before diluting it with the initial mobile phase for injection. For purification, you may need to start the HPLC gradient with a higher percentage of organic solvent (e.g., acetonitrile).[13]
-
Problem: The final yield after purification is extremely low.
-
Possible Cause: Product Loss Across Multiple Steps. Significant sample loss can occur during collection of multiple fractions, solvent evaporation, and subsequent handling, especially if several purification runs are required.
-
Solution 1: Solid-Phase Extraction (SPE). For initial cleanup of the crude peptide, consider using solid-phase extraction. This can remove many impurities in a single step, reducing the burden on the subsequent HPLC purification and potentially improving overall yield.[14]
-
Solution 2: Multicolumn Countercurrent Solvent Gradient Purification (MCSGP). For larger-scale purifications, MCSGP is an advanced technique that can improve yield and reduce solvent consumption compared to traditional single-column batch chromatography.[12]
-
Quantitative Data Summary
The tables below summarize key data from studies on C-terminal modified Endomorphin-2 analogs.
Table 1: Physicochemical and Enzymatic Stability Data for Selected EM-2 Analogs
| Analog Name/Modification | HPLC Retention Time (t R , min) | Half-life (t 1/2 , min) in Rat Brain Homogenate | Reference |
|---|---|---|---|
| Endomorphin-2 (EM-2) | - | 7.4 | [17] |
| Dmt¹-EM-2 | - | 20.8 | [17] |
| Dmt-c[D-Lys-Phe-4-F-Phe-Asp]NH₂ | 16.1 | >93% remaining after 90 min | [1] |
| Dmt-c[D-Lys-Phe-2,4-F-Phe-Asp]NH₂ | 16.5 | >93% remaining after 90 min | [1] |
| Analog 10 (Dmt¹, (S)-β³-hPhe³) | - | 168 | [17] |
Note: HPLC conditions vary between studies, so retention times are not directly comparable.
Table 2: µ-Opioid Receptor (MOR) Binding Affinities for C-Terminally Modified EM-2 Analogs
| Analog / C-Terminal Group | Binding Affinity (K i , nM) | Reference |
|---|---|---|
| EM-2 (-CONH₂) | Not specified | [10] |
| Analog 2 (-CONHNH₂) | Decreased vs. EM-2 | [10] |
| Analog 3 (-CON(CH₃)₂) | Decreased vs. Analog 2 | [10] |
| Analog 4 (-COOCH₃) | Similar to EM-2 | [10] |
| Analog 5 (-COOCH₂CH₃) | Decreased vs. Analog 4 | [10] |
| Analog 6 (-COOC(CH₃)₃) | Decreased vs. Analog 5 | [10] |
| Tyr-Pro-Phe-OH | 46.3 | [18] |
Note: The study noted that steric hindrance at the C-terminus plays an important role in receptor affinity, with larger groups generally leading to decreased affinity.[10]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a C-Terminal Amidated EM-2 Analog
This protocol provides a general methodology for the synthesis of a C-terminal amidated EM-2 analog (Tyr-Pro-Phe-Phe-NH₂) using Fmoc chemistry.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating it with a solution of 20% piperidine in DMF. Monitor the reaction completion with a UV detector or a qualitative test.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. Add the activated amino acid to the resin and allow it to react. Monitor the reaction for completion using the Kaiser test.[3]
-
Capping (Optional but Recommended): To prevent the formation of deletion sequences, cap any unreacted amino groups by treating the resin with acetic anhydride. This step ensures that only full-length peptides are synthesized.[11]
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH).
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups (e.g., tBu from Tyr) using a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[3]
-
Precipitation and Isolation: Precipitate the crude peptide from the cleavage mixture by adding cold diethyl ether. Collect the precipitate by centrifugation or filtration and lyophilize it to obtain a dry powder.[18]
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for purifying the crude peptide.
-
System Preparation: Use a semi-preparative RP-HPLC system equipped with a C18 column.[3] The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in 80-90% acetonitrile/water).[3][12][17]
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a small volume of Solvent A/B mixture) and filter it to remove any particulates.
-
Elution Gradient: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5-65% Solvent B over 40-60 minutes, but this must be optimized based on the hydrophobicity of the specific analog.[3]
-
Detection and Fraction Collection: Monitor the column effluent using a UV detector, typically at 210-220 nm.[12] Collect fractions corresponding to the main peak of the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity. Pool the fractions that meet the desired purity level.
-
Lyophilization: Remove the organic solvent from the pooled fractions using a rotary evaporator and then freeze-dry the aqueous solution to obtain the final purified peptide as a fluffy white powder.
Protocol 3: Enzymatic Stability Assay
This protocol is based on methods used to assess the stability of EM-2 analogs against degradation by brain enzymes.[1][17]
-
Preparation of Brain Homogenate: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice. Centrifuge the homogenate at a low speed to remove cellular debris, and collect the supernatant. Determine the protein concentration of the supernatant (e.g., using a Bradford assay).
-
Incubation: In a microcentrifuge tube, mix a known concentration of the peptide analog with the brain homogenate supernatant. Incubate the mixture in a water bath at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 90 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation in the aliquot by adding a strong acid (e.g., 1 M HCl) and placing the tube on ice.[17]
-
Sample Preparation for Analysis: Centrifuge the quenched aliquots at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[17] Filter the supernatant through a syringe filter (e.g., 0.22 µm).
-
HPLC Analysis: Analyze the amount of remaining, intact peptide in the filtered supernatant by RP-HPLC. The peak area of the peptide at each time point is compared to the peak area at time zero.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate and calculate the peptide's half-life (t₁/₂) under these conditions.
Visualizations
Caption: General workflow for synthesizing and purifying C-terminal modified Endomorphin-2 analogs.
References
- 1. Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. qyaobio.com [qyaobio.com]
- 5. jpt.com [jpt.com]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of C-terminally modified peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Endomorphin-2 analogs with C-terminal esterification produce potent systemic antinociception with reduced tolerance and gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of cyclic endomorphin-2 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity study of endomorphin-2 analogs with C-terminal modifications by NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. bachem.com [bachem.com]
- 13. nestgrp.com [nestgrp.com]
- 14. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Endomorphin-2 Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the side effects of Endomorphin-2 (EM-2) in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with Endomorphin-2 administration in animal models?
A1: The most frequently reported side effects of Endomorphin-2 in animal models, such as rats and mice, are similar to those of other µ-opioid receptor (MOR) agonists and include respiratory depression, development of tolerance and dependence, gastrointestinal dysfunction (constipation), and motor impairment.[1][2][3]
Q2: How can the side effects of Endomorphin-2 be reduced while maintaining its analgesic properties?
A2: A primary strategy for mitigating the adverse effects of EM-2 is the development of synthetic analogs.[1][2] These analogs are structurally modified to alter their pharmacological properties, aiming for a better separation of analgesic effects from side effects. Modifications often involve C-terminal esterification or oligoarginine-conjugation, which can improve metabolic stability and alter signaling pathways.[1][4]
Q3: What is the mechanism behind some Endomorphin-2 analogs having fewer side effects?
A3: The reduced side-effect profile of some EM-2 analogs is thought to be due to "biased agonism" at the µ-opioid receptor.[5][6][7] The analgesic effects of opioids are primarily mediated through G-protein signaling, while many of the adverse effects, such as respiratory depression and tolerance, are linked to the β-arrestin pathway.[8][9] Some EM-2 analogs are biased towards G-protein activation with minimal recruitment of β-arrestin, thereby producing strong analgesia with fewer side effects.[7][10] Endomorphin-2 itself has been shown to be a β-arrestin biased agonist.[5][6][11]
Troubleshooting Guides
Issue 1: Significant Respiratory Depression Observed at Analgesic Doses
Q: My animal models are showing severe respiratory depression with Endomorphin-2 before I can achieve a significant analgesic effect. What can I do?
A: This is a common challenge due to the narrow therapeutic window of many opioids.
-
Consider using a G-protein biased analog: Analogs such as ZH853 have been shown to produce potent antinociception with significantly less respiratory depression compared to morphine and the parent endomorphin compounds.[3]
-
Dose-response analysis: Conduct a careful dose-response study to identify the minimal effective analgesic dose and the threshold for respiratory depression.
-
Route of administration: The route of administration can influence the onset and severity of side effects. Intrathecal or subcutaneous administration may offer a better therapeutic window compared to intravenous injection for certain compounds.[4]
Issue 2: Rapid Development of Tolerance to Analgesic Effects
Q: The analgesic effect of Endomorphin-2 is diminishing with repeated administration in my chronic pain model. How can I address this tolerance?
A: Opioid tolerance is a significant hurdle in long-term pain management studies.
-
Utilize modified Endomorphin-2 analogs: C-terminal esterified EM-2 analogs have demonstrated reduced development of both acute and chronic antinociceptive tolerance in animal models.[1] Similarly, chronic administration of the analog ZH853 resulted in reduced tolerance compared to morphine in a neuropathic pain model.[3]
-
Intermittent dosing schedule: Instead of continuous administration, an intermittent dosing schedule may help to slow the development of tolerance.
-
Co-administration with NMDA receptor antagonists: While not specific to Endomorphin-2, co-administration with low-dose NMDA receptor antagonists has been shown to attenuate opioid tolerance in some animal models.
Issue 3: Severe Constipation and Reduced Gastrointestinal Motility
Q: My animals are experiencing significant gastrointestinal side effects, which is impacting the overall health and validity of my long-term study. What are my options?
A: Gastrointestinal issues are a persistent problem with opioid analgesics.
-
Administer peripherally-acting analogs: Some C-terminal modified EM-2 analogs, particularly when administered subcutaneously, have been shown to produce significant analgesia with attenuated or no significant gastrointestinal side effects.[4]
-
Assess gastrointestinal transit: Use a charcoal meal assay or colonic bead expulsion test to quantify the constipating effects of your compound and compare it to analogs with a known better profile.
-
Co-administration of peripherally restricted opioid antagonists: This is a clinical strategy that can be adapted for animal models to counteract the peripheral effects of opioids on the gut without affecting central analgesia.
Data Presentation
Table 1: Comparison of Antinociceptive Potency of Endomorphin-2 and its Analogs in the Formalin Test (Phase II) in Mice
| Compound | Route of Administration | ED₅₀ (nmol) | Relative Potency (vs. Morphine) |
| Morphine | i.c.v. | 4.4 | 1.0 |
| EM-2-Me | i.c.v. | 2.9 | 1.5 |
| EM-2-Bu | i.c.v. | 2.1 | 2.1 |
Data extracted from a study on C-terminal esterified Endomorphin-2 analogs.[12] i.c.v. = intracerebroventricular.
Table 2: Effect of Endomorphin-1 and its Analogs on Gastrointestinal Transit in Mice
| Compound (Dose) | Route of Administration | % Inhibition of Gastrointestinal Transit |
| EM-1 (10 nmol) | i.c.v. | 55.2 ± 4.8 |
| Analog 1 (10 nmol) | i.c.v. | 30.1 ± 3.5 |
| Analog 2 (10 nmol) | i.c.v. | 28.7 ± 4.1 |
| Analog 4 (10 nmol) | i.c.v. | 32.5 ± 3.9 |
| Analog 5 (10 nmol) | i.c.v. | 29.8 ± 4.3 |
| EM-1 (50 µmol/kg) | s.c. | 48.9 ± 5.2 |
| Analog 1 (50 µmol/kg) | s.c. | No significant inhibition |
| Analog 2 (50 µmol/kg) | s.c. | No significant inhibition |
| Analog 4 (50 µmol/kg) | s.c. | No significant inhibition |
| Analog 5 (50 µmol/kg) | s.c. | No significant inhibition |
*p < 0.05 compared to EM-1. Data extracted from a study on C-terminal oligoarginine-conjugated Endomorphin-1 analogs.[4] i.c.v. = intracerebroventricular; s.c. = subcutaneous.
Experimental Protocols
Radiant Heat Paw Withdrawal Test (Thermal Hyperalgesia)
-
Animal Acclimation: Place the rat or mouse in a clear plastic chamber on a glass floor and allow it to acclimate for at least 15-20 minutes.
-
Stimulus Application: A radiant heat source is focused onto the plantar surface of the hind paw from underneath the glass floor.
-
Measurement: The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Testing: Several measurements are taken for each paw, with a sufficient interval between stimuli.
Von Frey Test (Mechanical Allodynia)
-
Animal Acclimation: Place the animal in a chamber with a wire mesh floor and allow for acclimation.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.
Gastrointestinal Transit Assay (Charcoal Meal)
-
Fasting: Fast the animals (mice or rats) for a specified period (e.g., 12-18 hours) with free access to water.
-
Drug Administration: Administer Endomorphin-2 or its analog at the desired dose and route.
-
Charcoal Meal Administration: After a set time, administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) orally.
-
Euthanasia and Measurement: After a specific duration (e.g., 20-30 minutes), euthanize the animal and carefully dissect the small intestine.
-
Calculation: Measure the total length of the small intestine and the distance traveled by the charcoal meal. The percent inhibition is calculated relative to a vehicle-treated control group.
Visualizations
Caption: Biased agonism at the µ-opioid receptor.
Caption: General experimental workflow for assessing EM-2 analogs.
References
- 1. Endomorphin-2 analogs with C-terminal esterification produce potent systemic antinociception with reduced tolerance and gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Morphine and Endomorphin Analog ZH853 for Tolerance and Immunomodulation in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel endomorphin-1 analogs with C-terminal oligoarginine-conjugation display systemic antinociceptive activity with less gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endomorphin-2 analogs with C-terminal esterification display potent antinociceptive effects in the formalin pain test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Spinal Antinociception: Endomorphin-2 versus Endomorphin-1
A detailed examination of the experimental data reveals key differences in the potency, efficacy, and mechanisms of spinal antinociception induced by the endogenous opioid peptides, endomorphin-1 and endomorphin-2. While both are potent analgesics that primarily target the mu-opioid receptor, emerging evidence indicates distinct pharmacological profiles that could have significant implications for the development of novel pain therapeutics. This guide provides a comprehensive comparison based on available experimental data, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antinociceptive Effects
Intrathecal (i.t.) administration of both endomorphin-1 and endomorphin-2 produces dose-dependent antinociception in various animal models of pain. However, studies consistently demonstrate that endomorphin-1 is more potent than endomorphin-2 at the spinal level.[1] The following tables summarize the quantitative data from key comparative studies.
| Nociceptive Assay | Agonist | ED50 (µg, i.t.) | Maximal Possible Effect (%) | Animal Model | Source |
| Warm Water Tail-Withdrawal | Endomorphin-1 | 1.8 | 55 | Rat | [2][3] |
| Endomorphin-2 | 4.2 | 53 | Rat | [2][3] | |
| DAMGO | 0.05 | 97 | Rat | [2][3] | |
| Formalin Assay (Phase 1) | Endomorphin-1 | 1.9 | 73 | Rat | [2][3] |
| Endomorphin-2 | 5.4 | 78 | Rat | [2][3] | |
| DAMGO | 0.03 | 89 | Rat | [2][3] | |
| Formalin Assay (Phase 2) | Endomorphin-1 | 1.1 | 84 | Rat | [2][3] |
| Endomorphin-2 | 3.5 | 81 | Rat | [2][3] | |
| DAMGO | 0.02 | 92 | Rat | [2][3] |
ED50 represents the dose required to produce 50% of the maximal antinociceptive effect. DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin) is a synthetic, highly potent and selective mu-opioid receptor agonist used as a standard for comparison.
| G-Protein Activation ([³⁵S]GTPγS Binding) in Spinal Cord Membranes | ||
| Agonist | EC50 (nM) | Maximal Stimulation (% of DAMGO) |
| Endomorphin-1 | 15.1 | ~50-60 |
| Endomorphin-2 | 22.8 | ~50-60 |
| DAMGO | 10.5 | 100 |
EC50 represents the concentration of an agonist that gives half-maximal response. This in vitro data correlates with the in vivo findings, suggesting endomorphins are partial agonists compared to DAMGO.[2][3]
Divergent Signaling Pathways and Mechanisms of Action
While both endomorphins exert their primary antinociceptive effects through the mu-opioid receptor, a crucial distinction lies in their downstream signaling and potential interaction with other opioid systems.[4]
Endomorphin-1 appears to produce antinociception predominantly through the direct activation of mu-opioid receptors.[1][5] This action is consistently blocked by mu-opioid receptor antagonists like β-funaltrexamine and CTOP.[1][5]
Endomorphin-2 , in contrast, exhibits a more complex mechanism. Its antinociceptive effect is also mediated by mu-opioid receptors, but it additionally involves the release of endogenous dynorphin A(1-17), which then acts on kappa-opioid receptors.[1][4][5] This is evidenced by the attenuation of endomorphin-2-induced antinociception by the kappa-opioid receptor antagonist nor-binaltorphimine and by antiserum against dynorphin A(1-17).[1][5] This suggests that endomorphin-2 may activate a distinct subtype of mu-opioid receptor or a different signaling cascade that leads to the release of dynorphin.[4][5][6]
Furthermore, at the supraspinal level, endomorphin-2-induced antinociception has been shown to involve the release of Met-enkephalin acting on delta2-opioid receptors in the spinal cord, a mechanism not observed with endomorphin-1.[4]
Experimental Protocols
The following provides a generalized methodology for assessing spinal antinociception of endomorphins, based on protocols described in the cited literature.
Animals
Male Sprague-Dawley rats or ICR mice are commonly used.[2][5] Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
Intrathecal Catheterization
For spinal drug administration, animals are chronically implanted with intrathecal catheters.
-
Animals are anesthetized with an appropriate anesthetic (e.g., pentobarbital).
-
A polyethylene catheter (PE-10) is inserted through an incision in the atlanto-occipital membrane and advanced caudally to the lumbar enlargement of the spinal cord.
-
The external end of the catheter is secured and sealed.
-
Animals are allowed to recover for several days before behavioral testing.
Nociceptive Assays
-
Tail-Flick Test: This assay measures the latency to withdraw the tail from a noxious thermal stimulus (e.g., a beam of radiant light or hot water). A cut-off time is established to prevent tissue damage. The increase in tail-flick latency after drug administration is a measure of antinociception.[4][7]
-
Hot-Plate Test: The latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured when the animal is placed on a heated surface (e.g., 55°C). A cut-off time is also used.
-
Formalin Test: This test assesses both acute and inflammatory pain. A dilute solution of formalin is injected into the plantar surface of a hind paw. Nociceptive behavior (e.g., flinching, licking, or biting the injected paw) is quantified during two distinct phases: Phase 1 (0-5 minutes post-injection, representing acute nociception) and Phase 2 (15-60 minutes post-injection, representing inflammatory pain).[2][3]
Drug Administration
Endomorphin-1, endomorphin-2, or control substances are dissolved in saline and administered intrathecally through the implanted catheter in a small volume, followed by a flush with saline.
[³⁵S]GTPγS Binding Assay
This in vitro assay measures G-protein activation following receptor agonism.
-
Spinal cord tissue is homogenized in a buffer.
-
Membranes are prepared by centrifugation.
-
Membranes are incubated with varying concentrations of the agonist (endomorphin-1, endomorphin-2, or DAMGO) in the presence of GDP and [³⁵S]GTPγS.
-
Agonist-induced G-protein activation leads to the binding of [³⁵S]GTPγS, which is then quantified by liquid scintillation counting.[2][3]
Conclusions and Future Directions
The available evidence clearly indicates that while both endomorphin-1 and endomorphin-2 are effective spinal analgesics, they are not pharmacologically identical. Endomorphin-1 appears to be a more potent, direct-acting mu-opioid agonist. In contrast, endomorphin-2, while less potent, engages a more complex signaling network that includes the kappa-opioid system via dynorphin release.
These differences have important implications for drug development. The dual-target action of endomorphin-2 could potentially be exploited to develop analgesics with a broader spectrum of activity or a different side-effect profile. Conversely, the more direct action of endomorphin-1 might be preferable for applications requiring more selective mu-opioid receptor modulation. Further research is warranted to fully elucidate the subtypes of mu-opioid receptors preferentially activated by each endomorphin and the precise signaling cascades they initiate. Such studies will be crucial for the rational design of next-generation opioid analgesics with improved therapeutic indices.
References
- 1. Differential antinociceptive effects of endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Spinal Antinociceptive Effects of Endomorphins in Rats: Behavioral and G Protein Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The spinal antinociceptive effects of endomorphins in rats: behavioral and G protein functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive properties of endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential antinociception induced by spinally administered endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential antagonism of endomorphin-1 and endomorphin-2 spinal antinociception by naloxonazine and 3-methoxynaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous endomorphin-2 contributes to spinal ĸ-opioid antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Endomorphin-2 and DAMGO: A Comparative Analysis of Operational Efficacy at the Mu-Opioid Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced differences between mu-opioid receptor (MOR) agonists is paramount for the development of safer and more effective analgesics. This guide provides an objective comparison of the operational efficacy of two key MOR agonists: the endogenous peptide Endomorphin-2 and the synthetic peptide DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).
Endomorphin-2 and DAMGO, despite both being potent MOR agonists, exhibit distinct signaling profiles. The primary difference lies in their operational efficacy, particularly concerning G-protein activation versus β-arrestin recruitment. Emerging evidence indicates that Endomorphin-2 acts as a biased agonist, preferentially engaging the β-arrestin pathway, whereas DAMGO is a more conventional, full agonist with a tendency towards G-protein signaling.[1][2][3][4][5] This disparity in signaling has significant implications for their pharmacological effects.
Quantitative Comparison of Agonist Efficacy
The operational efficacy of Endomorphin-2 and DAMGO has been quantified across various cellular assays. The following table summarizes key parameters such as EC50 (half maximal effective concentration) and Emax (maximum effect) for G-protein activation (measured by GTPγS binding) and β-arrestin recruitment.
| Parameter | Assay | Endomorphin-2 | DAMGO | Reference |
| G-Protein Activation | ||||
| Relative Efficacy (τ) | GTPγS Binding | Lower | Higher | [1][4] |
| EC50 | GTPγS Binding | Higher (less potent) | Lower (more potent) | [5] |
| Emax | GTPγS Binding | Lower | Higher (Full Agonist) | [1][5] |
| β-Arrestin Recruitment | ||||
| Relative Efficacy (τ) | Arrestin-3 Recruitment | High | High | [4] |
| Efficacy | Receptor Internalization | Similar to DAMGO | High | [1][6] |
| Bias | ||||
| Bias Profile | Arrestin vs. G-protein | Arrestin-biased | Unbiased/Slightly G-protein biased | [1][2] |
Key Findings from the Data:
-
DAMGO demonstrates a significantly higher operational efficacy for G-protein-mediated responses compared to Endomorphin-2.[1][2][3]
-
Despite its lower efficacy in G-protein activation, Endomorphin-2 is highly efficient at inducing phosphorylation of the mu-opioid receptor.[1][2] This leads to robust β-arrestin recruitment and subsequent receptor internalization, at levels comparable to the full agonist DAMGO.[1][6]
-
This functional selectivity designates Endomorphin-2 as an arrestin-biased agonist.[1][2]
Signaling Pathways and Biased Agonism
The differential operational efficacy of Endomorphin-2 and DAMGO can be understood by examining the downstream signaling pathways of the mu-opioid receptor.
Caption: Mu-opioid receptor signaling pathways activated by DAMGO and Endomorphin-2.
As illustrated, DAMGO robustly activates the G-protein pathway, leading to the canonical effects of analgesia through downstream effectors. Endomorphin-2, while also activating this pathway, does so with lower efficacy. However, it strongly promotes receptor phosphorylation by G protein-coupled receptor kinases (GRKs), leading to a pronounced recruitment of β-arrestin. The β-arrestin pathway is implicated in receptor desensitization and internalization, and potentially mediates some of the adverse effects associated with opioid use, such as respiratory depression and tolerance.
Experimental Protocols
The characterization of agonist efficacy relies on a suite of in vitro pharmacological assays. Below are outlines of the key experimental protocols.
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor occupancy at the level of G-protein activation.[7]
Caption: Workflow for a typical [35S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells).[8] Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 40,000 x g). The resulting pellet is resuspended in the assay buffer.[9]
-
Assay Reaction: The membranes are incubated in a buffer containing 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, 30 µM GDP, and the agonist of interest (Endomorphin-2 or DAMGO) at varying concentrations. The reaction is initiated by the addition of [35S]GTPγS.[9]
-
Incubation: The reaction mixture is incubated at 30°C for 45-60 minutes.[9]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[9][10]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Data are then analyzed to determine EC50 and Emax values.[10]
β-Arrestin Recruitment Assay
β-arrestin recruitment can be measured using various techniques, such as enzyme-fragment complementation (EFC) assays.
Caption: Principle of an enzyme-fragment complementation assay for β-arrestin recruitment.
Detailed Methodology:
-
Cell Lines: Use a cell line stably co-expressing the mu-opioid receptor fused to a small enzyme fragment (the enzyme donor) and β-arrestin fused to a larger, inactive fragment of the same enzyme (the enzyme acceptor).
-
Agonist Stimulation: Cells are plated and then treated with varying concentrations of the agonist (Endomorphin-2 or DAMGO).
-
Recruitment and Complementation: Agonist-induced receptor activation and phosphorylation leads to the recruitment of the β-arrestin-enzyme acceptor fusion protein to the MOR-enzyme donor fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme complex.
-
Signal Detection: A substrate for the complemented enzyme is added, which upon enzymatic cleavage, generates a chemiluminescent signal.
-
Data Analysis: The light output is measured using a luminometer and is directly proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine EC50 and Emax values.
Conclusion
The operational efficacy of Endomorphin-2 and DAMGO at the mu-opioid receptor is markedly different. DAMGO acts as a high-efficacy, relatively unbiased agonist for G-protein activation. In contrast, Endomorphin-2 displays a lower efficacy for G-protein signaling but a high efficacy for inducing β-arrestin recruitment, characterizing it as an arrestin-biased agonist.[1][2] This distinction is critical for the rational design of novel opioid analgesics. By targeting specific signaling pathways, it may be possible to develop drugs that maximize therapeutic effects (analgesia) while minimizing adverse effects associated with β-arrestin signaling. Further investigation into the physiological consequences of such biased agonism is a promising avenue for future research.
References
- 1. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and ligand bias at the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and internalization of the mu-opioid receptor by the newly discovered endogenous agonists, endomorphin-1 and endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Endomorphin-2 and Morphine: A Comparative Analysis of Analgesic Potency and Signaling Mechanisms
For Immediate Release
This guide provides a detailed comparison of the analgesic properties and underlying molecular mechanisms of the endogenous opioid peptide endomorphin-2 and the classical opioid analgesic, morphine. Both compounds exert their effects primarily through the mu (µ)-opioid receptor (MOR), a key target in pain management. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Quantitative Comparison of Analgesic Potency
The analgesic potency of endomorphin-2 and morphine has been evaluated in various preclinical models. The following table summarizes the median effective dose (ED50) values obtained from tail-flick and hot-plate tests in mice following intracerebroventricular (i.c.v.) administration. It is important to note that while the data for endomorphin-1 and endomorphin-2 are from a single comparative study, the morphine data are derived from separate studies conducted under similar experimental conditions. Therefore, direct comparisons should be made with this consideration in mind.
| Compound | Test Method | ED50 (nmol/mouse) | Reference |
| Endomorphin-2 | Tail-Flick | 1.8 | [1] |
| Endomorphin-2 | Hot-Plate | 2.4 | [1] |
| Morphine | Tail-Flick | ~1.7 - 5.3 | [2][3] |
| Morphine | Hot-Plate | ~5.0 - 10.0 | [4][5] |
Note: The ED50 values for morphine are presented as a range compiled from multiple studies to reflect the variability in experimental outcomes.
Signaling Pathways: A Tale of Biased Agonism
Both endomorphin-2 and morphine are agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates downstream signaling cascades that ultimately lead to analgesia. However, emerging evidence suggests a significant difference in their signaling profiles, a concept known as biased agonism.
Morphine is considered a relatively balanced agonist, activating both the G-protein signaling pathway, which is primarily associated with analgesia, and the β-arrestin pathway, which is implicated in the development of tolerance and some side effects.
In contrast, endomorphin-2 is characterized as a biased agonist, showing a preference for the β-arrestin pathway over G-protein activation. This differential signaling may have significant implications for the therapeutic profile of endomorphin-2 and its analogs, potentially leading to a different spectrum of desired effects and adverse reactions compared to morphine.
Below are diagrams illustrating the distinct signaling pathways of morphine and endomorphin-2.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Intracerebroventricular (i.c.v.) Injection in Mice
This procedure is utilized to directly administer substances into the cerebral ventricles, bypassing the blood-brain barrier.
-
Animal Preparation: Male ICR mice (20-25 g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). The head is shaved and fixed in a stereotaxic apparatus.
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. A small hole is drilled through the skull at specific coordinates relative to the bregma to target a lateral ventricle.
-
Injection: A Hamilton syringe is used to inject a small volume (typically 1-5 µL) of the test compound (endomorphin-2 or morphine) dissolved in sterile saline into the ventricle over a period of one minute.
-
Post-operative Care: The incision is closed with sutures or surgical clips, and the animal is allowed to recover in a warm environment before behavioral testing.
Tail-Flick Test
This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
-
Apparatus: A tail-flick analgesia meter is used, which consists of a radiant heat source.
-
Procedure: The mouse is gently restrained, and its tail is placed over the heat source. The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 is then determined from the dose-response curve.
Hot-Plate Test
This assay assesses the response to a constant temperature thermal stimulus applied to the paws.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure: The mouse is placed on the heated surface, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to avoid tissue injury.
-
Data Analysis: Similar to the tail-flick test, the %MPE is calculated, and the ED50 is determined from the dose-response curve.
This comparative guide highlights the nuanced differences between endomorphin-2 and morphine, not only in their analgesic potency but also in their fundamental signaling mechanisms. These distinctions are critical for the rational design and development of novel analgesics with improved therapeutic profiles.
References
- 1. Differential antinociceptive effects of endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Endomorphin-2's Interaction with Delta and Kappa Opioid Receptors: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of Endomorphin-2's cross-reactivity with delta (δ) and kappa (κ) opioid receptors, offering researchers, scientists, and drug development professionals a comprehensive overview of its binding affinity and functional activity. The data presented herein is compiled from publicly available experimental results to facilitate a clear understanding of Endomorphin-2's receptor selectivity.
Endomorphin-2 is an endogenous opioid peptide renowned for its high affinity and selectivity for the mu (μ) opioid receptor, where it acts as a potent agonist.[1] While its primary role is associated with μ-opioid receptor-mediated effects, understanding its interaction with δ and κ opioid receptors is crucial for a complete pharmacological profile and for the development of selective opioid receptor ligands.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional activity (EC50, Emax) of Endomorphin-2 at the μ, δ, and κ opioid receptors. It is important to note that there are discrepancies in the reported binding affinities for δ and κ receptors across different studies, which may be attributable to variations in experimental conditions and methodologies.
Table 1: Binding Affinity of Endomorphin-2 at Opioid Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Source |
| Mu (μ) | Endomorphin-2 | 0.69 | [2] |
| Delta (δ) | Endomorphin-2 | 9.23 | [1] |
| >500 | [3] | ||
| 3940 | [4] | ||
| >1000 | [4] | ||
| Kappa (κ) | Endomorphin-2 | 5.24 | [1] |
| >500 (κ₁) | [3] | ||
| 20-30 (κ₃) | [3] | ||
| 1136 | [4] |
Table 2: Functional Activity of Endomorphin-2 at Opioid Receptors
| Receptor Subtype | Assay | Parameter | Value | Source |
| Mu (μ) | [³⁵S]GTPγS Binding | EC₅₀ | Potent Agonist | [1] |
| Adenylyl Cyclase Inhibition | EC₅₀ | Potent Agonist | [1] | |
| Delta (δ) | [³⁵S]GTPγS Binding | - | No activity observed | [1] |
| Adenylyl Cyclase Inhibition | - | No activity observed | [1] | |
| Kappa (κ) | - | - | Data not available | - |
The data clearly indicates that Endomorphin-2 possesses a significantly higher affinity for the μ-opioid receptor compared to the δ and κ subtypes. Conflicting reports on its affinity for δ and κ receptors exist, with some studies suggesting nanomolar affinity while others indicate much weaker interactions.[1][3][4] Functionally, Endomorphin-2 is a potent agonist at the μ-opioid receptor, stimulating G-protein coupling and inhibiting adenylyl cyclase.[1] In contrast, studies have shown no functional activity of Endomorphin-2 at the δ-opioid receptor in terms of G-protein activation and adenylyl cyclase inhibition.[1] Comprehensive functional data for the κ-opioid receptor remains to be elucidated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of opioid receptors and a typical experimental workflow for assessing ligand-receptor interactions.
Caption: Canonical signaling pathway of opioid receptors upon agonist binding.
Caption: Typical experimental workflow for determining opioid receptor binding and function.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.
Objective: To determine the inhibition constant (Kᵢ) of Endomorphin-2 for δ and κ opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human δ-opioid receptor (hDOR) or κ-opioid receptor (hKOR).
-
Radioligands: [³H]DPDPE (for δ receptors) or [³H]U69,593 (for κ receptors).
-
Unlabeled Endomorphin-2.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Cell membranes (20-50 µg of protein) are incubated with a fixed concentration of the respective radioligand (e.g., 0.5-1.0 nM) and varying concentrations of unlabeled Endomorphin-2 in the assay buffer.
-
The incubation is carried out at 25°C for 60-90 minutes to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a selective unlabeled ligand (e.g., 10 µM naltrindole for δ receptors or 10 µM U-50,488 for κ receptors).
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ values (concentration of Endomorphin-2 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Binding Assays
[³⁵S]GTPγS binding assays are functional assays that measure the activation of G-proteins following receptor agonism.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of Endomorphin-2 in stimulating G-protein activation via δ and κ opioid receptors.
Materials:
-
Cell membranes from cells expressing hDOR or hKOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Endomorphin-2.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Reference agonists (e.g., SNC80 for δ receptors, U-50,488 for κ receptors).
Procedure:
-
Cell membranes (10-20 µg of protein) are pre-incubated with GDP (e.g., 10 µM) in the assay buffer on ice.
-
Varying concentrations of Endomorphin-2 are added to the membranes, followed by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
The reaction is incubated at 30°C for 60 minutes.
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold wash buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data are analyzed using non-linear regression to determine EC₅₀ and Emax values, with Emax often expressed as a percentage of the stimulation produced by a reference full agonist.
cAMP Accumulation Assays
cAMP accumulation assays measure the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Objective: To assess the ability of Endomorphin-2 to inhibit adenylyl cyclase via δ and κ opioid receptors.
Materials:
-
Whole cells expressing hDOR or hKOR.
-
Forskolin (an adenylyl cyclase activator).
-
Endomorphin-2.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cells are pre-incubated with varying concentrations of Endomorphin-2.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (e.g., 1-10 µM).
-
The incubation is carried out for a specified time (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The concentration-response curve for Endomorphin-2-mediated inhibition of forskolin-stimulated cAMP accumulation is generated to determine the IC₅₀ (equivalent to EC₅₀ in this inhibitory assay).
Conclusion
Endomorphin-2 is a highly potent and selective agonist for the μ-opioid receptor. While some studies suggest weak binding to δ and κ opioid receptors, the affinity is considerably lower than for the μ receptor. Importantly, available functional data indicates a lack of agonistic activity at the δ-opioid receptor. Further investigation is required to definitively characterize the functional effects of Endomorphin-2 at the κ-opioid receptor. The detailed protocols provided in this guide offer a standardized framework for conducting such comparative studies, which are essential for advancing our understanding of opioid pharmacology and for the rational design of novel therapeutics.
References
- 1. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. endomorphin-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating Endomorphin-2 as a Biased Agonist at the Mu-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Endomorphin-2's performance as a biased agonist at the mu-opioid receptor (μOR) against other key agonists. Experimental data is presented to quantify the signaling bias, and detailed protocols for the cited experiments are provided to facilitate reproducibility.
Introduction to Biased Agonism at the Mu-Opioid Receptor
The μ-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics. Upon activation by an agonist, it can initiate downstream signaling through two principal pathways: the G-protein pathway, which is primarily associated with the desired analgesic effects, and the β-arrestin pathway, which has been linked to adverse effects such as respiratory depression, tolerance, and constipation.
Biased agonists are ligands that preferentially activate one of these pathways over the other. This functional selectivity offers a promising strategy for developing safer and more effective opioid therapeutics. Endomorphin-2, an endogenous opioid peptide, has been identified as a β-arrestin-biased agonist, a characteristic that distinguishes it from classical opioids and newer synthetic compounds. This guide will delve into the experimental validation of this bias.
Comparative Analysis of Mu-Opioid Receptor Agonists
The following tables summarize the quantitative data from key in vitro assays used to determine the signaling bias of Endomorphin-2 in comparison to other well-characterized μOR agonists: DAMGO (a potent G-protein biased agonist), Morphine (a relatively balanced agonist), and TRV130 (Oliceridine, a G-protein biased agonist).
G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the activation of G-proteins, the first step in the G-protein signaling cascade. The potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist in stimulating [³⁵S]GTPγS binding are indicative of its ability to activate this pathway. A lower EC₅₀ value indicates higher potency, and a higher Eₘₐₓ value indicates greater efficacy.
| Agonist | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |
| Endomorphin-2 | 180 | 60 | [1][2] |
| DAMGO | 25 | 100 | [1][2] |
| Morphine | 120 | 65 | [1][2] |
| TRV130 (Oliceridine) | 30 | 85 | [3][4][5] |
β-Arrestin Recruitment (BRET Assay)
The Bioluminescence Resonance Energy Transfer (BRET) assay is used to quantify the recruitment of β-arrestin to the activated μOR. Similar to the G-protein activation assay, EC₅₀ and Eₘₐₓ values are determined to assess the potency and efficacy of an agonist in engaging the β-arrestin pathway.
| Agonist | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |
| Endomorphin-2 | 250 | 110 | [1][2] |
| DAMGO | 500 | 100 | [1][2] |
| Morphine | 800 | 50 | [6][7][8] |
| TRV130 (Oliceridine) | 4,800 | 30 | [3][4][5] |
Signaling Bias of Endomorphin-2
The data clearly demonstrates that Endomorphin-2 exhibits a strong bias towards the β-arrestin pathway. While it is less potent and has lower efficacy in activating G-proteins compared to the classic agonist DAMGO, it shows comparable, if not slightly higher, efficacy in recruiting β-arrestin. This profile is distinct from the G-protein biased agonist TRV130, which potently activates G-proteins with minimal β-arrestin recruitment, and Morphine, which shows a more balanced, albeit weaker, activation of both pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This protocol is adapted from established methods for measuring agonist-stimulated G-protein activation at the μ-opioid receptor.[9][10][11][12][13]
Materials:
-
Membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO or HEK293 cells)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
GDP (Guanosine 5'-diphosphate)
-
Agonists (Endomorphin-2, DAMGO, Morphine, TRV130)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
96-well filter plates and vacuum manifold
Procedure:
-
Prepare cell membranes expressing the μ-opioid receptor.
-
Thaw the membranes on ice and resuspend in GTPγS Assay Buffer to a final concentration of 10-20 μg of protein per well.
-
Prepare a reaction mix containing the cell membranes, 10 μM GDP, and varying concentrations of the agonist to be tested.
-
Pre-incubate the reaction mix for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 μM unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
BRET Assay for β-Arrestin Recruitment
This protocol describes a common method for measuring agonist-induced β-arrestin recruitment to the μ-opioid receptor using BRET.[14][15][16][17][18]
Materials:
-
HEK293 cells
-
Expression plasmids: μOR tagged with a Renilla luciferase variant (μOR-Rluc) and β-arrestin-2 tagged with a yellow fluorescent protein variant (YFP-β-arrestin2)
-
Cell culture reagents (DMEM, FBS, etc.)
-
Transfection reagent (e.g., Lipofectamine)
-
Coelenterazine h (luciferase substrate)
-
Agonists (Endomorphin-2, DAMGO, Morphine, TRV130)
-
96-well white, clear-bottom cell culture plates
-
BRET-capable plate reader
Procedure:
-
Co-transfect HEK293 cells with the μOR-Rluc and YFP-β-arrestin2 plasmids in a 96-well plate.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
On the day of the assay, replace the culture medium with a serum-free medium.
-
Add varying concentrations of the agonist to the wells and incubate for 15-30 minutes at 37°C.
-
Add the luciferase substrate, coelenterazine h, to a final concentration of 5 μM.
-
Immediately measure the luminescence signal at two wavelengths using a BRET-capable plate reader: one for the Rluc emission (~480 nm) and one for the YFP emission (~530 nm).
-
The BRET ratio is calculated as the ratio of the light emitted by YFP to the light emitted by Rluc.
-
The net BRET ratio is calculated by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of agonist-treated cells.
-
Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the mu-opioid receptor and the workflows of the key experimental assays.
Caption: Mu-opioid receptor signaling pathways.
Caption: [³⁵S]GTPγS binding assay workflow.
Caption: BRET assay workflow for β-arrestin recruitment.
Conclusion
The experimental evidence strongly supports the classification of Endomorphin-2 as a β-arrestin-biased agonist at the μ-opioid receptor.[1][2] Its distinct signaling profile, characterized by a preference for the β-arrestin pathway over the G-protein pathway, provides a valuable tool for researchers studying the differential roles of these two signaling cascades in opioid pharmacology. Furthermore, understanding the structure-activity relationships that govern this bias is a critical area of research for the development of next-generation analgesics with improved safety profiles. This guide serves as a foundational resource for professionals in the field, offering a clear comparison of Endomorphin-2 with other key μOR agonists and providing the necessary experimental details to further investigate this important class of compounds.
References
- 1. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oliceridine (TRV130), a Novel G Protein-Biased Ligand at the μ-Opioid Receptor, Demonstrates a Predictable Relationship Between Plasma Concentrations and Pain Relief. I: Development of a Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can oliceridine (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? -The Korean Journal of Pain | Korea Science [koreascience.kr]
- 5. Can oliceridine (TRV130), an ideal novel µ receptor G protein pathway selective (µ-GPS) modulator, provide analgesia without opioid-related adverse reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Agonist-specific regulation of delta-opioid receptor trafficking by G protein-coupled receptor kinase and beta-arrestin. [scholars.duke.edu]
- 8. Role for G protein-coupled receptor kinase in agonist-specific regulation of μ-opioid receptor responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Endomorphin-2 Binding: MCF7 Cells Versus Mouse Brain
For Immediate Release
This guide provides a detailed comparison of Endomorphin-2 binding characteristics in the human breast cancer cell line, MCF7, and the mouse brain. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of mu-opioid receptor pharmacology in different biological contexts.
Endomorphin-2 is an endogenous opioid peptide with high affinity and selectivity for the mu-opioid receptor. Understanding its binding properties in both a cancer cell line and a complex tissue like the brain is crucial for advancing research in oncology and neuroscience. This report synthesizes available experimental data on binding affinities and receptor densities, details the methodologies used for these measurements, and illustrates the associated signaling pathways.
Quantitative Comparison of Endomorphin-2 Binding
The binding of Endomorphin-2 to the mu-opioid receptor exhibits distinct characteristics in MCF7 cells compared to the mouse brain. While direct comparative studies providing dissociation constants (Kd) and maximal binding capacities (Bmax) for Endomorphin-2 in both systems are limited, existing literature allows for a qualitative and semi-quantitative assessment.
| Parameter | MCF7 Cells | Mouse Brain | Citation |
| Binding Sites | Biphasic: High-affinity, low-capacity and Low-affinity, high-capacity sites for [125I]Endomorphin-2. | Primarily high-affinity mu-opioid receptor sites (mu1 and mu2). Also shows affinity for kappa3 sites. | [1] |
| Receptor Density (Bmax) | Qualitatively "much higher" than in the mouse brain for [125I]Endomorphin-2. | Lower comparative receptor density for Endomorphin-2 binding sites. | [1] |
| Binding Affinity (Ki) | Not explicitly reported for Endomorphin-2. | Ki of 0.12 nM against [3H]-DPN. Ki values of 20-30 nM for kappa3 binding sites have also been reported. | [2] |
Note: Kd and Bmax are typically determined from saturation binding experiments, while Ki is determined from competition binding assays.
Experimental Protocols
The following are synthesized protocols for radioligand binding assays based on methodologies reported in the literature.
Radioligand Binding Assay in MCF7 Cells (Membrane Preparation)
This protocol is adapted from general methodologies for radioligand binding assays on cultured cells.
-
Cell Culture and Harvesting: MCF7 cells are cultured to ~80-90% confluency. The cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping.
-
Membrane Preparation: The cell suspension is centrifuged, and the pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[3]
-
Binding Assay:
-
For saturation assays, increasing concentrations of a radiolabeled ligand like [125I]Endomorphin-2 are incubated with a fixed amount of membrane protein in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.[3]
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data is then analyzed using non-linear regression to determine the Kd and Bmax values.[4]
Radioligand Binding Assay in Mouse Brain (Tissue Homogenate)
This protocol is based on general procedures for binding assays using brain tissue.[5]
-
Tissue Preparation: Whole mouse brains are rapidly dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Membrane Preparation: The homogenate is centrifuged at low speed to remove large debris. The supernatant is then subjected to a high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the final assay buffer.[5]
-
Binding Assay:
-
For competition assays, a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO for mu-opioid receptors) is incubated with the brain membrane preparation in the presence of varying concentrations of unlabeled Endomorphin-2.
-
The incubation is carried out at a specified temperature and duration to reach equilibrium.
-
-
Separation and Quantification: Similar to the cell-based assay, the separation of bound and free radioligand is achieved through rapid filtration, followed by washing. The radioactivity is then counted using a scintillation counter.
-
Data Analysis: The concentration of Endomorphin-2 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade initiated by Endomorphin-2.
References
- 1. Characterization of the [125I]endomorphin-2 binding sites in the MCF7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spinal Antinociception: Endomorphin-2 vs. Morphine-6-Glucuronide
This guide provides a detailed comparison of the spinal antinociceptive properties of Endomorphin-2 (EM-2), an endogenous opioid peptide, and Morphine-6-glucuronide (M6G), a primary active metabolite of morphine. Both compounds are potent analgesics that exert their effects primarily through the mu-opioid receptor (MOR) in the spinal cord. However, emerging research reveals significant differences in their receptor interactions, downstream signaling pathways, and overall antinociceptive profiles. This document is intended for researchers and professionals in pharmacology and drug development, offering a comprehensive overview supported by experimental data.
Mechanism of Action and Signaling Pathways
Both Endomorphin-2 and Morphine-6-glucuronide produce antinociception by activating mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs) located on neurons in the spinal dorsal horn[1][2][3]. Activation of these receptors inhibits the transmission of pain signals to the brain.
Standard Mu-Opioid Receptor Signaling: Upon binding of an agonist like M6G or EM-2, the MOR couples to inhibitory G-proteins (Gi/o)[1][4]. This initiates a signaling cascade that leads to:
-
Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (cAMP)[1].
-
Modulation of Ion Channels: It involves the inhibition of voltage-gated Ca²⁺ channels, which reduces neurotransmitter release from presynaptic terminals, and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, which hyperpolarizes postsynaptic neurons, reducing their excitability[5][6].
Collectively, these actions decrease neuronal activity and blunt the propagation of nociceptive signals.
Distinctive Features of Endomorphin-2: EM-2's mechanism is more complex than that of M6G. While its primary action is MOR stimulation, studies show that its spinal antinociceptive effect involves additional pathways:
-
Kappa-Opioid Receptor Involvement: The antinociception induced by spinal administration of EM-2 has an additional component mediated by the release of dynorphin A, which then acts on kappa-opioid receptors[7][8][9]. This is not observed with M6G.
-
Biased Agonism: EM-2 is considered a biased agonist at the MOR[5][10]. It shows a preference for recruiting β-arrestin over G-protein activation compared to other MOR agonists like DAMGO[5]. While G-protein activation is linked to analgesia, β-arrestin recruitment is associated with receptor desensitization, internalization, and certain side effects[11]. This bias may explain why EM-2 induces a faster desensitization of K⁺ currents than other agonists[5].
Distinctive Features of Morphine-6-Glucuronide: M6G is a potent MOR agonist, and its actions are considered to be mediated almost exclusively via the mu-opioid receptor[12][13]. Unlike EM-2, its spinal antinociception does not appear to involve cross-activation of other opioid receptor systems[14]. Some evidence suggests that M6G and EM-2 may act on a novel subtype of the mu-opioid receptor, as their effects can be blocked by the selective M6G antagonist 3-methoxynaltrexone[15].
References
- 1. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Differential mechanisms mediating descending pain controls for antinociception induced by supraspinally administered endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential antinociception induced by spinally administered endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antinociceptive properties of endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 12. The role of mu opioid receptors in psychomotor stimulation and conditioned place preference induced by morphine-6-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of mu opioid receptors in psychomotor stimulation and conditioned place preference induced by morphine-6-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The spinal antinociceptive actions of morphine metabolites morphine-6-glucuronide and normorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential antagonism of endomorphin-1 and endomorphin-2 spinal antinociception by naloxonazine and 3-methoxynaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Endomorphin-2: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
Endomorphin-2 (EM-2), an endogenous tetrapeptide with high affinity and selectivity for the µ-opioid receptor, has emerged as a significant modulator of the immune system. Its potential as a therapeutic agent is underscored by its dual roles in nociception and immune regulation. This guide provides a comprehensive comparison of the in vitro and in vivo effects of Endomorphin-2 on various immune cells, supported by experimental data and detailed methodologies.
Quantitative Data Summary: In Vitro vs. In Vivo Effects of Endomorphin-2
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of Endomorphin-2 on immune cell function.
Table 1: In Vitro Effects of Endomorphin-2 on Immune Cells
| Immune Cell Type | Parameter Measured | Effect of Endomorphin-2 | Species/Cell Line | Key Findings & Citations |
| Macrophages | Cytokine Production | Inhibited TNF-α, IL-10, and IL-12; Potentiated IL-1β[1] | Rat Peritoneal | EM-2 demonstrates a complex, cytokine-specific modulatory role. |
| Phagocytosis | Suppressed phagocytosis of opsonized E. coli[1] | Rat Peritoneal | Suggests interference with receptor-mediated phagocytosis. | |
| Chemotaxis | Inhibited[1] | Rat Peritoneal | Indicates a potential to reduce macrophage migration to inflammatory sites. | |
| Adhesion | Potentiated adhesion to fibronectin and expression of Mac-1[1] | Rat Peritoneal | May enhance macrophage retention in tissues. | |
| Superoxide Anion Production | Inhibited[1] | Rat Peritoneal | Suggests an anti-oxidative stress effect. | |
| Lymphocytes | Antibody Formation | Inhibited in a biphasic manner (maximal at 10⁻¹³ to 10⁻¹⁵ M)[2][3] | Murine Spleen Cells | Immunosuppressive effect observed at ultra-low concentrations, not blocked by naloxone.[2][3] |
| Proliferation (T-cells) | Inhibited proliferation induced by activated dendritic cells[4][5] | Murine | This effect was blocked by a specific µ-opioid receptor antagonist.[4][5] | |
| Neutrophils | Superoxide Anion Production | Inhibited in PMA-stimulated cells; Potentiated in unstimulated cells[6] | Rat | Indicates a dual modulatory role depending on the activation state of the neutrophil. |
| Dendritic Cells | T-cell Proliferation | Inhibited T-lymphocyte proliferation induced by activated dendritic cells[4][5] | Murine | Suggests an indirect immunosuppressive effect on T-cell responses. |
Table 2: In Vivo Effects of Endomorphin-2 on the Immune System
| Parameter Measured | Effect of Endomorphin-2 | Animal Model | Key Findings & Citations |
| Humoral Immunity | Enhanced antibody genesis in the spleen | Swiss white mice | This stimulating effect was cancelled by the opiate receptor antagonist naloxone.[7] |
| Cytokine Production | No effect on IL-2, IL-4, and IFN-γ; Enhanced induced production of IL-17 | Swiss white mice | Suggests a selective effect on Th17 responses.[7] |
| Lymphocyte Apoptosis | Increased late apoptosis of CD8+ lymphocytes in unstimulated cultures (naloxone-dependent); Increased apoptotic activity of CD8+ lymphocytes in stimulated cultures (naloxone-independent)[7] | Swiss white mice | EM-2's effect on CD8+ cell survival is context-dependent.[7] |
| Reactive Oxygen Species | Inhibited spontaneous production | Swiss white mice | Corroborates in vitro findings of an anti-oxidative effect.[8] |
| Phagocytic Activity | No effect on phagocytic activity of peritoneal macrophages | Swiss white mice | Contrasts with in vitro findings, highlighting the complexity of in vivo systems.[8] |
| Airway Inflammation | Reduced infiltration of inflammatory cells and pro-inflammatory cytokines in a model of non-atopic asthma | Murine | A chimeric peptide containing EM-2 showed potent anti-inflammatory effects.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Macrophage Phagocytosis Assay
Objective: To quantify the effect of Endomorphin-2 on the phagocytic capacity of macrophages.
Materials:
-
Rat peritoneal macrophages
-
Endomorphin-2
-
Escherichia coli (opsonized with specific antibodies)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Fluorescently labeled secondary antibodies or fluorescently labeled E. coli
-
Fluorescence microscope or flow cytometer
Protocol:
-
Macrophage Isolation and Culture: Harvest peritoneal macrophages from rats and culture them in RPMI-1640 with 10% FBS. Allow cells to adhere to culture plates.
-
Opsonization of Bacteria: Incubate E. coli with an appropriate concentration of anti-E. coli antibodies for 30 minutes at 37°C to opsonize the bacteria.
-
Treatment with Endomorphin-2: Pre-incubate the cultured macrophages with varying concentrations of Endomorphin-2 for a specified period (e.g., 1 hour).
-
Phagocytosis: Add the opsonized E. coli to the macrophage cultures at a specific multiplicity of infection (e.g., 10:1). Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Removal of Non-phagocytosed Bacteria: Wash the cells extensively with cold PBS to remove any bacteria that have not been internalized.
-
Quantification:
-
Fluorescence Microscopy: If using fluorescently labeled bacteria or antibodies, fix the cells and visualize them under a fluorescence microscope. The number of bacteria per macrophage can be counted.
-
Flow Cytometry: If using fluorescently labeled bacteria, detach the macrophages and analyze them by flow cytometry to quantify the percentage of macrophages that have phagocytosed bacteria and the mean fluorescence intensity.
-
In Vitro Chemotaxis Assay (Transwell Assay)
Objective: To assess the effect of Endomorphin-2 on the migration of immune cells towards a chemoattractant.
Materials:
-
Immune cells (e.g., macrophages, neutrophils)
-
Endomorphin-2
-
Chemoattractant (e.g., zymosan-activated serum, fMLP)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well culture plates
-
Cell culture medium
-
Staining solution (e.g., DAPI, Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Isolate and resuspend the immune cells in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add the chemoattractant to the lower chamber of the wells.
-
Treatment and Seeding: In the upper chamber of the Transwell inserts, add the immune cell suspension. For the experimental group, include Endomorphin-2 in the cell suspension.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Cytokine Production Assay (ELISA)
Objective: To measure the levels of cytokines secreted by immune cells in response to Endomorphin-2.
Materials:
-
Immune cells (e.g., macrophages)
-
Endomorphin-2
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Cell culture medium
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β)
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Culture and Stimulation: Culture the immune cells in 96-well plates. Pre-treat the cells with Endomorphin-2 for a designated time, followed by stimulation with LPS to induce cytokine production.
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat the ELISA plate with the capture antibody overnight.
-
Wash the plate and block with a blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme-conjugated secondary antibody (e.g., HRP-streptavidin).
-
Add the substrate solution and stop the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
In Vivo Administration and Immune Response Analysis
Objective: To evaluate the in vivo effects of Endomorphin-2 on the immune system.
Materials:
-
Laboratory animals (e.g., Swiss white mice)
-
Endomorphin-2
-
Antigen for immunization (e.g., sheep red blood cells)
-
Naloxone (opioid receptor antagonist)
-
Reagents for splenocyte isolation
-
ELISA kits for cytokines
-
Flow cytometry reagents for apoptosis and cell surface marker analysis
Protocol:
-
Animal Groups: Divide the animals into control and experimental groups (e.g., vehicle control, Endomorphin-2, Endomorphin-2 + naloxone).
-
Administration: Administer Endomorphin-2 (and naloxone, if applicable) via a specified route (e.g., intraperitoneal, intravenous) and dosage regimen.
-
Immunization (for humoral response): Immunize the animals with the antigen at a specific time point relative to the Endomorphin-2 treatment.
-
Sample Collection: At the end of the experimental period, euthanize the animals and collect spleens and/or blood.
-
Splenocyte Isolation and Analysis:
-
Prepare single-cell suspensions of splenocytes.
-
Antibody-forming cell assay (Jerne plaque assay): To assess the humoral response.
-
Cytokine Production: Culture splenocytes with or without a mitogen (e.g., Concanavalin A) and measure cytokine levels in the supernatant by ELISA.
-
Apoptosis Assay: Stain splenocytes with Annexin V and a viability dye (e.g., 7-AAD) and analyze by flow cytometry to determine the percentage of apoptotic cells in different lymphocyte populations (e.g., CD4+, CD8+).
-
Signaling Pathways and Experimental Workflows
Endomorphin-2 Signaling in Immune Cells
Endomorphin-2 primarily exerts its effects through the G-protein coupled µ-opioid receptor (MOR). The downstream signaling cascade can be complex and cell-type specific. One of the key pathways involves the modulation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.
Caption: Endomorphin-2 signaling pathway in immune cells.
General Experimental Workflow: In Vitro Analysis
The following diagram illustrates a typical workflow for investigating the in vitro effects of Endomorphin-2 on immune cells.
Caption: A generalized workflow for in vitro immune cell assays.
General Experimental Workflow: In Vivo Analysis
This diagram outlines a standard workflow for studying the in vivo immunomodulatory effects of Endomorphin-2.
Caption: A generalized workflow for in vivo immunology studies.
Conclusion
The immunomodulatory effects of Endomorphin-2 are multifaceted, often exhibiting contrasting outcomes in in vitro versus in vivo settings. In vitro studies consistently point towards an immunosuppressive and anti-inflammatory profile, characterized by the inhibition of pro-inflammatory cytokine production, phagocytosis, chemotaxis, and lymphocyte proliferation.[1][2][3][4][5][6] Conversely, in vivo evidence suggests a more complex, and at times, immunostimulatory role, such as the enhancement of antibody production.[7]
These discrepancies likely arise from the intricate interplay of various cell types, neuro-immune interactions, and homeostatic mechanisms present in a whole organism, which are absent in isolated in vitro systems. The observation that some effects are naloxone-dependent while others are not, further suggests the involvement of both classical µ-opioid receptor pathways and potentially other, yet to be fully elucidated, mechanisms.[2][3][7]
For researchers and drug development professionals, these findings highlight the importance of integrated in vitro and in vivo experimental designs to fully characterize the immunomodulatory potential of Endomorphin-2 and its analogs. Future research should focus on delineating the precise molecular mechanisms underlying these context-dependent effects to harness the therapeutic potential of Endomorphin-2 in inflammatory and autoimmune diseases.
References
- 1. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Transwell Assay and Chemotaxis Test [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Directed migration of mouse macrophages in vitro involves myristoylated alanine-rich C-kinase substrate (MARCKS) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bowdish.ca [bowdish.ca]
- 8. sartorius.com [sartorius.com]
- 9. Endomorphin-2- and Neurotensin- Based Chimeric Peptide Attenuates Airway Inflammation in Mouse Model of Nonallergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Endomorphin-2's Profile at Mu-Opioid Receptors: A Comparative Analysis of Recombinant versus Native Systems
A detailed examination of Endomorphin-2's interaction with the mu-opioid receptor (MOR) reveals distinct functional profiles when comparing recombinant and native receptor systems. While binding affinities remain broadly similar, significant differences emerge in downstream signaling pathways, particularly concerning G-protein activation and β-arrestin recruitment. These disparities highlight the influence of the cellular environment on receptor function and have important implications for drug development and physiological research.
Endomorphin-2, an endogenous opioid peptide, demonstrates high affinity and selectivity for the mu-opioid receptor.[1] However, its functional consequences vary depending on the experimental system. Studies utilizing recombinant cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells expressing the MOR, provide a controlled environment to dissect specific molecular interactions. In contrast, investigations in native systems, like the SH-SY5Y neuroblastoma cell line with endogenous receptors and rat brainstem neurons, offer insights into the peptide's effects within a more complex and physiologically relevant context.
Comparative Binding Affinities of Endomorphin-2
Endomorphin-2 exhibits high binding affinity for the mu-opioid receptor in both recombinant and native systems. However, subtle differences in the reported pKi values, a measure of binding affinity, are observed across different cell lines.
| System | Cell Line | Receptor Type | Ligand | pKi |
| Recombinant | CHOμ | μ-opioid | [3H]-diprenorphine | 7.82 ± 0.11 |
| Native | SH-SY5Y | μ-opioid | [3H]-diprenorphine | 8.43 ± 0.13 |
Table 1: Binding affinities of Endomorphin-2 in recombinant (CHOμ) and native (SH-SY5Y) receptor systems. Data sourced from a study characterizing Endomorphin-2's effects on signal transduction.[1]
Functional Activity: A Tale of Two Pathways
The functional activity of Endomorphin-2 extends beyond simple receptor binding, encompassing the modulation of intracellular signaling cascades. Key differences are observed in its ability to inhibit cyclic AMP formation and mobilize intracellular calcium.
In both CHOμ and SH-SY5Y cells, Endomorphin-2 effectively inhibits forskolin-stimulated cyclic AMP formation, a hallmark of MOR activation.[1] This suggests a comparable efficacy in activating the Gαi/o signaling pathway, which leads to the inhibition of adenylyl cyclase.
However, the peptide's effect on intracellular calcium levels diverges between the two systems. In CHOμ cells, Endomorphin-2 elicits an increase in intracellular calcium.[1] Conversely, it fails to produce a similar response in SH-SY5Y cells.[1] This discrepancy may be attributed to differences in the expression or coupling of downstream effectors, such as phospholipase C, between the two cell lines.
The Biased Agonism of Endomorphin-2
A critical aspect of Endomorphin-2's pharmacology is its characterization as a biased agonist.[2] This means it preferentially activates one signaling pathway over another. Specifically, Endomorphin-2 shows a bias towards β-arrestin recruitment over traditional G-protein activation.[2][3] This bias has been observed in both recombinant HEK293 cells and native rat brainstem neurons.[2]
This biased signaling is significant because the G-protein pathway is typically associated with the analgesic effects of opioids, while the β-arrestin pathway has been linked to adverse effects such as respiratory depression and tolerance. The ability of Endomorphin-2 to preferentially engage the β-arrestin pathway suggests a unique physiological role and presents opportunities for the design of safer analgesics.
Signaling Pathways and Experimental Workflow
The signaling pathways activated by Endomorphin-2 at the mu-opioid receptor are multifaceted. The classical pathway involves G-protein coupling, leading to the inhibition of adenylyl cyclase and modulation of ion channels. The alternative pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling cascades like the ERK1/2 pathway.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Endomorphin 2
Core Principle: Treat as Chemical Waste
The fundamental principle is to manage Endomorphin 2, and materials contaminated with it, as chemical waste.[2] It should never be disposed of down the drain or in the regular trash, as this can pose risks to the environment and public health.[3][4] Adherence to your institution's specific guidelines for chemical waste disposal is mandatory.[3] Always consult with your institution's Environmental Health & Safety (EHS) department for precise instructions.[2]
Step-by-Step Disposal Procedure
-
Consult Institutional Guidelines: Before initiating any disposal process, review your organization's specific protocols for chemical and peptide waste. These guidelines will provide detailed instructions tailored to your location and facilities.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]
-
Segregation and Collection:
-
Collect expired, unwanted, or contaminated this compound, whether in solid (lyophilized) form or in solution, in a designated and appropriate chemical waste container.[2]
-
This container should be made of a material that does not react with the peptide or its solvent.[3]
-
Do not mix this compound waste with incompatible chemicals in the same container.[2]
-
-
Labeling:
-
Clearly label the waste container with its contents, including the name "this compound," the concentration (if in solution), and any solvents present.[2]
-
Include the hazard class (while one Safety Data Sheet states it's not a hazardous substance, it's prudent to handle all research chemicals with care) and the date the waste accumulation began.[2][6]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Follow the storage temperature guidelines for the peptide to prevent degradation and potential reactions.
-
-
Arrange for Pickup and Disposal:
Quantitative Data Summary
While specific disposal-related quantitative data is scarce, the stability and storage requirements for this compound are well-documented and crucial for its proper management from receipt to disposal.
| Parameter | Recommended Condition | Source |
| Long-Term Storage (Lyophilized) | -20°C to -80°C | [2][9] |
| Storage of Solutions | Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles. | [10][11] |
| Working Solution pH | Sterile buffers with a pH of around 5-6 can prolong shelf life. | [10] |
Experimental Protocols and Considerations
The search did not yield specific experimental protocols for the disposal of this compound, such as chemical neutralization. The standard and recommended protocol is collection and disposal via a certified chemical waste management process coordinated by your institution.
For materials contaminated with this compound, such as pipette tips, tubes, and vials, these should also be collected in the designated chemical waste container.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram outlines the necessary steps and considerations.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cosmicpeptides.com [cosmicpeptides.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. peptiderecon.com [peptiderecon.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. bachem.com [bachem.com]
Essential Safety and Logistical Information for Handling Endomorphin 2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Endomorphin 2. This compound is a potent and selective endogenous agonist for the µ-opioid receptor, requiring careful handling to ensure personnel safety and experimental integrity. Adherence to these guidelines is essential for minimizing risk and establishing a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the potent pharmacological activity of this compound, a cautious approach to personal protection is warranted to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves | Prevents dermal absorption. Double-gloving is recommended when handling stock solutions or performing procedures with a higher risk of splashing. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A fit-tested N95 respirator or higher | Recommended when handling the solid peptide or when there is a potential for aerosolization (e.g., during weighing, vortexing, or sonicating). |
| Body Protection | A standard laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plans: Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent accidental exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
This compound is a solid peptide.[1][2] It should be stored desiccated at -20°C.[1]
-
For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month in sealed, airtight containers to prevent degradation.
Weighing and Solution Preparation:
-
All weighing of solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Use anti-static weigh paper or a weighing boat.
-
Prepare solutions in a chemical fume hood.
-
If dissolving in an aqueous buffer, the use of a sterile, 0.22 µm filter is recommended before use in cell-based assays.
General Handling:
-
Avoid all direct contact with the skin, eyes, and mucous membranes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).[3]
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for chemical waste.
Waste Streams:
-
Solid Waste: Collect any unused solid this compound, contaminated weigh boats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including experimental media and rinsates, in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C32H37N5O5 | PubChem[2] |
| Molecular Weight | 571.7 g/mol | PubChem[2] |
| Physical Appearance | Solid | APExBIO[1] |
| Melting Point | 130 - 131 °C | PubChem[2] |
| Amino Acid Sequence | Tyr-Pro-Phe-Phe-NH2 | Wikipedia[4] |
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This protocol is adapted from methodologies described for determining the binding affinity of ligands to the µ-opioid receptor.[5]
Materials:
-
Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-K1 cells)
-
[3H]-DAMGO (radiolabeled µ-opioid agonist)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a microcentrifuge tube, add the cell membranes, [3H]-DAMGO (at a concentration near its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, a parallel set of tubes should contain a high concentration of naloxone.
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the Ki of this compound for the µ-opioid receptor.
In Vivo Analgesia Assessment: Tail-Flick Test
This protocol is a common method for assessing the analgesic effects of opioid compounds in rodents.
Materials:
-
Male Sprague-Dawley rats
-
This compound dissolved in sterile saline
-
Intrathecal injection setup
-
Tail-flick analgesia meter
Procedure:
-
Acclimate the rats to the testing environment and the tail-flick apparatus.
-
Establish a baseline tail-flick latency for each animal by applying a radiant heat source to the tail and measuring the time to withdrawal. A cut-off time is set to prevent tissue damage.
-
Administer this compound via intrathecal injection at the desired dose.
-
At various time points post-injection (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.
-
Calculate the percent maximal possible effect (%MPE) for each time point to quantify the analgesic response.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway at the µ-Opioid Receptor
This compound binding to the µ-opioid receptor (a G-protein coupled receptor) primarily activates the inhibitory G-protein (Gi/o). This initiates a signaling cascade that leads to analgesia. This compound can also act as a biased agonist, promoting the β-arrestin pathway, which is involved in receptor desensitization and internalization.
References
- 1. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
- 3. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 4. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 5. Protection against fentanyl & other opioids [dupont.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
